2-Bromo-6-methoxy-3-nitropyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-methoxy-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-12-5-3-2-4(9(10)11)6(7)8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUZCAKTIFPHRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90516044 | |
| Record name | 2-Bromo-6-methoxy-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90516044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344296-05-5 | |
| Record name | 2-Bromo-6-methoxy-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90516044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Bromo-6-methoxy-3-nitropyridine: A Versatile Synthetic Intermediate
Introduction
2-Bromo-6-methoxy-3-nitropyridine is a highly functionalized heterocyclic compound that has emerged as a valuable intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a pyridine ring substituted with a bromine atom, a methoxy group, and a nitro group, provides multiple reactive sites for chemical modification. This unique combination of functional groups makes it an important building block in the development of novel pharmaceuticals and agrochemicals.[1]
The strategic placement of an electron-withdrawing nitro group, an electron-donating methoxy group, and a versatile bromine atom—a common handle for cross-coupling reactions and a good leaving group for nucleophilic substitutions—creates a scaffold with tunable reactivity. This guide provides an in-depth analysis of the chemical structure, properties, reactivity, and synthetic utility of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical Properties
A clear understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in experimental design, process development, and safety management. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 344296-05-5 | [1][2] |
| Molecular Formula | C₆H₅BrN₂O₃ | [1][2] |
| Molecular Weight | 233.02 g/mol | [3] |
| Density | 1.7 ± 0.1 g/cm³ | [2][3] |
| Flash Point | 120.8 ± 25.9 °C | [2][3] |
| Refractive Index | 1.587 | [2][3] |
| Purity | Typically ≥99% | [2] |
Chemical Structure and Reactivity Analysis
The reactivity of this compound is a direct consequence of the electronic interplay between its substituents and the pyridine core.
Caption: Chemical Structure of this compound.
Key Reactive Sites:
-
C2-Bromine Bond : The bromine atom at the C2 position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[4][5] This allows for the facile introduction of a wide variety of aryl, heteroaryl, alkyl, and amino substituents.
-
C3-Nitro Group : The nitro group is a strong electron-withdrawing group, which significantly lowers the electron density of the pyridine ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr).[6][7][8] The nitro group itself can also be a target for reduction to an amino group, providing another key vector for derivatization.[9][10]
-
Activated Pyridine Ring : The presence of the nitro group, particularly ortho to the bromine atom, makes the C2 position highly electrophilic and susceptible to SNAr, where bromine acts as the leaving group.[7][8][11] Pyridines are generally more reactive than benzene rings in SNAr reactions due to the ability of the ring nitrogen to stabilize the negative charge of the Meisenheimer intermediate.[12][13]
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An In-depth Technical Guide to 2-Bromo-6-methoxy-3-nitropyridine (CAS: 344296-05-5)
Introduction: A Versatile Building Block in Modern Synthesis
2-Bromo-6-methoxy-3-nitropyridine is a highly functionalized heterocyclic compound that has emerged as a valuable intermediate in the fields of medicinal chemistry and agrochemical research.[1] Its strategic placement of a bromo, methoxy, and nitro group on the pyridine scaffold imparts a unique reactivity profile, making it an ideal starting material for the synthesis of complex molecular architectures.[2] The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing nitro group, activates the C-Br bond for a range of transformations. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a reagent is fundamental to its effective application in research.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 344296-05-5 | [3] |
| Molecular Formula | C₆H₅BrN₂O₃ | [3][4] |
| Molecular Weight | 233.02 g/mol | [4] |
| Appearance | Yellow powder | [5] |
| Density | 1.7 ± 0.1 g/cm³ | [3][4] |
| Flash Point | 120.8 ± 25.9 °C | [3][4] |
| Refractive Index | 1.587 | [3][4] |
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two aromatic protons in the pyridine ring, likely as doublets, and a singlet for the methoxy group protons. The electron-withdrawing nitro group will significantly deshield the adjacent protons.
-
Expected Chemical Shifts (δ, ppm):
-
~8.3-8.6 (d, 1H, H-4)
-
~7.0-7.3 (d, 1H, H-5)
-
~4.0-4.2 (s, 3H, -OCH₃)[6]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will reflect the six unique carbon atoms in the molecule. The carbon attached to the bromine will be significantly deshielded, as will the carbons influenced by the nitro and methoxy groups.
-
Expected Chemical Shifts (δ, ppm):
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Expected Molecular Ion Peaks (m/z): [M]⁺ at ~232 and [M+2]⁺ at ~234.
Synthesis and Handling
Proposed Synthesis Route
While a specific, detailed synthesis for this compound is not widely published, a plausible route can be inferred from the synthesis of analogous compounds, such as the preparation of 2-amino-6-methoxy-3-nitropyridine from 2-amino-6-chloro-3-nitropyridine.[9][10] A likely precursor would be 2-hydroxy-6-methoxy-3-nitropyridine, which could undergo bromination. Alternatively, a more direct approach might involve the nitration and subsequent methoxylation of a suitable bromopyridine precursor.
A general procedure for a related methoxylation is as follows: To a solution of the corresponding chloropyridine in methanol at a controlled temperature (e.g., 15°C), a solution of sodium methoxide in methanol is added dropwise.[9][10] The reaction mixture is then typically stirred at room temperature for several hours.[9][10] Workup involves pouring the reaction mixture into water to precipitate the product, which is then filtered, washed, and dried.[9][10]
DOT Diagram: Plausible Synthetic Pathway
Caption: A plausible synthetic route to the target compound.
Safety and Handling
This compound should be handled with care in a well-ventilated area or fume hood.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[3] Avoid inhalation of dust and contact with skin and eyes.[3] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.
Chemical Reactivity and Synthetic Applications
The utility of this compound as a synthetic intermediate stems from its susceptibility to two major classes of reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-withdrawing nitro group at the 3-position and the inherent electron deficiency of the pyridine ring make the 2-position, bearing the bromine atom, highly susceptible to nucleophilic attack. This allows for the displacement of the bromide ion by a variety of nucleophiles, including amines, alkoxides, and thiolates.
DOT Diagram: SₙAr Reaction Mechanism
Caption: Generalized mechanism for SₙAr reactions.
Exemplary Protocol: Amination via SₙAr
This protocol is adapted from general procedures for the amination of similar halo-nitropyridines.
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq), the desired amine (1.2-1.5 eq), and a suitable base such as potassium carbonate or cesium carbonate (2.0 eq).
-
Solvent Addition: Add an anhydrous polar aprotic solvent, such as DMF or DMSO, to achieve a concentration of 0.1-0.5 M.
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, pour it into water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Suzuki-Miyaura Cross-Coupling
The C-Br bond in this compound is also amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[5] This powerful C-C bond-forming reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position.
DOT Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Exemplary Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol is based on general procedures for Suzuki-Miyaura couplings of bromo-pyridines.[11][12][13][14]
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere to a temperature of 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.[9]
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery and Development
The derivatives of this compound are of significant interest in medicinal chemistry due to the prevalence of the substituted pyridine scaffold in a wide range of biologically active molecules.[2][15]
-
Kinase Inhibitors: The pyridine core can serve as a scaffold for the development of inhibitors of various protein kinases, which are crucial targets in oncology.[16]
-
GPCR Modulators: Substituted pyridines are also found in modulators of G-protein coupled receptors, a large family of drug targets.[2]
-
Antimicrobial and Antiviral Agents: The benzimidazole core, which can be synthesized from precursors derived from this compound, is present in numerous antimicrobial and antiviral drugs.[15]
Conclusion
This compound is a versatile and valuable building block for the synthesis of a diverse array of complex organic molecules. Its well-defined reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions makes it a powerful tool for medicinal chemists and researchers in agrochemical development. This guide has provided a comprehensive overview of its properties, synthesis, handling, and key applications, offering a foundation for its effective use in the laboratory.
References
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Exploring 2-Bromo-3-Nitropyridine: Properties, Applications, and Manufacturing. (n.d.). Retrieved January 12, 2026, from [Link]
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- 2-Bromo-3-methoxy-6-nitropyridine. (n.d.). Synchem.
- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). Organic Letters.
- Preparation method of 2-bromo-3-methoxypyridine. (2015).
- 2-Amino-6-methoxy-3-nitropyridine synthesis. (n.d.). ChemicalBook.
- 2-BROMO-6-METHOXY-3-NITRO-PYRIDINE Formula. (n.d.). ECHEMI.
- Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Methoxy groups just stick out. (2025). ACD/Labs.
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- The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. (n.d.).
- Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022). [Journal Name].
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- Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. (2024).
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- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
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physical and chemical properties of 2-Bromo-6-methoxy-3-nitropyridine
An In-depth Technical Guide to 2-Bromo-6-methoxy-3-nitropyridine: Properties, Synthesis, and Applications
Introduction
This compound is a highly functionalized heterocyclic compound that serves as a critical building block in modern organic synthesis. Its unique arrangement of bromo, methoxy, and nitro groups on a pyridine core imparts a versatile reactivity profile, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1] For researchers and professionals in drug discovery, understanding the nuanced physical and chemical properties of this molecule is paramount for its effective application in the synthesis of complex, biologically active targets. This guide provides a comprehensive technical overview, synthesizing available data to offer field-proven insights into its characteristics, handling, and synthetic utility.
Chemical Identity and Molecular Structure
Correctly identifying a chemical compound is the foundation of all subsequent research. This compound is systematically named and can be identified through several international standard identifiers.
| Identifier | Value |
| CAS Number | 344296-05-5[2][3] |
| Molecular Formula | C₆H₅BrN₂O₃[1][2][3] |
| Molecular Weight | 233.02 g/mol [3] |
| InChI Key | GYUZCAKTIFPHRB-UHFFFAOYSA-N[2][4] |
| Canonical SMILES | COc1ccc([O-])c(Br)n1[4] |
The structural arrangement of the functional groups is key to its reactivity. The electron-withdrawing nitro group, the versatile bromo leaving group, and the electron-donating methoxy group create a unique electronic landscape on the pyridine ring.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical properties of a compound dictate its handling, storage, and behavior in various solvents and reaction conditions. The data below is compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Density | 1.7 ± 0.1 g/cm³ | [2][4][5] |
| Boiling Point | 276.0 ± 35.0 °C at 760 mmHg | [4] |
| Flash Point | 120.8 ± 25.9 °C | [2][5] |
| Refractive Index | 1.587 | [2][4][5] |
| Polar Surface Area (PSA) | 67.94 Ų | [2][4] |
| LogP (octanol-water partition) | 2.05 | [4] |
| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [4] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon) | [1][4] |
These properties suggest that this compound is a relatively dense, high-boiling point liquid or low-melting solid with moderate polarity. Its LogP value indicates a degree of lipophilicity, which is often desirable in drug candidates for cell membrane permeability. The recommended storage conditions highlight its sensitivity, necessitating protection from atmospheric moisture and oxygen.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the identity and purity of synthetic intermediates. While a comprehensive, peer-reviewed spectroscopic analysis for this specific isomer is not widely published, data from closely related analogs and predictive models provide a strong foundational understanding.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~8.3 - 8.5 | d | H-4 |
| ~7.0 - 7.2 | d | H-5 | |
| ~4.0 - 4.2 | s | -OCH₃ | |
| ¹³C NMR | ~160 - 162 | - | C-6 (C-O) |
| ~150 - 152 | - | C-2 (C-Br) | |
| ~140 - 142 | - | C-4 | |
| ~135 - 137 | - | C-3 (C-NO₂) | |
| ~110 - 112 | - | C-5 | |
| ~55 - 57 | - | -OCH₃ |
Causality: The electron-withdrawing nitro group and the nitrogen heteroatom deshield the adjacent protons (H-4), shifting them downfield. The methoxy group's methyl protons appear as a characteristic singlet. In the ¹³C NMR, carbons directly attached to electronegative atoms (O, N, Br) are significantly shifted downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1520-1550 & ~1340-1360 | Strong | Asymmetric & Symmetric N-O stretching (NO₂) |
| ~1580-1610 | Medium-Strong | C=N, C=C stretching (aromatic ring) |
| ~1250-1300 | Strong | C-O stretching (aryl ether) |
| ~2850-3000 | Medium-Weak | C-H stretching (-OCH₃) |
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition.
-
Expected Molecular Ion [M]⁺: The mass spectrum should show a prominent molecular ion peak.
-
Isotopic Pattern: A key feature will be the characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity for the ⁷⁹Br and ⁸¹Br isotopes (m/z and m/z+2). For this compound, this would appear around m/z 232 and 234.[6]
-
Fragmentation: Common fragmentation patterns may include the loss of the nitro group (-NO₂), the methoxy group (-OCH₃), or the bromine atom (-Br).
Synthesis and Reactivity
As a synthetic intermediate, the methods of its preparation and its subsequent reactions are of primary interest.
Illustrative Synthetic Protocol
A common and efficient method for synthesizing substituted methoxypyridines involves the nucleophilic aromatic substitution (SₙAr) of a corresponding chloropyridine. The synthesis of the related isomer, 5-bromo-2-methoxy-3-nitropyridine, proceeds by reacting 5-bromo-2-chloro-3-nitropyridine with sodium methoxide in methanol.[7] A similar pathway is the most probable route to the title compound.
Step-by-Step Protocol (Adapted from Analogous Synthesis[7]):
-
Preparation: A solution of 25% w/w sodium methoxide in methanol is prepared or obtained commercially.
-
Reaction Setup: 2-Bromo-6-chloro-3-nitropyridine (the presumed precursor) is dissolved or suspended in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet (e.g., nitrogen or argon).
-
Cooling: The reaction vessel is cooled to 0°C in an ice-water bath.
-
Addition: The sodium methoxide solution is added dropwise to the stirred solution of the chloropyridine over 10-15 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, the mixture is stirred at 0°C for 1 hour, then allowed to warm to room temperature and stirred for an additional 16-18 hours.
-
Workup: The reaction mixture is concentrated under reduced pressure. The resulting residue is poured into ice water to precipitate the product.
-
Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound as a solid.
Caption: General workflow for the synthesis of this compound.
Reactivity Insights
The molecule's utility stems from the differential reactivity of its functional groups:
-
Bromo Group: The bromine at the 2-position is an excellent leaving group and a handle for cross-coupling reactions. It readily participates in Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of diverse carbon and nitrogen-based substituents.
-
Nitro Group: The nitro group is a strong electron-withdrawing group that activates the pyridine ring for certain reactions. It can also be readily reduced to an amino group (-NH₂), which provides a new site for functionalization, such as amide bond formation or diazotization.
-
Methoxy Group: The methoxy group is relatively stable but can be cleaved under harsh acidic conditions (e.g., HBr) to reveal a hydroxyl group, providing another point for modification.
Applications in Research and Development
The strategic placement of these three functional groups makes this compound a powerful scaffold in medicinal and materials chemistry.
-
Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of complex heterocyclic systems that are often the core of new drug candidates.[1] The pyridine moiety itself is a "privileged scaffold," appearing frequently in FDA-approved drugs.[8]
-
Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides often relies on novel heterocyclic cores, and this compound provides a route to such molecules.[1]
-
Combinatorial Chemistry: Its versatile reactivity makes it an ideal building block for constructing compound libraries.[8] By systematically reacting each functional group, a large number of diverse analogs can be generated and screened for biological activity, accelerating the drug discovery process.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this compound is not consistently available across all suppliers, data from analogous nitropyridines and brominated aromatics provide essential guidance. It must be handled with care, assuming it is toxic and irritant.[1]
General Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][9]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[2] In case of contact, rinse the affected area immediately with plenty of water.
-
Ingestion: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[9]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][9] Recommended storage is at 2-8°C under an inert gas.[1]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
Disclaimer: This information is for guidance only. Always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
This compound is more than just a chemical compound; it is a versatile tool for chemical innovation. Its well-defined physicochemical properties, predictable spectroscopic signature, and multi-faceted reactivity make it an invaluable intermediate for researchers in drug discovery and applied chemistry. By understanding its core characteristics, from molecular structure to safe handling, scientists can fully leverage its potential to construct the next generation of complex molecules with significant therapeutic or industrial value.
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- Cas 344296-05-5, 2-BROMO-6-METHOXY-3-NITRO-PYRIDINE | lookchem. LookChem.
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- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- 2-Bromo-3-methoxy-5-nitropyridine | 1353101-84-4 | Benchchem. BenchChem.
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An In-Depth Technical Guide to 2-Bromo-6-methoxy-3-nitropyridine: A Keystone Intermediate in Synthetic Chemistry
For Immediate Release
This whitepaper provides a comprehensive technical overview of 2-Bromo-6-methoxy-3-nitropyridine, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. We will delve into its core physicochemical properties, outline established synthetic routes, explore its chemical reactivity, and discuss its applications, grounded in established scientific principles and safety protocols.
Core Molecular Profile
This compound is a substituted pyridine derivative featuring three key functional groups that dictate its reactivity: a bromine atom, a methoxy group, and a nitro group. These substituents on the pyridine ring create a unique electronic and steric environment, making it a versatile intermediate for constructing more complex molecular architectures.
Physicochemical and Structural Data
The fundamental properties of this compound (CAS No. 344296-05-5) are summarized below. This data is critical for experimental design, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅BrN₂O₃ | [1][2] |
| Molecular Weight | 233.02 g/mol | [1][2] |
| Exact Mass | 231.948349 u | [1] |
| CAS Number | 344296-05-5 | [1][2] |
| Density | 1.7 ± 0.1 g/cm³ | [1] |
| Flash Point | 120.8 ± 25.9 °C | [1] |
| Refractive Index | 1.587 | [1] |
| Appearance | Typically a yellow or off-white solid | Inferred from similar compounds |
Synthesis and Manufacturing
The synthesis of this compound is not commonly detailed in primary literature, but its preparation can be logically derived from established methodologies for analogous substituted pyridines. The most viable route involves a nucleophilic aromatic substitution (SNAr) reaction.
Proposed Synthetic Workflow
A highly plausible and industrially scalable synthesis begins with a di-halogenated nitropyridine precursor, such as 2,6-dichloro-3-nitropyridine. The differential reactivity of the chlorine atoms allows for a selective substitution.
Step 1: Selective Methoxylation The chlorine atom at the 6-position is more activated towards nucleophilic attack than the one at the 2-position due to the electronic influence of the adjacent nitro group. By treating 2,6-dichloro-3-nitropyridine with one equivalent of sodium methoxide in a polar solvent like methanol, the methoxy group can be selectively introduced at the 6-position. This is analogous to the synthesis of 2-amino-6-methoxy-3-nitropyridine from 2-amino-6-chloro-3-nitropyridine.[3]
Step 2: Halogen Exchange (Halex) Reaction The remaining chlorine atom at the 2-position can then be exchanged for a bromine atom. This can be achieved using various brominating agents, such as hydrobromic acid or sodium bromide, often under conditions that favor halogen exchange.
An alternative, though less direct, pathway could involve the nitration of a 2-bromo-6-methoxypyridine precursor. However, this risks side reactions and regioselectivity issues. The SNAr approach offers superior control and predictability.
Caption: Key reaction pathways for this compound.
Applications in Research and Development
As a functionalized heterocyclic compound, this compound serves primarily as an intermediate in the synthesis of high-value target molecules.
-
Pharmaceutical Research: The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. [4]This intermediate is used to synthesize novel compounds with potential therapeutic applications, including those with antifungal properties. [5][6]The strategic placement of its functional groups allows for the construction of complex molecules that can interact with biological targets.
-
Agrochemical Production: Similar to its role in pharma, this molecule is an intermediate in the creation of new pesticides and herbicides, where the nitropyridine core is a known active toxophore. [5]* Fine and Specialty Chemicals: It is also used in the synthesis of fine chemicals for various industries, contributing to the production of dyes, polymers, and materials with specific electronic properties. [5]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely published, a robust safety protocol can be established based on data from structurally similar compounds, such as 2-bromo-6-methoxypyridine and other halogenated nitropyridines. [7][8]
Hazard Profile
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin. [7][8]* Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. [7]* Handling: All manipulations should be performed in a certified chemical fume hood. [7]Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, is mandatory. [7][8]Avoid creating dust.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. [7][8]Keep away from strong oxidizing agents.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention. [9]* Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. [9]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [7][9]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [9]
Conclusion
This compound is a strategically designed chemical intermediate whose value lies in the orthogonal reactivity of its functional groups. Its ability to undergo selective, high-yield transformations makes it a powerful tool for medicinal and process chemists. Understanding its molecular properties, synthetic pathways, and reactivity is essential for leveraging its full potential in the rapid and efficient development of novel, high-value chemical entities.
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2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. PubMed Central. [Link]
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An In-depth Technical Guide to the Solubility of 2-Bromo-6-methoxy-3-nitropyridine in Organic Solvents
Foreword
In the landscape of pharmaceutical and agrochemical research, the synthesis of novel biologically active molecules is a cornerstone of innovation. Among the vast array of heterocyclic intermediates, substituted pyridines play a pivotal role. 2-Bromo-6-methoxy-3-nitropyridine, a key building block, is instrumental in the development of new chemical entities.[1] Its utility in organic synthesis, particularly in the creation of pharmaceuticals and fine chemicals, is well-documented.[1] However, the successful progression of this intermediate through the various stages of drug development—from synthesis and purification to formulation—is intrinsically linked to a fundamental physicochemical property: its solubility.
This technical guide offers a comprehensive exploration of the solubility of this compound. It is designed for researchers, scientists, and drug development professionals, providing both theoretical grounding and practical, field-proven methodologies for solubility determination. We will delve into the structural characteristics of the molecule that govern its solubility, predict its behavior in a range of common organic solvents, and provide detailed, self-validating experimental protocols for quantitative solubility assessment. Our focus is not merely on the 'what' but on the 'why'—elucidating the causality behind experimental choices to empower researchers in their laboratory endeavors.
Molecular Structure and its Influence on Solubility
The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent.[2] The principle of "like dissolves like" is a foundational concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[3] Let's dissect the structure of this compound to predict its solubility profile.
This compound
-
Molecular Formula: C₆H₅BrN₂O₃[4]
-
Key Functional Groups:
-
Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor.
-
Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group. It can participate in dipole-dipole interactions and is a hydrogen bond acceptor.
-
Methoxy Group (-OCH₃): A moderately polar group that can also act as a hydrogen bond acceptor.
-
Bromo Group (-Br): An electronegative but relatively nonpolar and bulky group that contributes to the molecule's overall size and van der Waals forces.
-
The presence of the polar nitro and methoxy groups, along with the nitrogen in the pyridine ring, imparts a significant degree of polarity to the molecule. However, the aromatic ring and the bromo substituent introduce nonpolar character. The calculated XLogP3 value of 2 further suggests a balance between its hydrophilic and lipophilic properties.[4][6] This structural duality indicates that this compound is unlikely to be highly soluble in either extremely polar or completely nonpolar solvents. Its optimal solubility will likely be found in solvents of intermediate polarity that can engage in the specific intermolecular interactions that the molecule's functional groups allow.
Predicted Solubility Profile
Based on the structural analysis, we can predict the qualitative solubility of this compound in a spectrum of common organic solvents. This prediction serves as a valuable starting point for experimental investigation.
| Solvent | Polarity Index (P') | Predicted Solubility | Rationale for Prediction |
| Hexane | 0.1 | Low | A nonpolar alkane, unable to effectively solvate the polar nitro and methoxy groups. |
| Toluene | 2.4 | Moderate | An aromatic, nonpolar solvent that can engage in π-stacking with the pyridine ring, but offers poor interaction with the polar functional groups. |
| Dichloromethane (DCM) | 3.1 | High | A polar aprotic solvent capable of dipole-dipole interactions, which should effectively solvate the polar regions of the molecule. |
| Ethyl Acetate | 4.4 | High | A moderately polar solvent with a dipole moment and hydrogen bond accepting capabilities, making it a good candidate for dissolving the compound. |
| Acetone | 5.1 | High | A polar aprotic solvent with a strong dipole moment, expected to be an excellent solvent. |
| Isopropanol | 3.9 | Moderate to High | A polar protic solvent that can act as a hydrogen bond donor and acceptor. Its alkyl chain provides some nonpolar character. |
| Methanol | 5.1 | Moderate | A highly polar protic solvent. While it can hydrogen bond, its high polarity might not be optimal for the nonpolar parts of the molecule. |
| Water | 10.2 | Low | A highly polar protic solvent. The nonpolar aromatic ring and bromo group are expected to limit aqueous solubility. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | 6.4 | High | Another highly polar aprotic solvent with strong solvating capabilities. |
Experimental Determination of Solubility
To move from prediction to quantitative data, rigorous experimental protocols are essential. We present two widely accepted methods for determining the solubility of a solid organic compound: the gravimetric method and the High-Performance Liquid Chromatography (HPLC) method.
Isothermal Saturation Method (Gravimetric Analysis)
This is a direct and straightforward method to determine solubility by measuring the mass of the solute that dissolves in a given volume of solvent to form a saturated solution at a constant temperature.[1][7]
Caption: Workflow for Gravimetric Solubility Determination.
-
Preparation:
-
Accurately weigh an excess amount of this compound into a glass vial. The excess is crucial to ensure a saturated solution is formed.
-
Pipette a precise volume (e.g., 5.0 mL) of the desired organic solvent into the vial.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for 24 to 48 hours. This extended period is necessary to ensure the system reaches equilibrium, where the rate of dissolution equals the rate of precipitation.
-
-
Separation:
-
Remove the vial from the shaker and allow it to stand undisturbed for at least 2 hours to let the undissolved solid settle.
-
Carefully draw a known volume (e.g., 1.0 mL) of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any suspended particles.
-
-
Analysis:
-
Transfer the filtered saturated solution into a pre-weighed, clean, and dry container (e.g., a small beaker or evaporation dish).
-
Evaporate the solvent completely. This can be done in a fume hood at room temperature for volatile solvents or accelerated using a gentle stream of nitrogen or a vacuum oven at a temperature well below the compound's melting point.
-
Once the solvent is fully evaporated, place the container in a desiccator to cool to room temperature and prevent moisture absorption.
-
Weigh the container with the dry residue on an analytical balance.
-
-
Calculation:
-
Mass of residue (g) = (Final weight of container + residue) - (Initial weight of empty container)
-
Solubility (g/L) = Mass of residue (g) / Volume of supernatant taken (L)
-
High-Performance Liquid Chromatography (HPLC) Method
The HPLC method is an instrumental technique that offers high accuracy and is particularly useful for compounds with low solubility or when only small amounts of material are available.[5][8] This method involves creating a saturated solution, then diluting it to a concentration within the linear range of a previously established calibration curve.
Caption: Workflow for HPLC-based Solubility Determination.
-
Method Development & Calibration:
-
Develop a suitable reversed-phase HPLC method for this compound. This includes selecting an appropriate column (e.g., C18), mobile phase (e.g., a mixture of acetonitrile and water), and a detection wavelength where the compound has strong UV absorbance.
-
Prepare a stock solution of the compound with a precisely known concentration in a solvent in which it is freely soluble (e.g., acetonitrile or DMSO).
-
Perform serial dilutions of the stock solution to create a set of at least five standard solutions covering a range of concentrations.
-
Inject each standard solution into the HPLC system and record the corresponding peak area.
-
Plot a calibration curve of peak area versus concentration and determine the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be > 0.99 for a linear relationship.
-
-
Saturated Solution Preparation:
-
Prepare a saturated solution of this compound in the test solvent as described in the gravimetric method (Steps 1 and 2).
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
Sample Analysis:
-
Accurately dilute a known volume of the filtered saturated solution with the HPLC mobile phase to bring the concentration into the range of the calibration curve. The dilution factor must be recorded precisely.
-
Inject the diluted sample into the HPLC and record the peak area.
-
-
Calculation:
-
Use the peak area of the diluted sample and the equation from the calibration curve to calculate the concentration of the diluted sample.
-
Concentration of diluted sample (mg/mL) = (Peak Area - y-intercept) / slope
-
Solubility (mg/mL) = Concentration of diluted sample (mg/mL) * Dilution Factor
-
Conclusion and Future Perspectives
This guide provides a robust framework for understanding and quantifying the solubility of this compound. By combining theoretical predictions based on molecular structure with rigorous experimental protocols, researchers can generate the reliable data necessary for informed decision-making in process development and formulation. The principles and methods detailed herein are not only applicable to the title compound but can also be adapted for the solubility assessment of other novel chemical entities. As computational tools for solubility prediction continue to advance, an integrated approach that leverages both in silico modeling and empirical laboratory data will be paramount in accelerating the journey of new molecules from discovery to application.[3][9][10]
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Determination of Solubility by Gravimetric Method. Pharmapproach. [Link]
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Solubility test for Organic Compounds. Asociación de Técnicos de la Industria Papelera y Celulósica. [Link]
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An In-depth Technical Guide to the Safe Handling of 2-Bromo-6-methoxy-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Bromo-6-methoxy-3-nitropyridine (CAS No: 344296-05-5). As a Senior Application Scientist, the following content is synthesized from available safety data, information on structurally similar compounds, and established laboratory safety principles to ensure a thorough understanding of the potential hazards and mitigation strategies. This document is intended to empower researchers to work safely and effectively with this valuable chemical intermediate.
Understanding the Compound: Physicochemical Properties and Applications
This compound is a substituted pyridine derivative with the molecular formula C₆H₅BrN₂O₃.[1] It serves as a key building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[2] Its utility lies in the strategic placement of bromo, methoxy, and nitro functional groups, which allow for a variety of chemical transformations.
| Property | Value | Source |
| Molecular Weight | 233.02 g/mol | [1] |
| Density | 1.7 ± 0.1 g/cm³ | [1] |
| Flash Point | 120.8 ± 25.9 °C | [1] |
| Refractive Index | 1.587 | [1] |
Hazard Identification and GHS Classification
Anticipated GHS Classification:
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[3][4]
-
Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.[3][4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[3][4]
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Toxicological Profile: Insights from Analogs
Direct toxicological data for this compound is limited. However, studies on related nitropyridine compounds provide valuable insights into its potential effects. Nitropyridine derivatives can be genotoxic, causing damage to DNA.[5] Inhalation of nitropyridine compounds can lead to respiratory tract irritation.[5] One study on 2-ethyl-4-nitropyridine N-oxide indicated a toxic effect on the blood system in subacute experiments.[6]
Reactivity and Stability Profile
Chemical Stability: this compound is expected to be stable under normal laboratory conditions.
Reactivity: The nitro group on the pyridine ring activates it for nucleophilic aromatic substitution, making it susceptible to reaction with strong nucleophiles.[7][8]
Hazardous Decomposition Products: While specific data is unavailable for this compound, thermal decomposition of nitropyridines can be complex and may release toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[9][10][11]
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is essential for handling this compound safely.
Caption: Hierarchy of controls for managing chemical exposure.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and absorption. |
| Body Protection | A fully buttoned, flame-resistant lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH/MSHA approved respirator with appropriate cartridges should be used if working outside of a chemical fume hood or if there is a risk of inhaling dust or vapors. | Prevents inhalation of harmful airborne contaminants. |
Safe Handling and Storage Protocols
Workflow for Safe Handling
Caption: Step-by-step workflow for the safe handling of this compound.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Store in a locked cabinet or a restricted-access area.
Emergency Procedures
First-Aid Measures:
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: Thermal decomposition may produce toxic fumes.
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures:
-
Personal Precautions: Avoid dust formation and contact with skin and eyes. Use personal protective equipment. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.
-
Methods for Cleaning Up: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.
Waste Disposal
Dispose of this chemical and its container in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
Conclusion
While this compound is a valuable reagent, it must be handled with the utmost care. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed handling and emergency procedures outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment.
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Zhukova A.G., Kazitskaya A.S. (2022). Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide. Hygiene and Sanitation, 101(8), 868-874. [Link]
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PubChem. (n.d.). 2-Bromo-3-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]
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Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]
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PubChem. (n.d.). 3-Nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Thermal degradation steps and temperatures details. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-3-methoxy-6-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
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The Strategic Utility of 2-Bromo-6-methoxy-3-nitropyridine in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] Within this privileged class of heterocycles, functionalized nitropyridines serve as exceptionally versatile intermediates for the synthesis of complex molecular architectures. This technical guide provides an in-depth analysis of 2-Bromo-6-methoxy-3-nitropyridine, a key building block whose unique electronic and steric properties make it a valuable precursor for a range of therapeutic agents. We will explore its synthesis, reactivity in key synthetic transformations, and its potential applications in the development of novel pharmaceuticals, with a particular focus on kinase inhibitors. This guide is intended to be a practical resource for researchers, offering not only theoretical insights but also actionable experimental protocols and data.
Introduction: The Pyridine Nucleus and the Role of Strategic Functionalization
The prevalence of the pyridine ring in pharmaceuticals underscores its importance as a bioisostere for a phenyl ring, with the nitrogen atom offering a key site for hydrogen bonding interactions and improving physicochemical properties such as solubility.[2] The strategic functionalization of the pyridine ring is a critical aspect of drug design, allowing for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.
This compound is a prime example of a strategically functionalized pyridine. The interplay of its three substituents—a bromine atom, a methoxy group, and a nitro group—creates a unique chemical entity with a well-defined reactivity profile that can be exploited for the synthesis of diverse compound libraries.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis. The table below summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C6H5BrN2O3 | [3] |
| Molecular Weight | 233.02 g/mol | [3] |
| CAS Number | 344296-05-5 | [3] |
| Appearance | Pale yellow solid | [4] |
| Topological Polar Surface Area | 67.9 Ų | [3] |
| XLogP3 | 2.0 | [3] |
Synthetic Versatility: A Hub for Key Chemical Transformations
The true power of this compound lies in its ability to participate in a variety of high-yield, robust chemical reactions that are central to modern drug discovery. The electron-withdrawing nitro group significantly influences the reactivity of the pyridine core, making it amenable to several key transformations.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr). This is a powerful method for introducing a wide range of nucleophiles at the 2-position by displacing the bromide.
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The Strategic Utility of 2-Bromo-6-methoxy-3-nitropyridine: A Technical Guide for Synthetic Chemists
Introduction: A Versatile Scaffold for Complex Molecule Synthesis
In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the strategic selection of building blocks is paramount. 2-Bromo-6-methoxy-3-nitropyridine has emerged as a highly valuable and versatile intermediate, offering chemists a compact and functionalized scaffold for the construction of complex molecular architectures.[1][2] With the molecular formula C₆H₅BrN₂O₃ and CAS Number 344296-05-5, this trifunctionalized pyridine derivative provides multiple, orthogonally reactive sites, enabling a programmed and efficient approach to novel compound libraries.[3][4]
This guide provides an in-depth exploration of this compound, detailing its properties, reactivity, and proven applications. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors, from lead discovery to process development.[1] Its utility is particularly pronounced in the synthesis of biologically active molecules for the pharmaceutical and agrochemical industries.[1]
Physicochemical Properties & Safe Handling
A thorough understanding of a reagent's properties and handling requirements is the foundation of safe and successful experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 344296-05-5 | [3][4] |
| Molecular Formula | C₆H₅BrN₂O₃ | [3][4] |
| Molecular Weight | 233.02 g/mol | [3] |
| Appearance | Solid (typically pale yellow) | |
| Density | 1.7 ± 0.1 g/cm³ | [4][5] |
| Flash Point | 120.8 ± 25.9 °C | [4][5] |
| Refractive Index | 1.587 | [4][5] |
Safety & Handling Protocols
As with many halogenated and nitrated aromatic compounds, this compound requires careful handling to minimize risk.
-
General Precautions: Use only in a well-ventilated area, preferably under a chemical fume hood.[5][6] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7] Avoid formation of dust and aerosols.[5]
-
Hazards: The compound may cause skin, eye, and respiratory irritation.[6][7] It is crucial to avoid contact with skin and eyes and to prevent inhalation or ingestion.[5][6]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[5][6] Keep it away from strong oxidizing agents and incompatible materials.[6]
Self-Validating System: Before any experiment, consult the most recent Safety Data Sheet (SDS) for the specific supplier.[8] Cross-reference handling procedures with internal laboratory safety protocols to ensure a dual layer of safety verification.
Synthetic Utility and Key Transformations
The true power of this compound lies in the distinct reactivity of its three functional groups. The bromine at the C2 position, the nitro group at C3, and the methoxy group at C6 offer a playbook for sequential and selective chemical modifications.
Caption: Key synthetic pathways for this compound.
Palladium-Catalyzed Cross-Coupling at the C2-Position
The carbon-bromine bond is the primary locus for constructing new carbon-carbon and carbon-nitrogen bonds, fundamental transformations in modern drug discovery.
A. Suzuki-Miyaura Coupling
This reaction is a cornerstone of C-C bond formation, enabling the linkage of the pyridine core to a vast array of aryl, heteroaryl, or vinyl fragments.[9][10] The electron-deficient nature of the pyridine ring, further enhanced by the nitro group, makes the C2-Br bond highly susceptible to oxidative addition to a Palladium(0) catalyst, which is the first and often rate-determining step of the catalytic cycle.[11]
-
Causality of Experimental Choice: The choice of palladium catalyst, ligand, and base is critical. Ligands like SPhos or XantPhos are often employed for heteroaryl couplings as they promote the key steps of oxidative addition and reductive elimination.[12] A base (e.g., K₃PO₄, Cs₂CO₃) is required to activate the boronic acid partner for the transmetalation step.[12]
B. Buchwald-Hartwig Amination
For the synthesis of substituted aminopyridines, the Buchwald-Hartwig amination is the reaction of choice.[13][14] This transformation allows for the facile coupling of the pyridyl bromide with a wide range of primary and secondary amines, amides, or carbamates.[14] The reaction's utility is immense, as the resulting amino-pyridines are prevalent motifs in pharmaceuticals.
-
Causality of Experimental Choice: The mechanism involves a Pd(0)/Pd(II) catalytic cycle.[13][15] Sterically hindered phosphine ligands (e.g., BINAP, Josiphos-type ligands) are essential.[16] They facilitate the reductive elimination step that forms the C-N bond and regenerates the active Pd(0) catalyst, while preventing catalyst decomposition. The choice of a non-nucleophilic, sterically hindered base like NaOtBu or LHMDS is critical to deprotonate the amine-palladium complex without competing in side reactions.[15][16]
Transformation of the C3-Nitro Group
The nitro group serves two strategic purposes: it is a powerful electron-withdrawing group that activates the ring for other reactions, and it is a synthetic handle that can be readily converted into a versatile amino group.
Reduction to an Amine
The reduction of the nitro group to an amine is a high-yielding and reliable transformation, typically accomplished using methods like catalytic hydrogenation (H₂, Pd/C) or metal-acid combinations (e.g., Fe/HCl, SnCl₂/HCl).[17] This unmasks a nucleophilic amino group at the C3 position, opening up a new dimension of synthetic possibilities. The resulting 3-amino-2-bromo-6-methoxypyridine is itself a valuable intermediate. This new amino group can undergo a host of reactions, including acylation to form amides, sulfonylation, or serve as a directing group for further functionalization.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient compared to benzene, making it more susceptible to nucleophilic attack.[18] The presence of a strong electron-withdrawing nitro group, positioned ortho to the bromine leaving group, dramatically activates the ring for Nucleophilic Aromatic Substitution (SNAr).[18][19]
-
Mechanistic Insight: The reaction proceeds via an addition-elimination mechanism.[19][20] A nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[20] The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group.[19] The subsequent elimination of the bromide ion restores aromaticity and yields the substituted product.[20] This pathway allows for the direct displacement of the bromine by potent nucleophiles like alkoxides, thiolates, or amines under specific conditions.[20]
Applications in Medicinal Chemistry: A Gateway to Bioactive Scaffolds
The trifunctional nature of this compound allows for a modular and divergent synthetic strategy. A single starting material can give rise to a multitude of complex products through different reaction sequences.
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The Emergent Therapeutic Potential of 2-Bromo-6-methoxy-3-nitropyridine Derivatives: A Technical Guide
Foreword: The Pyridine Scaffold in Modern Drug Discovery
To researchers, scientists, and drug development professionals, the pyridine ring is a familiar and welcome sight. As the second most common nitrogen-containing heterocycle in FDA-approved drugs, its structural and chemical versatility has made it a cornerstone of medicinal chemistry.[1] Pyridine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] This guide delves into a specific, promising, yet underexplored subclass: 2-Bromo-6-methoxy-3-nitropyridine derivatives. While direct, extensive research on this specific scaffold is nascent, by examining the well-documented activities of its close structural relatives, particularly 3-nitropyridine analogues, we can construct a robust framework for its investigation and potential application in therapeutic development. This document serves as a technical synthesis of current knowledge and a practical guide to unlocking the potential of this chemical class.
I. The Core Scaffold: Synthesis, and Physicochemical Properties
The this compound scaffold (CAS No: 344296-05-5) is a substituted pyridine ring featuring three key functional groups that are pivotal to its chemical reactivity and putative biological activity.[3][4]
-
The Pyridine Ring: The core heterocycle provides a bioisosteric scaffold that can engage with biological targets through various non-covalent interactions.
-
3-Nitro Group: The electron-withdrawing nature of the nitro group is crucial. It activates the pyridine ring for nucleophilic aromatic substitution, a key step in the synthesis of diverse derivatives. Mechanistically, this group is often implicated in the biological activity of related compounds, particularly in anticancer applications.[5][6]
-
2-Bromo Group: The bromine atom serves as an excellent leaving group, providing a primary site for synthetic diversification to build a library of derivatives. Its presence can also enhance binding affinity to target proteins.[7]
-
6-Methoxy Group: This electron-donating group modulates the electronic properties of the pyridine ring and can influence the molecule's solubility, metabolic stability, and interaction with biological targets.[8]
Synthetic Pathways
While a specific, detailed synthesis for this compound is not extensively published in peer-reviewed literature, related structures provide a clear roadmap. For instance, the synthesis of the related 5-Bromo-2-methoxy-3-nitropyridine is achieved by reacting 5-Bromo-2-chloro-3-nitropyridine with sodium methoxide in methanol.[9] A similar nucleophilic substitution of a chlorine atom with a methoxy group is a plausible route. Another patented method describes the preparation of 2-bromo-3-methoxypyridine from 2-nitro-3-methoxypyridine via a bromination reaction that directly displaces the nitro group.[10] These established methods form the foundation for the rational design and synthesis of a diverse library of this compound derivatives for biological screening.
II. Anticancer Activity: Targeting the Microtubule Cytoskeleton
A compelling body of evidence points to 3-nitropyridine analogues as potent microtubule-targeting agents, representing a significant avenue for cancer therapy.[5][11][12] This mechanism is a clinically validated strategy, with drugs like taxanes and vinca alkaloids being mainstays in oncology.[13]
Mechanism of Action: Inhibition of Tubulin Polymerization
Recent studies have demonstrated that 3-nitropyridine derivatives exert their potent anti-proliferative effects by directly interfering with microtubule dynamics.[5][6][12] They inhibit the polymerization of α- and β-tubulin heterodimers into microtubules.[5][12] This disruption of the cytoskeleton is critical, as microtubules are essential for the formation of the mitotic spindle during cell division.
The primary mechanism involves the binding of these compounds to the colchicine-binding site on β-tubulin.[5][6] This interaction prevents the tubulin dimers from assembling into protofilaments, the building blocks of microtubules. The consequence for a rapidly dividing cancer cell is catastrophic. The inability to form a functional mitotic spindle leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[5][12]
Quantitative Data from Analogue Studies
While specific IC₅₀ values for this compound derivatives are not yet published, data from structurally related 3-nitropyridine analogues provide a strong benchmark for their potential potency. These compounds have shown significant anti-proliferative activity across a range of cancer cell lines at nanomolar concentrations, while exhibiting selectivity for cancer cells over normal, non-dividing cells.[11]
| Compound ID | Cancer Cell Line | IC₅₀ (nM) | Reference |
| 4AZA2891 | Colon (HT-29) | ~35 | [11][12] |
| Leukemia (Jurkat) | ~20 | [6][11] | |
| Lung (A549) | ~40 | [11] | |
| 4AZA2996 | Colon (HT-29) | ~22 | [11][12] |
| Leukemia (Jurkat) | ~15 | [6][11] | |
| Lung (A549) | ~25 | [11] |
Table 1: Anti-proliferative activity of exemplary 3-nitropyridine analogues against various human cancer cell lines. Data is representative of the potent activity of this class of compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, consequently, the cytotoxic potential of a compound.[11][14]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO in medium) and a blank (medium only). Incubate for a specified period (e.g., 48 or 72 hours).[15]
-
MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells will convert the MTT into visible purple formazan crystals.[11]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[1][13]
Principle: The polymerization of tubulin is monitored by an increase in fluorescence from a reporter that incorporates into growing microtubules. Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.[12][13]
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute lyophilized, high-purity (>99%) tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) on ice.[16]
-
Reaction Mix: Prepare the final reaction mix on ice, containing tubulin (e.g., 2 mg/mL), GTP (1 mM), a fluorescent reporter, and a polymerization enhancer like glycerol.[13][16]
-
Compound Addition: In a pre-warmed (37°C) 96-well plate, add small volumes (e.g., 5 µL) of the test compound dilutions. Include a vehicle control (DMSO), a known inhibitor (e.g., Nocodazole or Vinblastine), and a known stabilizer (e.g., Paclitaxel) as controls.[13]
-
Initiation of Polymerization: Initiate the reaction by adding the cold tubulin reaction mix (e.g., 45 µL) to each well.
-
Fluorescence Reading: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every 60 seconds for 60-90 minutes.[12]
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Determine key parameters such as the maximum polymerization rate (Vmax) and the final polymer mass. Calculate the IC₅₀ value by plotting the Vmax against the log of the compound concentration.[1]
III. Antimicrobial Activity: A Frontier for Investigation
The pyridine scaffold is well-represented in antimicrobial agents.[2] The presence of both a bromine atom and a nitro group on the this compound scaffold suggests a potential for antimicrobial activity. For example, the compound 2-bromo-2-nitropropane-1,3-diol (bronopol) exhibits antibacterial action through the oxidation of thiols.[17] While some commercial suppliers categorize this compound as an "antifungal," empirical data in the public domain is scarce.[3][4] Therefore, this area represents a significant opportunity for research.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][18]
Principle: The MIC is the lowest concentration of a compound that prevents the visible growth of a microorganism after overnight incubation.[2][18]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth).[3]
-
Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture to achieve a standardized concentration corresponding to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to obtain the final inoculum density (approximately 5 x 10⁵ CFU/mL).[3]
-
Inoculation: Add the final bacterial inoculum to each well of the microtiter plate containing the compound dilutions. The final volume in each well is typically 100-200 µL.[18]
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative/sterility control (broth only) to check for contamination.
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[18]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (i.e., the well is clear).[2][18]
IV. Conclusion and Future Directions
The this compound scaffold stands as a promising starting point for the development of novel therapeutic agents. Drawing from robust evidence on related 3-nitropyridine analogues, the most immediate and compelling application appears to be in oncology, specifically as microtubule-destabilizing agents.[5][6] The provided protocols offer a clear, validated path for researchers to assess the cytotoxicity of novel derivatives and confirm their mechanism of action. Furthermore, the potential for antimicrobial activity remains a largely unexplored but intriguing avenue that warrants investigation. The synthetic tractability of the core scaffold, with its strategically placed bromo and nitro groups, allows for the creation of extensive chemical libraries. Future structure-activity relationship (SAR) studies will be crucial in optimizing potency, selectivity, and pharmacokinetic properties, paving the way for the development of a new generation of pyridine-based therapeutics.
V. References
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BenchChem. (2025). Application Notes and Protocols: In Vitro Tubulin Polymerization Inhibition Assay. BenchChem. Retrieved from
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BenchChem. (2025). 4-Benzylamino-3-nitropyridine: A Comparative Analysis in the Landscape of Nitropyridine-Based Anticancer Agents. BenchChem. Retrieved from
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Lozano-Tejeda, S., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Retrieved from
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Bălășanu, R.-M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Pharmaceuticals. Retrieved from
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BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. BenchChem. Retrieved from
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Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Retrieved from
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de Nijs, M., et al. (2021). 3-nitropyridine analogues as novel microtubule-targeting agents. Scientific Reports. Retrieved from [Link]
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Synchem. (n.d.). 2-Bromo-3-methoxy-6-nitropyridine. Synchem. Retrieved from
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Echemi. (n.d.). This compound. Echemi. Retrieved from
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Mohamed, N. G., et al. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Molecules. Retrieved from
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from
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ResearchGate. (2021). 3-nitropyridine analogues as novel microtubule-targeting agents. ResearchGate. Retrieved from
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Weisenthal, L. M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Retrieved from
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de Nijs, M., et al. (2021). 3-nitropyridine analogues as novel microtubule-targeting agents. PubMed Central. Retrieved from
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Abcam. (n.d.). MTT assay protocol. Abcam. Retrieved from
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BenchChem. (2025). Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125. BenchChem. Retrieved from
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Le, T. N., et al. (2015). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PubMed Central. Retrieved from
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BLD Pharm. (n.d.). 76066-07-4|2-Bromo-3-methoxy-6-nitropyridine. BLD Pharm. Retrieved from
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BenchChem. (2025). Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26. BenchChem. Retrieved from
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Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature. Retrieved from
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Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine. Google Patents. Retrieved from
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Echemi. (n.d.). 344296-05-5, 2-BROMO-6-METHOXY-3-NITRO-PYRIDINE Formula. Echemi. Retrieved from
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ChemicalBook. (n.d.). 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis. ChemicalBook. Retrieved from
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Tan, J. B., et al. (2022). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules. Retrieved from
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SEAFDEC/AQD. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD. Retrieved from
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Echemi. (n.d.). This compound. Echemi. Retrieved from
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Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. Retrieved from
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Aladdin Scientific. (n.d.). 2-Bromo-3-methoxy-6-nitropyridine, min 98%, 1 gram. Aladdin Scientific. Retrieved from
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PubMed. (2021). 3-nitropyridine analogues as novel microtubule-targeting agents. PubMed. Retrieved from [Link]
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Sheldon, D. R., et al. (1986). Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol). Journal of Antimicrobial Chemotherapy. Retrieved from
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An In-depth Technical Guide to 2-Bromo-6-methoxy-3-nitropyridine for Material Science Research
Introduction: Unveiling the Potential of a Versatile Pyridine Building Block
In the dynamic landscape of material science, the quest for novel molecular architectures with tailored electronic and photophysical properties is relentless. Pyridine derivatives, as a class of electron-deficient heterocycles, have emerged as pivotal components in the design of advanced functional materials.[1][2][3] Their inherent electronic characteristics, coupled with the versatility for chemical modification, make them ideal candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells.[1][2] This guide focuses on a particularly promising, yet underexplored, building block: 2-Bromo-6-methoxy-3-nitropyridine .
With its unique arrangement of a reactive bromine atom, an electron-donating methoxy group, and an electron-withdrawing nitro group on a pyridine core, this molecule presents a compelling platform for the synthesis of sophisticated organic materials. The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of extended π-conjugated systems. The methoxy and nitro groups, on the other hand, allow for fine-tuning of the molecule's electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a critical aspect in the design of charge-transporting and light-emitting materials.[1][2]
This technical guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties and a proposed synthetic pathway to its potential applications in the burgeoning field of material science. The insights and protocols presented herein are designed to empower researchers and scientists to harness the full potential of this versatile building block in their pursuit of next-generation materials.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is paramount for its effective utilization in synthesis and material fabrication. The table below summarizes the key properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 344296-05-5 | [4][5][6] |
| Molecular Formula | C₆H₅BrN₂O₃ | [4][5][6] |
| Molecular Weight | 233.02 g/mol | [4][5][6] |
| Appearance | Pale yellow solid (typical) | [7] |
| Density | 1.7 ± 0.1 g/cm³ | [4][5] |
| Flash Point | 120.8 ± 25.9 °C | [4][5] |
| Refractive Index | 1.587 | [4][5] |
| Topological Polar Surface Area | 67.9 Ų | [4] |
| Purity | Typically ≥95% | [6][8] |
Synthesis of this compound: A Proposed Pathway
While a definitive, step-by-step synthesis for this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be proposed based on established transformations of pyridine derivatives. The following protocol outlines a two-step process starting from the commercially available 2-amino-6-methoxy-3-nitropyridine. This approach leverages the well-established Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of amino groups to various functionalities, including bromine.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Disclaimer: This is a proposed protocol and should be adapted and optimized under appropriate laboratory conditions by qualified personnel. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Step 1: Diazotization of 2-Amino-6-methoxy-3-nitropyridine
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-amino-6-methoxy-3-nitropyridine (1.0 eq) in a 48% aqueous solution of hydrobromic acid (HBr) (approx. 5-6 eq).
-
Cool the stirred solution to 0-5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the reaction mixture via the dropping funnel, ensuring the temperature is maintained below 5 °C. The formation of the diazonium salt is often accompanied by a slight color change.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.
Causality behind Experimental Choices: The use of a strong acid like HBr is crucial for the formation of the nitrous acid in situ and for stabilizing the resulting diazonium salt. Low temperatures are essential to prevent the premature decomposition of the unstable diazonium intermediate.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr.
-
Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous nitrogen evolution should be observed.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure the complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature.
Causality behind Experimental Choices: Copper(I) bromide catalyzes the substitution of the diazonium group with a bromide ion. Gentle heating at the end of the reaction ensures that all the diazonium salt has reacted.
Work-up and Purification
-
Pour the reaction mixture into a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Self-Validating System: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting material and the appearance of the product can be monitored by thin-layer chromatography (TLC).
Potential Applications in Material Science Research
The strategic placement of the bromo, methoxy, and nitro functional groups on the pyridine ring makes this compound a highly attractive building block for the synthesis of advanced organic materials. The bromo group, in particular, opens the door to a wide array of powerful palladium-catalyzed cross-coupling reactions, which are instrumental in constructing the complex molecular architectures required for high-performance organic electronic devices.
Building Blocks for Organic Electronics via Cross-Coupling Reactions
The C-Br bond in this compound can be readily activated by a palladium catalyst, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. This capability is crucial for synthesizing conjugated polymers and small molecules with tailored electronic properties for applications in OLEDs and OPVs.[1][2]
The Suzuki coupling reaction is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[9][10][11] By coupling this compound with various aryl or heteroaryl boronic acids, researchers can synthesize a diverse library of extended π-conjugated systems.
Caption: Suzuki coupling workflow with this compound.
Experimental Protocol: General Procedure for Suzuki Coupling
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Heat the reaction mixture at a temperature ranging from 80 to 120 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
The Stille coupling offers another powerful method for C-C bond formation, reacting an organohalide with an organotin compound in the presence of a palladium catalyst.[12][13][14][15] While organotin reagents are toxic and require careful handling, the Stille reaction is often tolerant of a wide range of functional groups and can be advantageous in certain synthetic strategies.
Caption: Stille coupling workflow with this compound.
Experimental Protocol: General Procedure for Stille Coupling
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq), the organostannane reagent (1.1-1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq) in a dry, degassed solvent like toluene or DMF.
-
Heat the reaction mixture to a temperature between 80 and 120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture and quench with a saturated aqueous solution of KF to precipitate the tin byproducts.
-
Filter the mixture and extract the product from the filtrate with an organic solvent.
-
Purify by column chromatography.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[16][17][18][19][20] This reaction is particularly valuable for synthesizing hole-transporting materials and other nitrogen-rich compounds for organic electronics. By reacting this compound with various primary or secondary amines, novel materials with tailored electronic and morphological properties can be accessed.
Caption: Buchwald-Hartwig amination workflow.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Charge a Schlenk flask with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄) under an inert atmosphere.
-
Add this compound (1.0 eq) and the amine (1.1-1.5 eq) followed by a dry, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture, typically between 80 and 110 °C, until the starting material is consumed as indicated by TLC or LC-MS.
-
Cool the reaction, quench with water, and extract the product with an organic solvent.
-
Purify the product via column chromatography.
Conclusion and Future Outlook
This compound represents a promising, yet largely untapped, resource for the material science community. Its trifunctionalized pyridine core provides a unique combination of reactivity and electronic tunability. While direct applications in materials are still emerging, the potential for this molecule as a key building block for advanced organic electronic materials is undeniable. The synthetic accessibility and the versatility of the bromo group for established cross-coupling reactions make it a prime candidate for the development of novel conjugated small molecules and polymers. It is our hope that this technical guide will serve as a valuable resource and a catalyst for further research into the exciting material science applications of this compound.
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Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells. (2022). RSC Publishing. [Link]
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Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells. (2022). RSC Publishing. [Link]
- US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
- Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
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Stille Coupling. NROChemistry. [Link]
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Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [No specific source name]. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Two-step synthesis of 2-methyl-3-nitropyridines. ResearchGate. [Link]
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The Role of Pyridine Derivatives in Modern Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Stille Coupling. Organic Chemistry Portal. [Link]
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Stille reaction. Wikipedia. [Link]
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Suzuki reaction. Wikipedia. [Link]
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A Brief View on Pyridine Compounds. Open Access Journals. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [No specific source name]. [Link]
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Stille Coupling. Chemistry LibreTexts. [Link]
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Pyridine. Wikipedia. [Link]
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2-bromopyridine. Organic Syntheses Procedure. [Link]
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This compound. Acros Pharmatech. [Link]
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The Mechanisms of the Stille Reaction. University of Windsor. [Link]
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2-Bromo-3-methoxy-6-nitropyridine | 76066-07-4. J&K Scientific. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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The Suzuki Reaction. Andrew G Myers Research Group. [Link]
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This compound, min 95%, 1 gram. CP Lab Safety. [Link]
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This compound, 95%+ Purity, C6H5BrN2O3, 25 grams. CP Lab Safety. [Link]
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Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. ACS Publications. [Link]
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Spectroscopic Profile of 2-Bromo-6-methoxy-3-nitropyridine: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Bromo-6-methoxy-3-nitropyridine, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering insights into the expected spectroscopic data and the methodologies for their acquisition and interpretation. While comprehensive, experimentally verified spectra for this specific compound are not widely available in public databases, this guide synthesizes data from closely related analogs and predictive models to provide a robust analytical framework.
Molecular Structure and its Spectroscopic Implications
This compound (C₆H₅BrN₂O₃) is a substituted pyridine ring with a unique electronic and steric environment that dictates its spectroscopic signature.[1][2][3] The presence of a bromine atom, a methoxy group, and a nitro group on the pyridine core creates a distinct pattern of electron distribution, which is directly observable in its NMR, IR, and mass spectra. Understanding the interplay of these functional groups is crucial for accurate spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the atoms.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show signals corresponding to the two aromatic protons on the pyridine ring and the three protons of the methoxy group. The chemical shifts are influenced by the electron-withdrawing nature of the nitro and bromo groups and the electron-donating effect of the methoxy group.
Table 1: Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.1 - 8.3 | d | ~8.0 - 9.0 | H-4 |
| ~7.0 - 7.2 | d | ~8.0 - 9.0 | H-5 |
| ~4.0 - 4.2 | s | - | -OCH₃ |
Note: Predicted values are based on the analysis of substituted pyridine derivatives. Actual experimental values may vary.
The downfield shift of H-4 is anticipated due to the strong deshielding effect of the adjacent nitro group. The H-5 proton will likely appear more upfield. The methoxy protons will present as a sharp singlet.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The chemical shifts of the pyridine carbons are highly sensitive to the electronic effects of the substituents.
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | C-6 |
| ~150 - 155 | C-2 |
| ~140 - 145 | C-4 |
| ~130 - 135 | C-3 |
| ~110 - 115 | C-5 |
| ~55 - 60 | -OCH₃ |
Note: Predicted values are based on the analysis of substituted pyridine derivatives. Actual experimental values may vary.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural confirmation.[4]
Workflow for NMR Analysis
Caption: General workflow for NMR sample preparation, data acquisition, and analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (a frequency of 400 MHz or higher is recommended for better signal dispersion).[4]
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Ensure the spectral width encompasses the expected chemical shift range (typically 0-10 ppm).
-
¹³C NMR Acquisition: Following proton NMR, acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[4]
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the nitro, methoxy, and pyridine ring vibrations.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretching |
| ~2950 - 2850 | Medium | Aliphatic C-H stretching (-OCH₃) |
| ~1590 - 1570 | Strong | C=C and C=N stretching (pyridine ring) |
| ~1530 - 1500 | Strong | Asymmetric NO₂ stretching |
| ~1350 - 1330 | Strong | Symmetric NO₂ stretching |
| ~1250 - 1200 | Strong | C-O-C stretching (methoxy) |
| ~1100 - 1000 | Medium | C-Br stretching |
Experimental Protocol for IR Spectroscopy
Workflow for IR Analysis
Caption: General workflow for IR sample preparation, data acquisition, and analysis.
Step-by-Step Methodology:
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the compound with dry KBr powder and press it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on an IR-transparent window.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: First, acquire a background spectrum of the empty sample compartment or the pure KBr pellet. Then, acquire the spectrum of the sample. The instrument software will automatically subtract the background.
-
Data Analysis: Analyze the resulting spectrum to identify the key absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Predicted Mass Spectrum
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).
Table 4: Predicted Mass Spectrometry Data
| m/z (predicted) | Assignment |
| 232/234 | [M]⁺ (Molecular ion) |
| 202/204 | [M - NO]⁺ |
| 187/189 | [M - NO₂]⁺ |
| 157 | [M - Br]⁺ |
Note: The exact mass is 231.94835 g/mol .[1]
Experimental Protocol for Mass Spectrometry
Workflow for Mass Spectrometry Analysis
Caption: General workflow for MS sample preparation, data acquisition, and analysis.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer capable of accurate mass measurements, such as a time-of-flight (TOF) or quadrupole instrument.[4]
-
Data Acquisition: Introduce the sample into the mass spectrometer. This can be done via direct infusion or through a liquid chromatography (LC) system. Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak and carefully analyze the isotopic pattern to confirm the presence of bromine. Analyze the fragmentation pattern to further support the proposed structure.[4]
Conclusion
The spectroscopic characterization of this compound is fundamental to its application in research and development. This guide provides a detailed predictive overview of its ¹H NMR, ¹³C NMR, IR, and MS data, along with robust, field-proven protocols for their acquisition. By understanding the expected spectroscopic signatures and employing rigorous experimental techniques, researchers can confidently verify the identity and purity of this important chemical intermediate.
References
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CP Lab Safety (n.d.) . This compound, min 95%, 1 gram. Available at: [Link]
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Chemsrc (2026) . This compound | CAS#:344296-05-5. Available at: [Link]
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1H NMR spectrum of 2-Bromo-6-methoxy-3-nitropyridine
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-6-methoxy-3-nitropyridine
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key heterocyclic building block in medicinal chemistry and materials science.[1][2] As a molecule with a highly substituted and electronically complex pyridine core, its structural elucidation relies heavily on the precise interpretation of its NMR spectrum. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for routine structural verification and in-depth molecular characterization.
Introduction: The Molecular Context
This compound (CAS No: 344296-05-5; Molecular Formula: C₆H₅BrN₂O₃) presents a fascinating case for ¹H NMR analysis.[1][2][3] The pyridine ring is subject to a complex interplay of electronic effects from three distinct substituents: a strongly electron-withdrawing nitro group, a moderately electron-donating methoxy group, and an electronegative bromine atom. Understanding how these substituents modulate the chemical environment of the ring protons is paramount for accurate spectral assignment and, by extension, for confirming the regiochemistry of synthetic products. ¹H NMR spectroscopy serves as the primary, non-destructive tool to verify the identity and purity of this compound by providing a unique fingerprint based on the number of signals, their positions (chemical shifts), their relative intensities (integrals), and their splitting patterns (multiplicities).[4][5]
Predicting the ¹H NMR Spectrum: A First-Principles Approach
Before acquiring the spectrum, a robust prediction based on fundamental principles of NMR theory and established substituent effects can be formulated. This predictive exercise is a cornerstone of efficient spectral analysis.
Molecular Structure and Proton Environments
The structure of this compound contains two distinct regions giving rise to NMR signals: the aromatic pyridine ring and the aliphatic methoxy group.
-
Aromatic Protons (H-4 and H-5): The pyridine ring possesses two protons at positions 4 and 5. Due to the asymmetrical substitution pattern, these protons are chemically non-equivalent and will produce separate signals.[6]
-
Methoxy Protons (-OCH₃): The methoxy group contains three chemically equivalent protons, which will generate a single signal.[6]
Therefore, a total of three distinct signals are anticipated in the ¹H NMR spectrum.
Analysis of Substituent Electronic Effects
The chemical shift of each proton is dictated by the local electron density, which is heavily influenced by the substituents.[5]
-
Nitro Group (-NO₂): As a powerful electron-withdrawing group via both resonance and inductive effects, the nitro group at C-3 will strongly deshield the adjacent proton at C-4, causing its signal to shift significantly downfield (to a higher ppm value).[7]
-
Methoxy Group (-OCH₃): This group is electron-donating through resonance, increasing electron density at the ortho (C-5) and para (N/A) positions. This shielding effect will shift the H-5 signal upfield (to a lower ppm value) relative to an unsubstituted pyridine proton.
-
Bromo Group (-Br): The bromine at C-2 exerts a moderate deshielding inductive effect.
-
Pyridine Nitrogen: The nitrogen atom itself is strongly electron-withdrawing, which inherently deshields the α-protons (H-6, substituted) and to a lesser extent, the β- (H-3, H-5) and γ-protons (H-4).[8][9]
Prediction: The H-4 proton, being adjacent to the strongly withdrawing nitro group, is expected to be the most downfield aromatic signal. The H-5 proton, adjacent to the donating methoxy group, will be significantly upfield of H-4. The methoxy protons will appear in their characteristic aliphatic region.
Predicted Multiplicity and Coupling
Spin-spin coupling provides information about neighboring protons.[4]
-
H-4 and H-5: These two protons are on adjacent carbons (ortho relationship). They will split each other's signals, resulting in two doublets . The magnitude of this interaction, the coupling constant (J), for ortho protons on a pyridine ring is typically 7-10 Hz.[10]
-
-OCH₃ Protons: These protons have no adjacent proton neighbors. Consequently, their signal will be an unsplit singlet .
Experimental Protocol for Spectrum Acquisition
The following protocol outlines a standardized procedure for obtaining a high-quality ¹H NMR spectrum of the title compound.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), that completely dissolves the sample. CDCl₃ is often the first choice for its versatility. The deuterium atoms are NMR-inactive at the proton frequency, preventing solvent signals from overwhelming the analyte signals.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard, setting the 0 ppm mark.[5]
-
Homogenization: Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved, ensuring a homogeneous solution.
NMR Spectrometer Setup
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Tuning and Shimming: Insert the sample into the spectrometer. Tune the probe to the ¹H frequency and perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Experiment: Standard one-pulse proton experiment.
-
Pulse Angle: 30-45° flip angle to balance signal intensity and relaxation time.
-
Spectral Width: ~12-16 ppm to ensure all signals are captured.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds to allow for full magnetization recovery between scans.
-
Number of Scans: 8 to 16 scans, depending on the sample concentration.
-
Data Interpretation and Structural Assignment
While an experimental spectrum for this specific compound is not readily published, we can construct a highly accurate, predicted dataset based on the analysis of structurally similar compounds and substituent additivity rules.
Predicted Spectral Data
The following table summarizes the expected ¹H NMR data for this compound in CDCl₃.
| Signal | Assigned Protons | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| 1 | H-4 | ~ 8.2 – 8.4 | 1H | Doublet (d) | ~ 8 - 9 |
| 2 | H-5 | ~ 7.0 – 7.2 | 1H | Doublet (d) | ~ 8 - 9 |
| 3 | -OCH₃ | ~ 4.0 – 4.1 | 3H | Singlet (s) | N/A |
Causality of Assignments:
-
Signal 1 (δ ~8.2-8.4): This signal is assigned to H-4 . Its significant downfield shift is a direct consequence of the powerful deshielding effect of the adjacent electron-withdrawing nitro group.[7]
-
Signal 2 (δ ~7.0-7.2): Assigned to H-5 , this proton resonates at a much higher field (lower ppm) than H-4. This is due to the shielding, electron-donating effect of the adjacent methoxy group, which increases electron density at this position.
-
Signal 3 (δ ~4.0-4.1): This sharp singlet, integrating to three protons, is unequivocally assigned to the methoxy group protons. Its chemical shift is typical for protons on a carbon attached to an oxygen atom within an aromatic system.[6]
-
Coupling: The observation of two doublets with an identical coupling constant (~8-9 Hz) confirms the ortho relationship between H-4 and H-5, providing a self-validating piece of evidence for the overall structure.[10]
Visualization of Molecular Connectivity
The following diagram illustrates the structure of this compound and the key through-bond coupling interaction that defines the aromatic region of its ¹H NMR spectrum.
Caption: Structure of this compound with ortho coupling.
Conclusion
The ¹H NMR spectrum of this compound is a clear and interpretable representation of its molecular structure. The analysis, grounded in the fundamental principles of chemical shift theory and spin-spin coupling, allows for the unambiguous assignment of all proton signals. The spectrum is characterized by two doublets in the aromatic region, corresponding to the ortho-coupled H-4 and H-5 protons, and a singlet in the aliphatic region for the methoxy group. The distinct chemical shifts of the aromatic protons serve as a powerful confirmation of the substituent pattern on the pyridine ring. This guide provides a robust framework for researchers to confidently acquire, analyze, and interpret the ¹H NMR spectrum of this important chemical intermediate.
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CP Lab Safety. This compound, min 95%, 1 gram. [Link]
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LookChem. Cas 344296-05-5, 2-BROMO-6-METHOXY-3-NITRO-PYRIDINE. [Link]
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Abraham, R. J. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]
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Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(9), 327-331. [Link]
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Pizoń, M., & Turski, K. (2015). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers, 53(2). [Link]
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Limbach, D., Detert, H., & Schollmeyer, D. (2017). 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. IUCrData, 2, x171394. [Link]
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Abraham, R. J., et al. (2011). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 49(1), 1-18. [Link]
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13C NMR analysis of 2-Bromo-6-methoxy-3-nitropyridine
An In-Depth Technical Guide to the ¹³C NMR Analysis of 2-Bromo-6-methoxy-3-nitropyridine
Abstract
In the landscape of modern drug discovery and pharmaceutical development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as a cornerstone analytical technique for providing definitive insights into the carbon framework of organic molecules. This guide offers a comprehensive, in-depth analysis of this compound, a polysubstituted heteroaromatic compound, using ¹³C NMR spectroscopy. We will move beyond a simple recitation of data to explore the underlying principles that govern the observed chemical shifts, detailing the intricate electronic effects of bromo, methoxy, and nitro substituents on the pyridine scaffold. This whitepaper provides researchers, scientists, and drug development professionals with a practical framework for spectral acquisition, interpretation, and the application of advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) to solve complex structural challenges.
Introduction: The Pyridine Scaffold and the Imperative of Structural Verification
Substituted pyridines are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Their unique electronic properties and ability to engage in hydrogen bonding make them versatile building blocks in drug design. The specific arrangement of substituents on the pyridine ring dictates the molecule's three-dimensional shape, reactivity, and ultimately, its biological activity. Consequently, the ability to precisely confirm the substitution pattern is not merely an academic exercise but a critical step in the drug development pipeline.
This compound presents a fascinating case study. It contains a halogen, an electron-donating group, and a powerful electron-withdrawing group, all decorating the same aromatic ring. This complex interplay of electronic influences creates a unique magnetic environment for each carbon atom, making ¹³C NMR an ideal tool for its characterization. This guide will dissect the ¹³C NMR spectrum of this molecule, providing a logical, evidence-based workflow from sample preparation to final spectral assignment.
Theoretical Foundations: Decoding Substituent Effects in ¹³C NMR
The chemical shift (δ) of a carbon nucleus in ¹³C NMR is exquisitely sensitive to its local electronic environment. For aromatic systems like pyridine, the position of a signal is primarily governed by the interplay of inductive and resonance (mesomeric) effects imparted by the ring's substituents.
-
The Unsubstituted Pyridine Ring: The nitrogen atom in pyridine is more electronegative than carbon, leading to a general deshielding of the ring carbons compared to benzene (δ ≈ 128.5 ppm). The α-carbons (C2, C6) are the most deshielded (δ ≈ 150 ppm), followed by the γ-carbon (C4, δ ≈ 136 ppm), and finally the β-carbons (C3, C5, δ ≈ 124 ppm)[1].
-
Bromine (-Br) Substituent (at C2): Halogens exhibit a dual electronic nature. Inductively, they withdraw electron density due to their electronegativity. However, they can also donate electron density through resonance via their lone pairs. For heavier halogens like bromine, the "heavy atom effect" becomes significant. This effect typically induces a shielding (upfield shift) of the directly attached ipso-carbon. The influence on other carbons is more complex and depends on the balance of inductive and resonance effects.
-
Methoxy (-OCH₃) Substituent (at C6): The methoxy group is a classic electron-donating group through resonance (+R effect). The oxygen's lone pairs delocalize into the pyridine ring, increasing electron density, particularly at the ortho and para positions. This increased electron density leads to significant shielding (an upfield shift). The methoxy carbon itself gives a characteristic signal typically in the 50-65 ppm range[2][3].
-
Nitro (-NO₂) Substituent (at C3): The nitro group is one of the most powerful electron-withdrawing groups, acting through both strong inductive (-I) and resonance (-R) effects. It profoundly deshields all carbons in the ring, with the most dramatic effect observed at the ortho and para positions relative to its point of attachment. The carbon bearing the nitro group (ipso-carbon) is also strongly deshielded[4].
Synthesizing these effects for this compound allows us to make qualitative predictions about the ¹³C NMR spectrum. We expect six distinct signals for the six carbon atoms in the pyridine ring, plus one for the methoxy carbon. The carbons at positions 2, 3, and 6 will be quaternary, while those at positions 4 and 5 will be protonated (CH).
Experimental Protocol for High-Fidelity ¹³C NMR Acquisition
A robust and reproducible experimental protocol is the foundation of accurate spectral analysis. The following steps outline a self-validating system for acquiring high-quality ¹³C NMR data.
Sample Preparation
-
Analyte Quantity: For a standard ¹³C NMR experiment on a modern spectrometer (e.g., 400-600 MHz), dissolve 50-100 mg of this compound in the chosen deuterated solvent[5]. While smaller quantities can be used, this amount ensures a good signal-to-noise ratio (S/N) can be achieved in a reasonable timeframe, especially for the slow-relaxing quaternary carbons.
-
Solvent Selection: Use approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its good solubilizing power and relatively simple solvent signal (a triplet at ~77 ppm). If solubility is an issue, DMSO-d₆ (a septet at ~39.5 ppm) is an excellent alternative.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard to reference the chemical shift scale to 0.00 ppm. A single drop of TMS added to a stock bottle of solvent is often sufficient for many samples[5].
-
Dissolution and Filtration: Prepare the sample in a clean, dry vial. Ensure the compound is fully dissolved, using gentle warming or vortexing if necessary. To prevent deleterious effects on spectral resolution from particulate matter, filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube[6].
Spectrometer Setup and Data Acquisition
The choice of acquisition parameters is critical for obtaining a spectrum where all carbons, particularly the quaternary ones, are reliably observed.
-
Initial Setup: Insert the sample, lock the spectrometer on the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity and resolution[7]. Tune and match the probe for the ¹³C frequency.
-
Standard ¹³C {¹H} Acquisition:
-
Pulse Angle: Use a flip angle of 30-45°. A 90° pulse provides the maximum signal for a single scan but requires a much longer relaxation delay. A smaller flip angle allows for a shorter delay between pulses, improving the efficiency of signal averaging, which is crucial for the slow-relaxing quaternary carbons[7].
-
Acquisition Time (AT): Set to 2-4 seconds. A longer acquisition time results in better digital resolution[7].
-
Relaxation Delay (D1): A delay of 1-2 seconds is a good starting point. This allows for partial relaxation of the carbon nuclei before the next pulse, which is important for obtaining more uniform signal intensities.
-
Number of Scans (NS): This will depend on the sample concentration. Start with 1024 scans and increase as needed to achieve an adequate S/N ratio.
-
-
DEPT Experiments: Acquire DEPT-90 and DEPT-135 spectra. These experiments are much more sensitive than a standard ¹³C experiment and typically require fewer scans.[8][9] They are essential for differentiating between CH, CH₂, and CH₃ groups.
Data Processing
-
Fourier Transform: Apply an exponential multiplying function with a line broadening factor of 0.5-1.0 Hz to improve the S/N ratio, followed by Fourier transformation.
-
Correction and Referencing: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or by referencing the known solvent peak (e.g., CDCl₃ at 77.16 ppm).
Caption: Experimental workflow for ¹³C NMR analysis.
Spectral Interpretation: A Step-by-Step Assignment
The key to assigning the spectrum is to use a combination of chemical shift theory and spectral editing techniques like DEPT.
Predicted Chemical Shifts and DEPT Analysis
Based on the substituent effects discussed, we can predict the approximate chemical shifts and the expected outcome of DEPT experiments.
| Carbon | Predicted δ (ppm) | Environment | DEPT-90 | DEPT-135 | Justification |
| C2 | ~140-145 | Quaternary (C-Br) | Absent | Absent | Attached to electronegative N and Br. Heavy atom effect of Br causes some shielding. |
| C3 | ~145-150 | Quaternary (C-NO₂) | Absent | Absent | Strongly deshielded by the directly attached electron-withdrawing NO₂ group. |
| C4 | ~115-125 | CH | Positive | Positive | Ortho to the electron-withdrawing NO₂ and meta to the donating OCH₃. |
| C5 | ~105-115 | CH | Positive | Positive | Para to the electron-withdrawing NO₂ and ortho to the donating OCH₃. Shielded. |
| C6 | ~160-165 | Quaternary (C-OCH₃) | Absent | Absent | Strongly deshielded by the directly attached, donating OCH₃ and electronegative N. |
| -OCH₃ | ~55-60 | CH₃ | Absent | Positive | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |
Logic of Assignment
The assignment process follows a logical, deductive path.
-
Count the Signals: The broadband decoupled spectrum should show seven distinct signals (six for the ring, one for the methoxy group).
-
Identify the Methoxy Carbon: The signal in the ~55-60 ppm region is unambiguously assigned to the -OCH₃ carbon. The DEPT-135 spectrum will confirm it as a CH₃ group (positive signal).
-
Identify the CH Carbons: The DEPT-90 spectrum will show only signals for carbons bonded to a single hydrogen (CH).[10] In this molecule, two positive peaks corresponding to C4 and C5 will appear. The DEPT-135 spectrum will also show these two carbons as positive peaks.[8][9]
-
Differentiate C4 and C5: The C5 carbon is ortho to the strongly electron-donating methoxy group and para to the electron-withdrawing nitro group. The resonance donation from the methoxy group is a powerful shielding effect. Conversely, C4 is ortho to the nitro group. Therefore, the more upfield (lower ppm) of the two CH signals is assigned to C5, and the more downfield signal is assigned to C4.
-
Identify Quaternary Carbons: The signals present in the broadband spectrum but absent in both DEPT-90 and DEPT-135 spectra are the quaternary carbons: C2, C3, and C6.[10]
-
Assign Quaternary Carbons:
-
C6: The carbon attached to the oxygen of the methoxy group (an sp² carbon bonded to an electronegative atom) is expected to be the most deshielded carbon in the entire molecule. Its signal will be the furthest downfield, likely >160 ppm.
-
C3: The carbon directly attached to the powerful electron-withdrawing nitro group will be significantly deshielded. It will likely be the second most downfield quaternary carbon signal.
-
C2: The carbon bearing the bromine atom is subject to competing effects but will be in the aromatic region. By elimination, the remaining quaternary signal is assigned to C2.
-
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An In-depth Technical Guide to the Mass Spectrometry of 2-Bromo-6-methoxy-3-nitropyridine
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-Bromo-6-methoxy-3-nitropyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's behavior under electron ionization (EI) conditions. We will explore the foundational principles of its ionization and fragmentation, predict its mass spectrum based on established chemical principles, and provide detailed protocols for its analysis.
Introduction to this compound
This compound is a multifaceted molecule with a unique arrangement of functional groups on a pyridine core. Its chemical properties are dictated by the interplay of the electron-withdrawing nitro group and the electron-donating methoxy group, along with the presence of a bromine atom. Understanding its mass spectrometric behavior is crucial for its identification, characterization, and quality control in various scientific applications.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₅BrN₂O₃ |
| Molecular Weight | 233.02 g/mol |
| CAS Number | 344296-05-5 |
| Appearance | Expected to be a solid |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
Principles of Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a hard ionization technique widely used for the analysis of relatively small, thermally stable, and volatile organic molecules.[1] The process involves bombarding the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This interaction can eject an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•+).[2]
The molecular ion is often energetically unstable and undergoes a series of fragmentation events, breaking down into smaller charged fragments and neutral species.[3] The pattern of these fragments, known as the mass spectrum, is a unique fingerprint of the molecule and provides invaluable information about its structure.
Predicted Mass Spectrum and Fragmentation Pathways of this compound
The Molecular Ion Peak
The mass spectrum is expected to show a distinct molecular ion peak (M•+). Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the molecular ion peak will appear as a doublet of nearly equal intensity at m/z 232 and 234.[4] This isotopic signature is a key characteristic for identifying bromine-containing compounds.
Major Fragmentation Pathways
The fragmentation of the molecular ion will be directed by the functional groups present on the pyridine ring. The following are the most probable fragmentation pathways:
-
Loss of a Methyl Radical (•CH₃): A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical from the methoxy group, leading to the formation of a stable phenoxide-like cation. This would result in fragment ions at m/z 217 and 219.
-
Loss of Nitric Oxide (NO) and Nitrogen Dioxide (NO₂): Nitroaromatic compounds frequently exhibit the loss of neutral molecules such as nitric oxide (NO) and nitrogen dioxide (NO₂).[5] The loss of NO would produce fragment ions at m/z 202 and 204, while the loss of NO₂ would lead to fragments at m/z 186 and 188.
-
The "Ortho Effect": The adjacent methoxy and nitro groups may lead to a characteristic "ortho effect," where intramolecular interactions facilitate specific fragmentation pathways.[6][7] One possibility is the transfer of a hydrogen from the methoxy group to the nitro group, followed by the loss of a hydroxyl radical (•OH), resulting in fragment ions at m/z 215 and 217. Another potential ortho-driven fragmentation is the loss of formaldehyde (CH₂O) from the molecular ion, which would yield fragments at m/z 202 and 204.
-
Loss of Bromine Radical (•Br): Cleavage of the C-Br bond would result in the loss of a bromine radical, leading to a fragment ion at m/z 153.
-
Cleavage of the Pyridine Ring: Subsequent fragmentation of the primary fragment ions can lead to the cleavage of the pyridine ring, producing smaller characteristic ions.
Table 2: Predicted Major Fragment Ions for this compound
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment | Fragmentation Pathway |
| 232/234 | [C₆H₅BrN₂O₃]•+ | Molecular Ion (M•+) |
| 217/219 | [C₅H₂BrN₂O₃]•+ | M•+ - •CH₃ |
| 202/204 | [C₆H₅BrN₂O₂]•+ | M•+ - NO |
| 186/188 | [C₆H₅BrO]•+ | M•+ - NO₂ |
| 215/217 | [C₆H₄BrN₂O₂]•+ | M•+ - •OH (ortho effect) |
| 153 | [C₆H₅N₂O₃]⁺ | M•+ - •Br |
Visualizing the Fragmentation
The predicted fragmentation pathways can be visualized using the following diagram:
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Methodological & Application
Application Note & Protocol: Regioselective Synthesis of 2-Bromo-6-methoxy-3-nitropyridine
Introduction: Strategic Value of 2-Bromo-6-methoxy-3-nitropyridine
This compound is a highly functionalized pyridine derivative that serves as a critical building block in medicinal chemistry and materials science. Its strategic importance lies in the orthogonal reactivity of its substituents: the bromo group is amenable to cross-coupling reactions, the nitro group can be reduced to an amine for further derivatization, and the methoxy group influences the electronic properties of the ring. This trifecta of functionalities makes it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals.
This document provides a comprehensive guide for the synthesis of this compound from 2,6-dibromo-3-nitropyridine via a regioselective nucleophilic aromatic substitution (SNAr) reaction. We will delve into the mechanistic underpinnings of this selectivity, provide a detailed experimental protocol, and outline the necessary safety and analytical procedures for a successful and reproducible synthesis.
The Chemistry: Mechanism and Regioselectivity
The conversion of 2,6-dibromo-3-nitropyridine to this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] Unlike aliphatic SN2 reactions, which are prohibited on sp²-hybridized carbons, the SNAr mechanism proceeds through a distinct addition-elimination pathway.[2][3]
Pillars of the SNAr Mechanism:
-
Ring Activation: The reaction is contingent upon the aromatic ring being sufficiently electron-deficient. In this case, the pyridine nitrogen and, more significantly, the strongly electron-withdrawing nitro group (-NO₂) at the C3 position, pull electron density out of the ring system. This "activation" makes the ring susceptible to attack by nucleophiles.[1][4]
-
Nucleophilic Attack: The sodium methoxide provides the methoxide ion (CH₃O⁻), a potent nucleophile, which attacks one of the carbon atoms bearing a bromine atom. This attack disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3]
-
Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is stabilized by resonance, delocalizing onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group.[5][6] This stabilization is crucial for the reaction to proceed.
-
Elimination and Aromatization: The aromaticity is restored in the final step when the leaving group, a bromide ion (Br⁻), is expelled from the Meisenheimer complex.
Diagram: The SNAr Mechanism
Caption: The Addition-Elimination mechanism for SNAr.
The Question of Regioselectivity A key feature of this synthesis is its regioselectivity. Both the C2 and C6 positions are activated towards nucleophilic attack by the ring nitrogen and the C3-nitro group.[5][6] In a symmetric system, this would lead to a mixture of products. However, the presence of the nitro group at C3 introduces an element of steric hindrance. While both positions are electronically activated, the C6 position is sterically less encumbered than the C2 position, which is directly adjacent to the bulky nitro group. This subtle steric difference favors the nucleophilic attack of the methoxide ion at the C6 position, leading to this compound as the major product.
Experimental Protocol
This protocol details a representative lab-scale synthesis. All operations involving sodium methoxide should be conducted under an inert atmosphere (e.g., nitrogen or argon) due to its reactivity with water and air.[7]
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2,6-dibromo-3-nitropyridine | >97% | Standard Supplier | Starting Material |
| Sodium Methoxide (NaOMe) | >95% | Standard Supplier | Corrosive, reacts violently with water.[7] |
| Anhydrous Methanol (MeOH) | ACS Grade, <0.005% H₂O | Standard Supplier | Solvent and reagent source |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier | For extraction |
| Saturated aq. NH₄Cl | - | Lab Prepared | For quenching |
| Brine (Saturated aq. NaCl) | - | Lab Prepared | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard Supplier | For drying |
| Round-bottom flask (100 mL) | - | Standard Glassware | - |
| Magnetic stirrer and stir bar | - | Standard Equipment | - |
| Condenser | - | Standard Glassware | - |
| Inert gas line (N₂ or Ar) | - | - | For anhydrous conditions |
| Separatory funnel (250 mL) | - | Standard Glassware | - |
| Rotary evaporator | - | Standard Equipment | - |
Step-by-Step Synthesis Workflow
The following procedure is for a synthesis starting with 5.0 g of 2,6-dibromo-3-nitropyridine.
-
Reaction Setup: To a 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 2,6-dibromo-3-nitropyridine (5.0 g, 17.7 mmol).
-
Solvent Addition: Add 50 mL of anhydrous methanol to the flask. Stir the mixture at room temperature to dissolve the starting material.
-
Reagent Addition: In a separate, dry container under a nitrogen atmosphere, weigh out sodium methoxide (1.05 g, 19.4 mmol, 1.1 eq). Add the sodium methoxide portion-wise to the stirred solution in the reaction flask over 10-15 minutes. Note: A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 65 °C) and maintain for 2-4 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical TLC system would be 20% ethyl acetate in hexanes. The product spot should be less polar than the starting material.
-
Quenching: Once the reaction is complete (disappearance of starting material), cool the flask to room temperature in an ice-water bath. Carefully and slowly pour the reaction mixture into 100 mL of cold, saturated aqueous ammonium chloride (NH₄Cl) solution with stirring.
-
Extraction: Transfer the quenched mixture to a 250 mL separatory funnel. Extract the aqueous phase with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product as a solid.
Diagram: Experimental Workflow
Caption: A streamlined workflow for the synthesis and purification.
Product Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
| Analysis Method | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.2 (d, 1H, J ≈ 8.0 Hz, H-4), δ ~7.0 (d, 1H, J ≈ 8.0 Hz, H-5), δ ~4.1 (s, 3H, -OCH₃). Chemical shifts and coupling constants are predictive and should be confirmed experimentally. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~160 (C-6), δ ~150 (C-2), δ ~145 (C-4), δ ~130 (C-3), δ ~115 (C-5), δ ~55 (-OCH₃). Chemical shifts are predictive. |
| Mass Spec. (MS) | ESI-MS should show [M+H]⁺ corresponding to the product's molecular weight. The spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).[8] |
| Melting Point | A sharp melting point indicates high purity. Literature values should be consulted for comparison. |
Safety and Handling
Adherence to safety protocols is paramount during this synthesis. Researchers must review the Safety Data Sheets (SDS) for all reagents before beginning work.
-
2,6-dibromo-3-nitropyridine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[9][10]
-
Sodium Methoxide: Highly flammable solid. Reacts violently with water, releasing flammable gases.[7] Causes severe skin burns and eye damage. Must be handled under an inert atmosphere.[7]
-
Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
-
Dichloromethane: May cause cancer. Causes skin and serious eye irritation.
Required Personal Protective Equipment (PPE):
-
Flame-retardant lab coat.
-
Chemical splash goggles and a face shield, especially when handling sodium methoxide.
-
Appropriate chemical-resistant gloves (e.g., nitrile gloves, with consideration for breakthrough times).
Engineering Controls:
-
All operations should be performed in a certified chemical fume hood to ensure adequate ventilation.[11]
-
An eyewash station and safety shower must be readily accessible.[7]
-
Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.[11]
References
-
Durham Tech. (n.d.). SAFETY DATA SHEET: Sodium methoxide. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information for a related publication. Retrieved from [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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Beilstein Journals. (n.d.). Supplementary Information for a related publication. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure for a reaction using sodium methoxide. Retrieved from [Link]
- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
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YouTube. (2019). Nucleophilic aromatic substitutions. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Bromo-6-methoxypyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Application Notes & Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Bromo-6-methoxy-3-nitropyridine
Introduction: A Versatile Scaffold for Modern Chemistry
In the landscape of heterocyclic chemistry, substituted pyridines are foundational scaffolds for the development of novel therapeutics, agrochemicals, and functional materials. Among these, 2-Bromo-6-methoxy-3-nitropyridine stands out as a particularly valuable and versatile building block. Its strategic arrangement of functional groups—a reactive bromine atom, a directing methoxy group, and a potent electron-withdrawing nitro group—creates a highly activated system for nucleophilic aromatic substitution (SNAr) reactions.
This guide provides an in-depth exploration of the SNAr reactions of this compound. We will dissect the underlying reaction mechanism, provide a summary of its reactivity with various nucleophiles, and offer detailed, field-tested protocols for its practical application in the laboratory. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful intermediate in their synthetic programs.
Pillar 1: The Reaction Mechanism - A Dance of Electrons
The reactivity of this compound in SNAr reactions is a textbook example of substituent effects in aromatic systems. The reaction proceeds via a two-step addition-elimination mechanism .[1][2]
-
Nucleophilic Attack: The reaction initiates with the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bonded to the bromine (C2). The pyridine ring is inherently electron-poor, which predisposes it to nucleophilic attack, particularly at the C2 and C4 positions.[3][4][5] This inherent deficiency is dramatically amplified by the strong π-electron-withdrawing nitro group (-NO₂) at the C3 position.[1][6]
-
Formation of the Meisenheimer Complex: The addition of the nucleophile temporarily breaks the aromaticity of the pyridine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2][6] The stability of this complex is the linchpin of the entire reaction. The negative charge is effectively delocalized across the ring and, most importantly, onto the oxygen atoms of the ortho-nitro group through resonance. This stabilization lowers the activation energy of the initial step, which is typically the rate-determining step of the reaction.[3][4]
-
Elimination and Re-aromatization: In the final, rapid step, the leaving group (bromide ion, Br⁻) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.
The key mechanistic steps are visualized below.
Caption: The Addition-Elimination mechanism of SNAr.
Pillar 2: Reactivity Profile with Common Nucleophiles
The activated nature of this compound allows it to react with a wide range of nucleophiles. The choice of solvent, base, and temperature is critical for achieving high yields and minimizing side reactions. Below is a summary of typical reaction conditions for various nucleophilic partners.
| Nucleophile Class | Example Nucleophile | Typical Solvent | Base | Temperature (°C) | Typical Yield (%) |
| Primary Amines | Benzylamine | DMF, DMSO | K₂CO₃, DIPEA | 25 - 80 | 85 - 95 |
| Secondary Amines | Morpholine, Piperidine | Acetonitrile, EtOH | K₂CO₃, Et₃N | 25 - 80 | >90 |
| Anilines | Aniline | DMF, NMP | NaH, K₂CO₃ | 80 - 120 | 80 - 95 |
| Alcohols/Alkoxides | Sodium Methoxide | Methanol | (Self) | 25 - 65 | >90 |
| Phenols/Phenoxides | Phenol | DMF, DMSO | K₂CO₃, Cs₂CO₃ | 80 - 110 | 75 - 90 |
| Thiols/Thiolates | Thiophenol | DMF, THF | K₂CO₃, NaH | 0 - 50 | >95 |
Pillar 3: Detailed Experimental Protocols
Trustworthy protocols are the cornerstone of reproducible science. The following procedures are representative examples based on established methodologies for SNAr reactions on activated halopyridines.[6][7]
Protocol 1: Synthesis of 2-(Morpholin-4-yl)-6-methoxy-3-nitropyridine
This protocol describes a standard amination procedure using a secondary amine.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add dry acetonitrile (or DMF) to the flask to create a slurry with a concentration of approximately 0.2-0.5 M with respect to the starting material.
-
Nucleophile Addition: Add morpholine (1.2 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C. Rationale: Heating provides the necessary activation energy to overcome the initial barrier of aromaticity disruption. Acetonitrile is a good polar aprotic solvent that solubilizes the reactants without interfering with the reaction.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃) and rinse the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in ethyl acetate and wash with water (2x) and then with brine (1x). Rationale: The water washes remove residual DMF and inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to afford the pure 2-(Morpholin-4-yl)-6-methoxy-3-nitropyridine.
Protocol 2: Synthesis of 6-Methoxy-3-nitro-2-(phenylthio)pyridine
This protocol details a typical reaction with a thiol nucleophile, which requires deprotonation to form the more potent thiolate.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
Thiolate Formation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF. Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) in portions. Safety Note: NaH is highly reactive with water and moisture. Handle with extreme care.
-
Nucleophile Addition: While stirring at 0 °C, slowly add a solution of thiophenol (1.1 eq) in a small amount of anhydrous THF. Stir for 20-30 minutes at 0 °C. Rationale: The strong base (NaH) deprotonates the thiol to form the highly nucleophilic sodium thiophenolate. Performing this step at 0 °C controls the exothermic reaction and hydrogen gas evolution.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous THF to the thiolate solution dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 1-4 hours).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C to neutralize the excess NaH.
-
Work-up:
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine (1x), and dry over anhydrous Na₂SO₄.
-
-
Concentration and Purification: Filter the solution and concentrate under reduced pressure. Purify the crude residue by flash chromatography on silica gel to obtain the desired product.
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis, purification, and characterization of derivatives from this compound.
Caption: A typical workflow for SNAr synthesis and analysis.
References
-
StackExchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). Available from: [Link]
-
Pearson. SNAr Reactions of Pyridine: Videos & Practice Problems. (2024). Available from: [Link]
-
YouTube. nucleophilic aromatic substitutions. (2019). Available from: [Link]
-
ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2024). Available from: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Available from: [Link]
-
OpenStax. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. (2023). Available from: [Link]
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YouTube. 18.5 Nucleophilic Aromatic Substitution. (2018). Available from: [Link]
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. (2022). Available from: [Link]
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- 5. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-methoxy-3-nitropyridine
An In-Depth Technical Guide
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 2,3,6-Substituted Pyridine Scaffold
The 2-bromo-6-methoxy-3-nitropyridine scaffold is a cornerstone building block for medicinal chemistry and drug discovery programs.[1] Its strategic importance lies in the orthogonal reactivity of its functional groups and the prevalence of the substituted pyridine motif in a vast array of biologically active molecules, including kinase inhibitors and other targeted therapeutics.[1][2] The unique electronic landscape of this substrate—defined by the potent electron-withdrawing nitro group at the 3-position and the electron-donating methoxy group at the 6-position—creates a highly activated platform for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation via palladium-catalyzed cross-coupling reactions.[1]
This guide provides a comprehensive overview of the key palladium-catalyzed transformations applicable to this compound, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings. We will delve into the mechanistic underpinnings that govern these reactions, offer field-proven, step-by-step protocols, and provide expert insights to navigate common challenges, enabling researchers to unlock the full synthetic potential of this versatile intermediate.
Mechanistic Cornerstone: The Palladium Catalytic Cycle
At the heart of these transformations lies a well-defined catalytic cycle involving palladium, which typically oscillates between the Pd(0) and Pd(II) oxidation states.[3] Understanding this fundamental pathway is critical for rational catalyst selection and reaction optimization. The cycle consists of three primary steps:
-
Oxidative Addition : The cycle begins with the oxidative addition of the aryl bromide (R¹-X) to a coordinatively unsaturated Pd(0) complex. This step, often rate-limiting, involves the cleavage of the C-Br bond and forms a square planar Pd(II) intermediate.[4] The electron-deficient nature of the pyridine ring in our substrate, enhanced by the nitro group, makes the C2-Br bond particularly susceptible to this initial activation.
-
Transmetalation / Ligand Exchange : In reactions like the Suzuki and Sonogashira couplings, the next step is transmetalation, where an organometallic coupling partner (e.g., R²-BY₂ or R²-Cu) transfers its organic group to the palladium center, displacing the halide.[4][5] For Buchwald-Hartwig amination, this phase involves coordination of the amine, followed by deprotonation to form a palladium-amido complex.[6]
-
Reductive Elimination : This final, irreversible step forms the new C-C or C-N bond (R¹-R²) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4] The nature of the ancillary ligands on the palladium center is crucial for facilitating this bond-forming event.
Sources
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- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
The Strategic Utility of 2-Bromo-6-methoxy-3-nitropyridine in the Synthesis of Kinase Inhibitors: Advanced Application Notes and Protocols
Introduction: Unlocking a Privileged Scaffold
In the landscape of medicinal chemistry, the pyridine ring is a cornerstone scaffold, frequently embedded in the architecture of clinically successful drugs. Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions make it an ideal framework for targeting the ATP-binding site of protein kinases. Within the vast arsenal of pyridine-based building blocks, 2-Bromo-6-methoxy-3-nitropyridine has emerged as a particularly versatile and strategic starting material for the synthesis of novel kinase inhibitors. The orthogonal reactivity of its three distinct functional groups—the bromo, methoxy, and nitro moieties—provides chemists with a powerful toolkit for the systematic elaboration of complex molecular structures. This guide provides an in-depth exploration of the chemical logic and practical methodologies for leveraging this compound in the design and synthesis of next-generation kinase inhibitors.
Chemical Reactivity and Strategic Considerations
The synthetic utility of this compound is rooted in the differential reactivity of its substituents, which can be addressed in a stepwise and controlled manner.
-
The 2-Bromo Position: This site is primed for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring facilitates oxidative addition of the palladium catalyst, making Suzuki-Miyaura and Buchwald-Hartwig amination reactions particularly efficient at this position. This allows for the introduction of a wide array of aryl, heteroaryl, and amino substituents, which are crucial for modulating potency, selectivity, and pharmacokinetic properties.
-
The 3-Nitro Group: The strongly electron-withdrawing nitro group serves two primary purposes. Firstly, it activates the pyridine ring towards nucleophilic attack, although its position meta to the bromine makes it less influential on direct substitution at C2. More importantly, the nitro group is a versatile precursor to a primary amine. This transformation is typically achieved through catalytic hydrogenation or chemical reduction, providing a key handle for further functionalization, such as amide bond formation or the construction of fused heterocyclic systems.
-
The 6-Methoxy Group: The electron-donating methoxy group can influence the overall electronic profile of the pyridine ring and offers a potential site for modification. While generally stable, it can be cleaved under harsh acidic conditions to reveal a pyridone, or it can be involved in specific interactions within the target kinase's active site. Its presence can also enhance the solubility and metabolic stability of the final compound.
A generalized workflow for the elaboration of this compound into a kinase inhibitor scaffold is depicted below. This modular approach allows for the systematic exploration of chemical space around the core pyridine structure.
Caption: General workflow for kinase inhibitor synthesis.
Key Synthetic Transformations: Protocols and Mechanistic Insights
The following sections provide detailed, step-by-step protocols for the key reactions involved in the transformation of this compound into advanced kinase inhibitor intermediates.
Protocol 1: Buchwald-Hartwig Amination at the 2-Position
The introduction of an amino group at the C2 position is a common strategy for engaging with the hinge region of the kinase ATP-binding site. The Buchwald-Hartwig amination is a powerful method for achieving this transformation with high efficiency and broad substrate scope.
Reaction Scheme:
Application Notes and Protocols for the Synthesis of 2-Aryl-6-methoxy-3-nitropyridines via Suzuki-Miyaura Cross-Coupling
Introduction: Strategic Construction of Biaryl Pyridines
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid, has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry for creating novel biaryl and hetero-biaryl scaffolds.[4][5]
This application note provides a detailed guide for the Suzuki-Miyaura coupling of 2-Bromo-6-methoxy-3-nitropyridine with a variety of arylboronic acids. The target 2-aryl-6-methoxy-3-nitropyridine framework is a valuable building block in medicinal chemistry, with the nitro and methoxy groups offering handles for further synthetic transformations. However, the electron-deficient nature of the pyridine ring, due to the presence of the nitro group and the pyridine nitrogen itself, presents unique challenges that necessitate careful optimization of reaction conditions.[6] This guide will delve into the mechanistic rationale behind the chosen protocol, offering researchers a robust starting point for their synthetic endeavors.
Mechanistic Considerations: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][7] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle initiates with the oxidative addition of the aryl bromide (in this case, this compound) to a Pd(0) complex.[7][8] This is followed by a ligand exchange with a base, which then facilitates the crucial transmetalation step where the aryl group from the boronic acid is transferred to the palladium center.[1][9] The final step is reductive elimination, which forms the desired C-C bond of the biaryl product and regenerates the active Pd(0) catalyst.[2][7]
Experimental Protocol: A General Procedure
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials and Reagents:
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Reaction Setup Workflow:
Figure 2: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: To this solid mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Key Considerations and Optimization Parameters
The success of the Suzuki-Miyaura coupling, especially with challenging substrates, hinges on the careful selection of several key parameters.
| Parameter | Options | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with ligands (e.g., SPhos, XPhos) | For electron-deficient pyridines, catalysts with electron-rich and bulky phosphine ligands are often beneficial as they promote the oxidative addition and reductive elimination steps.[1][8][12] Pd(dppf)Cl₂ is a robust and versatile choice for many cross-coupling reactions.[13] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | The base is crucial for activating the boronic acid to facilitate transmetalation.[1][3] Inorganic bases are commonly used.[14] For challenging couplings, stronger bases like Cs₂CO₃ or K₃PO₄ can be more effective.[4] |
| Solvent | Toluene, 1,4-Dioxane, THF, DMF, often with water | The choice of solvent can significantly impact the reaction rate and yield.[1] Biphasic systems (e.g., dioxane/water) are common and can be highly effective.[4] Anhydrous conditions may be necessary for particularly sensitive substrates. |
| Arylboronic Acid | Electron-rich, electron-neutral, and electron-deficient arylboronic acids | The electronic nature of the arylboronic acid can influence the reaction rate. Electron-rich arylboronic acids tend to react faster, while electron-deficient ones may require more forcing conditions due to a slower transmetalation step.[15] |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the catalyst is not degraded and that the reaction is conducted under a strict inert atmosphere.
-
Insufficient Base Strength: Consider using a stronger base like Cs₂CO₃ or K₃PO₄.
-
Low Temperature: Increase the reaction temperature, but be mindful of potential decomposition.
-
-
Protodeboronation:
-
Formation of Side Products:
-
Homocoupling of the boronic acid can occur. Optimizing the reaction temperature and catalyst loading can help minimize this.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of 2-aryl-6-methoxy-3-nitropyridines. By carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields of the desired products. The protocol and considerations outlined in this application note provide a solid foundation for the successful implementation of this important transformation in a drug discovery and development setting.
References
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Buchwald, S. L. et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available at: [Link]
-
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]
-
NIH. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]
- Books. Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1.
-
NIH. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. Available at: [Link]
-
NIH. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. Available at: [Link]
-
YouTube. Suzuki cross-coupling reaction. Available at: [Link]
-
Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Available at: [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. Download Table. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
NIH. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. Available at: [Link]
-
ResearchGate. Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. Request PDF. Available at: [Link]
-
YouTube. Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). Available at: [Link]
-
ResearchGate. (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available at: [Link]
-
ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Available at: [Link]
-
NIH. Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads. PMC. Available at: [Link]
-
NIH. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. Available at: [Link]
-
SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Available at: [Link]
-
NIH. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. PMC. Available at: [Link]
-
PubMed. Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle. Available at: [Link]
-
ResearchGate. Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Request PDF. Available at: [Link]
-
NIH. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Available at: [Link]
-
MDPI. Advances in Cross-Coupling Reactions. Available at: [Link]
-
Chemsrc. This compound | CAS#:344296-05-5. Available at: [Link]
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Application Notes and Protocols for the Selective Reduction of 2-Bromo-6-methoxy-3-nitropyridine
Introduction: The Strategic Importance of 2-Bromo-6-methoxy-3-aminopyridine
In the landscape of pharmaceutical and agrochemical development, the synthesis of functionalized pyridine derivatives is a cornerstone of discovering novel bioactive molecules. Among these, 2-bromo-6-methoxy-3-aminopyridine stands out as a highly versatile synthetic intermediate. The strategic placement of its amino, bromo, and methoxy functionalities allows for a multitude of subsequent chemical transformations, including but not limited to, Sandmeyer reactions, cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the formation of fused heterocyclic systems. The generation of this key intermediate from its nitro precursor, 2-Bromo-6-methoxy-3-nitropyridine, is a critical transformation that demands high selectivity and efficiency. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the robust and scalable reduction of the nitro group in this compound, with a primary focus on a field-proven protocol using iron powder and ammonium chloride.
Mechanistic Considerations and a Comparative Analysis of Reduction Methodologies
The reduction of an aromatic nitro group is a well-established transformation in organic synthesis. However, the presence of a bromine atom on the pyridine ring introduces a potential side reaction: hydrodehalogenation, where the bromine atom is reductively cleaved. Therefore, the choice of the reducing agent and reaction conditions is paramount to ensure the selective reduction of the nitro group while preserving the C-Br bond.
Several methodologies can be employed for this transformation, each with its own set of advantages and disadvantages.
Catalytic Hydrogenation
This method involves the use of hydrogen gas and a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. While often efficient, Pd/C has a known propensity to catalyze hydrodehalogenation, especially with aryl bromides. Raney Nickel is generally a safer choice to avoid this side reaction. Transfer hydrogenation, using a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst, can sometimes offer better selectivity and operational simplicity.
Metal-Mediated Reductions
Reductions using metals in acidic or neutral media are classic and highly reliable methods. Common systems include:
-
Tin(II) Chloride (SnCl₂): A mild and effective reagent, often used in ethanol or ethyl acetate. It is known for its good functional group tolerance.
-
Zinc (Zn): Typically used in acidic conditions (e.g., with acetic acid or hydrochloric acid), zinc is a powerful reducing agent.
-
Iron (Fe): Iron powder, particularly in the presence of a proton source like acetic acid, hydrochloric acid, or ammonium chloride, is a very common, inexpensive, and environmentally benign choice for large-scale synthesis. The Fe/NH₄Cl system is particularly advantageous as it operates under near-neutral pH conditions, which can help in preserving other sensitive functional groups.[1]
The following table provides a comparative overview of the most common reduction methods:
| Reduction Method | Reducing Agent/Catalyst | Typical Solvents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂/Raney Nickel | Ethanol, Methanol, Ethyl Acetate | High efficiency, clean reaction | Requires specialized hydrogenation equipment, potential for catalyst poisoning |
| Catalytic Hydrogenation | H₂/Pd/C | Ethanol, Methanol, Ethyl Acetate | High efficiency, readily available catalyst | High risk of dehalogenation of the bromo substituent |
| Metal-Mediated Reduction | SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Mild conditions, good functional group tolerance | Stoichiometric amounts of tin salts are produced as waste |
| Metal-Mediated Reduction | Zn/AcOH or HCl | Acetic Acid, Ethanol | Strong reducing agent, readily available | Strongly acidic conditions may not be suitable for all substrates, workup can be tedious |
| Metal-Mediated Reduction | Fe/NH₄Cl | Ethanol/Water, Methanol/Water | Inexpensive, environmentally benign, mild conditions, excellent for large scale.[2] | Heterogeneous reaction requires efficient stirring, large excess of iron powder needed |
Based on a balance of selectivity, cost, scalability, and operational simplicity, the reduction using iron powder and ammonium chloride is presented here as the primary recommended protocol.
Experimental Workflow Overview
The overall transformation from the nitro starting material to the desired amino product is a straightforward process involving the reduction reaction followed by a workup and purification procedure.
Caption: General workflow for the reduction of this compound.
Detailed Experimental Protocol: Iron-Mediated Reduction
This protocol is adapted from a general and robust procedure for the reduction of aromatic nitro compounds.[2]
Materials:
-
This compound
-
Iron powder (<325 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite® or a similar filter aid
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Add ethanol and water (typically in a ratio of 4:1 to 5:1 v/v) to create a suspension. A typical concentration is 0.2-0.5 M.
-
To this suspension, add ammonium chloride (4.0-5.0 eq.).
-
With vigorous stirring, add iron powder (5.0-7.0 eq.) portion-wise. The addition may be slightly exothermic.
-
-
Reaction:
-
Heat the reaction mixture to reflux (the boiling point of the ethanol/water mixture, typically around 80-85 °C).
-
Maintain the reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The reaction time can vary from 2 to 8 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully add a saturated aqueous solution of sodium bicarbonate to basify the mixture (check with pH paper to ensure pH > 8). This step is crucial to neutralize the reaction medium and precipitate iron hydroxides.
-
Filter the hot suspension through a pad of Celite® in a Büchner funnel. Wash the filter cake thoroughly with hot ethanol or ethyl acetate to ensure complete recovery of the product.
-
Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
-
Extraction and Purification:
-
The remaining aqueous residue is then transferred to a separatory funnel and extracted with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Bromo-6-methoxy-3-aminopyridine.
-
The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the pure product.
-
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
The addition of iron powder can be exothermic.
-
Be cautious when handling flammable solvents like ethanol and ethyl acetate.
Caption: Step-by-step experimental workflow for the iron-mediated reduction.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, adding more iron powder and ammonium chloride and prolonging the reflux time can help drive it to completion. Ensuring vigorous stirring is essential as this is a heterogeneous reaction. The quality and particle size of the iron powder can also affect the reaction rate.[2]
-
Dehalogenation: While the Fe/NH₄Cl system is generally selective, trace amounts of dehalogenated by-product may be observed, especially with prolonged reaction times or at higher temperatures. Careful monitoring is advised. If dehalogenation is a significant issue, switching to SnCl₂ may be a viable alternative.
-
Work-up Issues: The filtration of the iron sludge can be slow. Using a thick pad of Celite® and washing with a hot solvent can improve the filtration rate. Ensure the mixture is sufficiently basic before filtration to precipitate all iron salts.
-
Product Purity: The purity of the final product is highly dependent on the efficiency of the workup and purification. Column chromatography is usually effective in removing any residual starting material and by-products.
Conclusion
The selective reduction of this compound to 2-Bromo-6-methoxy-3-aminopyridine is a pivotal step in the synthesis of more complex molecules. The presented protocol using iron powder and ammonium chloride offers a reliable, cost-effective, and scalable method that minimizes the risk of dehalogenation. By understanding the underlying chemistry and carefully controlling the reaction parameters, researchers can efficiently produce this valuable intermediate in high yield and purity, paving the way for further synthetic explorations in drug discovery and materials science.
References
-
Katritzky, A. R., Li, J., Stevens, C. V., & Ager, D. J. (1994). AN ALTERNATIVE SYNTHESIS OF ARYL AND HETEROARYL BROMIDES FROM ACTIVATED ARYL HYDROXY COMPOUNDS. Organic Preparations and Procedures International, 26(4), 439-444. [Link]
-
Carter, S. E. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Digital Commons@Georgia Southern. [Link]
-
Malinowski, M. (1988). Titanium (O) Reagents; 4. A selective and efficient reduction of nitropyridine derivatives. Bulletin des Sociétés Chimiques Belges, 97(1), 51-54. [Link]
-
Edelmann, F. T. (2020). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? ResearchGate. [Link]
Sources
Application Note & Protocols: Strategic Functionalization of the Pyridine Ring in 2-Bromo-6-methoxy-3-nitropyridine
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The pyridine scaffold is a cornerstone of modern medicinal chemistry, embedded in a multitude of blockbuster pharmaceuticals. Its unique electronic properties, coupled with the ability to engage in a wide array of chemical transformations, make it an exceptionally privileged heterocycle. The subject of this guide, 2-Bromo-6-methoxy-3-nitropyridine, is a highly versatile building block, pre-activated for selective, multi-faceted functionalization. The strategic interplay between the bromo, methoxy, and nitro substituents on the pyridine core allows for a logical and controlled sequence of modifications. This document moves beyond a simple recitation of steps; it aims to provide the causal logic behind protocol design, empowering researchers to not only replicate these methods but also to adapt and innovate upon them. Every protocol herein is designed as a self-validating system, grounded in established, authoritative chemical principles.
Molecular Architecture and Reactivity Analysis
The functionalization strategy for this compound is dictated by the electronic influence of its substituents. A clear understanding of these effects is paramount for predicting reactivity and designing successful synthetic routes.
-
Pyridine Nitrogen: As an integral part of the aromatic system, the nitrogen atom is electron-withdrawing by induction, lowering the electron density of the entire ring and making it more susceptible to nucleophilic attack compared to benzene.
-
Nitro Group (C3): The nitro group is a powerful electron-withdrawing group through both resonance and induction. Its placement at the C3 position strongly activates the ortho (C2, C4) and para (C6) positions towards nucleophilic aromatic substitution (SNAr).[1] This makes the C-Br bond at C2 exceptionally labile to displacement by nucleophiles.
-
Bromo Group (C2): The bromine atom serves a dual purpose. Firstly, it is an excellent leaving group in SNAr reactions, facilitated by the ortho-nitro group.[2] Secondly, it is the primary handle for a host of palladium-catalyzed cross-coupling reactions and for metal-halogen exchange, providing a gateway to C-C, C-N, and C-O bond formation.[3]
-
Methoxy Group (C6): The methoxy group is electron-donating via resonance but slightly electron-withdrawing by induction. Its presence can modulate the overall electron density of the ring and influence the kinetics of certain reactions.
This unique electronic arrangement makes the C2 position the most versatile site for initial functionalization, either through substitution or cross-coupling.
Palladium-Catalyzed Cross-Coupling at the C2-Position
Palladium catalysis offers a robust and modular approach to introduce diverse carbon and nitrogen substituents at the C2 position, leveraging the C-Br bond.
Suzuki-Miyaura Coupling for C-C Bond Formation
Expertise & Experience: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its reliability and exceptional functional group tolerance.[4] For an electron-deficient substrate like this compound, the oxidative addition of the C-Br bond to the Pd(0) catalyst is typically efficient. The key to a successful Suzuki coupling lies in the activation of the boronic acid with a base to facilitate the transmetalation step.[5][6]
Experimental Protocol: Synthesis of 2-(Aryl)-6-methoxy-3-nitropyridine
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd₂(dba)₃ (1-2 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos, 2-4 mol%).
-
Solvent and Base Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and an aqueous solution of a base. A 2M aqueous solution of Na₂CO₃ or K₂CO₃ is standard.
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling Parameters
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/Ligand | Provides the active Pd(0) species for the catalytic cycle.[7] |
| Ligand | Buchwald phosphine ligands (e.g., SPhos) | Enhances catalyst stability and activity, especially for challenging substrates. |
| Base | Aq. Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Activates the boronic acid for transmetalation.[6] |
| Solvent | Dioxane/H₂O or Toluene/H₂O (degassed) | A biphasic system is common and effective.[7] |
| Temperature | 80-100 °C | Provides thermal energy to overcome activation barriers in the catalytic cycle. |
Visualization: Suzuki-Miyaura Workflow
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling for C(sp)-C(sp²) Bond Formation
Expertise & Experience: The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides.[8] It uniquely employs a dual-catalyst system: a palladium complex to activate the aryl halide and a copper(I) salt to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[9] The reaction is typically conducted in the presence of an amine base, which also serves as a solvent. The electron-deficient nature of the pyridine substrate facilitates the initial oxidative addition step.
Experimental Protocol: Synthesis of 2-(Alkynyl)-6-methoxy-3-nitropyridine
-
Reagent Preparation: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper co-catalyst, copper(I) iodide (CuI, 3-10 mol%).
-
Solvent and Reagent Addition: Add a degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylamine, >2.0 eq). Finally, add the terminal alkyne (1.1-1.5 eq) dropwise.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove insoluble salts. Wash the filtrate with saturated aqueous NH₄Cl solution, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.[10]
Data Presentation: Sonogashira Coupling Parameters
| Parameter | Recommended Condition | Rationale |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | Catalyzes the oxidative addition of the C-Br bond.[11] |
| Cu Co-catalyst | Copper(I) Iodide (CuI) | Forms the reactive copper acetylide intermediate.[8] |
| Base | Triethylamine (Et₃N) or Diisopropylamine | Acts as a base to deprotonate the alkyne and as a solvent/scavenger.[10] |
| Solvent | THF, DMF, or neat amine | Provides the reaction medium. Must be thoroughly degassed. |
| Temperature | 25-60 °C | Reaction is often feasible at or near room temperature.[8] |
Buchwald-Hartwig Amination for C-N Bond Formation
Expertise & Experience: This reaction has revolutionized the synthesis of arylamines. For 2-bromopyridines, chelation of the pyridine nitrogen to the palladium center can sometimes inhibit catalysis. Therefore, the use of chelating bis(phosphine) ligands or bulky, electron-rich monophosphine ligands is crucial to favor the desired catalytic cycle over catalyst deactivation.[12] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine coupling partner. For volatile amines, conducting the reaction in a sealed tube is a practical strategy to maintain the necessary concentration.[13]
Experimental Protocol: Synthesis of 2-(Amino)-6-methoxy-3-nitropyridine
-
Reagent Preparation: In a glovebox or under a strictly inert atmosphere, charge a sealable reaction vessel (e.g., an Ace-Thred sealed tube) with a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2-5 mol%), a suitable ligand (e.g., BINAP, dppf, or Xantphos, 4-10 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4-2.0 eq).
-
Substrate and Amine Addition: Add this compound (1.0 eq) and a degassed solvent (e.g., toluene or dioxane). Add the primary or secondary amine (1.2-2.0 eq). For volatile amines (e.g., methylamine), cool the solvent and add the amine as a condensed liquid or a solution.[12]
-
Reaction Execution: Seal the vessel tightly and heat the mixture to 80-110 °C with stirring for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, carefully unseal the vessel. Dilute the mixture with ethyl acetate and filter through Celite®. Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate. Purify the product via flash column chromatography.
Data Presentation: Buchwald-Hartwig Amination Parameters
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Common and effective palladium precursors.[14][15] |
| Ligand | BINAP, Xantphos, dppf | Bulky, electron-rich phosphines that promote reductive elimination and prevent catalyst inhibition.[12] |
| Base | NaOt-Bu, K₃PO₄, or LiHMDS | Strong, non-nucleophilic base is essential for amine deprotonation. |
| Solvent | Toluene or Dioxane (anhydrous, degassed) | Aprotic solvents that are stable under the reaction conditions. |
| Temperature | 80-110 °C | Required to drive the catalytic cycle, particularly the reductive elimination step. |
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
Expertise & Experience: The powerful electron-withdrawing effect of the ortho-nitro group makes the C2 position highly electrophilic and prime for SNAr. This pathway offers a metal-free alternative for introducing heteroatom nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[16] The stability of this intermediate is the key to the reaction's feasibility.
Visualization: SNAr Mechanism
Caption: The addition-elimination mechanism of SNAr.
Experimental Protocol: General Procedure for SNAr
-
Reagent Preparation: Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as DMF, DMSO, or THF.
-
Nucleophile Addition: Add the nucleophile (1.1-2.0 eq). For neutral nucleophiles like amines or thiols, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) is required to facilitate the reaction. For anionic nucleophiles like sodium methoxide or sodium thiophenoxide, no additional base is needed.
-
Reaction Execution: Stir the reaction at a temperature ranging from room temperature to 100 °C. The required temperature depends on the nucleophilicity of the attacking species. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, DCM). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography or recrystallization.
Data Presentation: Common Nucleophiles for SNAr
| Nucleophile Type | Example Reagent | Base (if needed) | Typical Product |
| O-Nucleophile | Sodium Methoxide (NaOMe) | None | 2,6-Dimethoxy-3-nitropyridine |
| S-Nucleophile | Sodium Thiophenoxide (NaSPh) | None | 6-Methoxy-3-nitro-2-(phenylthio)pyridine |
| N-Nucleophile | Piperidine | K₂CO₃ or Et₃N | 1-(6-Methoxy-3-nitropyridin-2-yl)piperidine |
Metal-Halogen Exchange at the C2-Position
Expertise & Experience: For the synthesis of derivatives not readily accessible through other means, metal-halogen exchange offers a powerful alternative.[17] This reaction typically involves treating the aryl bromide with a strong organolithium base, such as n-butyllithium, at cryogenic temperatures (-78 °C or below).[18] This process rapidly and irreversibly exchanges the bromine atom for lithium, generating a potent organometallic nucleophile. This intermediate can then be trapped in situ with a wide range of electrophiles. The low temperature is critical to prevent the highly basic organolithium reagent from attacking other sites on the molecule or the solvent.[19]
Experimental Protocol: Generation and Trapping of 2-Lithio-6-methoxy-3-nitropyridine
-
Reaction Setup: To a flame-dried, three-neck flask equipped with a thermometer and under a strict inert atmosphere, add this compound (1.0 eq) and anhydrous THF or diethyl ether.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (1.0-1.1 eq in hexanes) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 30-60 minutes.
-
Electrophilic Quench: Add a solution of the desired electrophile (e.g., benzaldehyde, DMF, CO₂, or an alkyl halide) in anhydrous THF to the organolithium species at -78 °C.
-
Reaction Completion and Work-up: After stirring for 1-3 hours at -78 °C, slowly warm the reaction to room temperature. Quench the reaction by the careful addition of saturated aqueous NH₄Cl solution.
-
Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by flash column chromatography.
Data Presentation: Electrophiles for Trapping Organolithium Intermediate
| Electrophile | Reagent | Resulting Functional Group at C2 |
| Proton | H₂O | -H (Debromination) |
| Aldehyde | Benzaldehyde | -CH(OH)Ph |
| Formylating Agent | DMF | -CHO |
| Carboxylating Agent | CO₂ (Dry Ice) | -COOH |
| Alkylating Agent | Methyl Iodide (CH₃I) | -CH₃ |
References
-
Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link][12][13][14][20]
-
Chemsynthesis LTD. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SynArchive. [Link][15]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link][11][21]
-
Organic Reactions. (n.d.). Sonogashira Coupling. NROChemistry. [Link][10]
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Makosza, M., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5695. [Link][22]
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Wikipedia. (2024). Nucleophilic aromatic substitution. [Link][1]
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Leah4sci. (2018). Nucleophilic Aromatic Substitution. YouTube. [Link][2]
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Khan Academy. (2018). Nucleophilic Aromatic Substitution. YouTube. [Link][16]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link][9]
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Smith, K. M., & Smith, D. D. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. European Journal of Organic Chemistry, 2018(44), 6096-6110. [Link][23]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link][5]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link][6]
-
Mitchell, T. H., & Peterson, J. A. (1996). LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. Journal of Undergraduate Research. [Link][18]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link][7]
-
Narasimhan, N. S. (1988). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(2-3), 205-215. [Link][24]
-
Parham, W. E., & Bradsher, C. K. (1982). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. The Journal of Organic Chemistry, 47(8), 1585-1588. [Link][19]
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Application Note: A Comprehensive Protocol for the Demethylation of 2-Bromo-6-methoxy-3-nitropyridine
Abstract
This application note provides a detailed experimental procedure for the selective demethylation of 2-Bromo-6-methoxy-3-nitropyridine to its corresponding hydroxyl derivative, 2-Bromo-6-hydroxy-3-nitropyridine. This transformation is a critical step in the synthesis of various heterocyclic compounds of interest in medicinal chemistry and materials science. We present a robust protocol centered on the use of boron tribromide (BBr₃), a highly effective but hazardous reagent. This guide emphasizes the underlying chemical principles, stringent safety protocols, step-by-step experimental instructions, and troubleshooting advice to ensure a successful and safe execution of the reaction.
Introduction and Scientific Rationale
The conversion of a methoxy group to a hydroxyl group on an aromatic ring is a fundamental transformation in organic synthesis.[1] While seemingly straightforward, the stability of the methyl ether linkage often necessitates harsh reaction conditions.[1] The substrate , this compound, presents a unique challenge due to its electron-deficient pyridine ring, a result of the strongly electron-withdrawing nitro group. This electronic feature can influence the reactivity of the methoxy group and the overall stability of the molecule.
Boron tribromide (BBr₃) is the reagent of choice for this transformation. As a powerful Lewis acid, BBr₃ efficiently cleaves aryl methyl ethers under relatively mild conditions compared to alternatives like hydrobromic acid (HBr).[1][2] Its efficacy stems from its ability to coordinate strongly with the ether oxygen, facilitating the nucleophilic displacement of the methyl group.
The Underlying Mechanism of BBr₃ Demethylation
The accepted mechanism for BBr₃-mediated ether cleavage involves several key steps.[1][3]
-
Lewis Acid-Base Adduct Formation: The electron-deficient boron atom of BBr₃ acts as a potent Lewis acid, coordinating to the lone pair of electrons on the ether oxygen atom. This forms a borate complex.[1]
-
Nucleophilic Attack: The formation of this complex activates the methyl group, making it highly electrophilic. A bromide ion, either from another BBr₃ molecule or the dissociated complex, then acts as a nucleophile, attacking the methyl carbon in an Sₙ2-type reaction.[1][4]
-
Intermediate and Hydrolysis: This cleavage results in the formation of bromomethane (CH₃Br) and an aryloxydibromoborane intermediate (ArOBBr₂).
-
Final Product Formation: During the aqueous workup, this boron intermediate is readily hydrolyzed to yield the desired hydroxylated product, 2-Bromo-6-hydroxy-3-nitropyridine, and boric acid.
Recent computational studies suggest a more nuanced mechanism where one equivalent of BBr₃ may be capable of cleaving up to three equivalents of an aryl methyl ether through a series of catalytic cycles involving charged intermediates.[3][5][6]
Caption: Simplified mechanism of BBr₃-mediated ether demethylation.
Critical Safety and Handling Protocols
WARNING: Boron tribromide is an extremely hazardous, toxic, and corrosive chemical that reacts violently with water and moisture.[7][8][9] All operations must be performed with extreme caution by trained personnel in a controlled laboratory environment.
-
Engineering Controls: All manipulations involving BBr₃ must be conducted inside a certified chemical fume hood with a face velocity between 80-125 feet per minute.[10] The work area must be kept scrupulously dry.
-
Personal Protective Equipment (PPE):
-
Eye Protection: ANSI-approved chemical splash goggles and a full-face shield are mandatory.[9][10]
-
Hand Protection: Double-gloving with chemical-resistant nitrile gloves is required.[7][10] Inspect gloves before use and change them immediately upon any contact with BBr₃.
-
Body Protection: A flame-resistant laboratory coat, long pants, and closed-toed shoes are essential.[10]
-
-
Reactivity Hazards:
-
First Aid Measures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Use a safety shower if necessary.[7][8]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[7][8]
-
Inhalation: Move the individual to fresh air immediately.
-
In all cases of exposure, seek immediate medical attention. [7][8]
-
-
Spill & Waste Management:
-
Do not attempt to clean up a BBr₃ spill yourself.[7] Evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.
-
All disposable materials that come into contact with BBr₃ must be quenched carefully and disposed of as hazardous waste according to institutional guidelines.[7]
-
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. Adjustments may be necessary for different scales, but the stoichiometry and safety precautions remain paramount.
Materials and Equipment
| Category | Item | Specifications |
| Reactant | This compound | >98% purity |
| Reagent | Boron Tribromide solution | 1.0 M in Dichloromethane (DCM) |
| Solvent | Dichloromethane (DCM) | Anhydrous, <50 ppm H₂O |
| Quenching Agent | Methanol (MeOH) | Anhydrous |
| Workup Solvents | Saturated aq. Sodium Bicarbonate (NaHCO₃), Brine, Deionized Water | |
| Drying Agent | Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | |
| Glassware | Round-bottom flasks, dropping funnel, condenser, glass syringes, needles | Oven-dried and cooled under inert gas |
| Apparatus | Magnetic stirrer with stir bar, inert gas line (N₂ or Ar), ice-water bath, dry ice/acetone bath, rotary evaporator |
Step-by-Step Methodology
-
Reaction Setup:
-
Assemble a flame- or oven-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer, and a nitrogen or argon inlet connected to a bubbler.
-
Maintain a positive pressure of inert gas throughout the entire procedure.
-
-
Reactant Preparation:
-
In the flask, dissolve this compound (e.g., 2.33 g, 10.0 mmol) in 40 mL of anhydrous dichloromethane (DCM).
-
Stir the solution until the starting material is fully dissolved.
-
-
Reaction Conditions:
-
Cool the reaction flask to -78 °C using a dry ice/acetone bath. A less vigorous reaction can be run by cooling to 0 °C in an ice-water bath.[11][12]
-
Slowly add the 1.0 M solution of BBr₃ in DCM (e.g., 12.0 mL, 12.0 mmol, 1.2 equivalents) dropwise via syringe over 15-20 minutes. Maintain the internal temperature below -70 °C (or 5 °C if using an ice bath).
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature.
-
Let the reaction stir at room temperature overnight (12-16 hours).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The product, being more polar, will have a lower Rf value than the starting material.
-
-
Workup and Quenching:
-
Once the reaction is complete (as indicated by TLC), cool the flask back down to 0 °C in an ice-water bath.
-
CAUTION: Quenching is highly exothermic. Very slowly and carefully add anhydrous methanol (e.g., 10 mL) dropwise to the stirred reaction mixture to quench the excess BBr₃.[11][13] Vigorous gas evolution (HBr) will be observed. Ensure the fume hood is functioning optimally.
-
After the initial vigorous reaction subsides, stir the mixture for an additional 20 minutes at 0 °C.
-
-
Extraction and Isolation:
-
Transfer the reaction mixture to a separatory funnel containing 50 mL of deionized water.
-
Extract the aqueous layer with DCM (3 x 40 mL).
-
Combine the organic layers and wash sequentially with 50 mL of saturated aqueous NaHCO₃ solution (to neutralize residual acid), 50 mL of deionized water, and 50 mL of brine.
-
Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 2-Bromo-6-hydroxy-3-nitropyridine. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may yield the pure product.
-
Summary of Reaction Parameters
| Parameter | Value | Rationale |
| Stoichiometry (BBr₃) | 1.2 - 1.5 equivalents | Ensures complete reaction; excess is needed to account for any adventitious water. |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert solvent that is compatible with BBr₃ and has good solubility for the substrate. |
| Initial Temperature | -78 °C to 0 °C | Controls the initial highly exothermic reaction between the Lewis acid and base.[1] |
| Reaction Temperature | Room Temperature | Allows the reaction to proceed to completion at a reasonable rate. |
| Reaction Time | 12 - 16 hours (overnight) | Typically sufficient for complete conversion. Monitor by TLC. |
| Quenching Agent | Anhydrous Methanol | Provides a more controlled quench than water and forms volatile B(OMe)₃.[13] |
| Expected Yield | 75-90% | Varies based on scale, purity of reagents, and careful execution of the workup. |
Workflow Visualization
Caption: Experimental workflow for the demethylation of this compound.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient BBr₃ (degraded by moisture).2. Reaction time too short. | 1. Use a fresh bottle of BBr₃ solution. Add a larger excess (e.g., 2.0 equiv.).2. Extend the reaction time and monitor by TLC. Gentle heating (e.g., 40 °C) can be attempted cautiously. |
| Low Yield | 1. Product loss during workup.2. Degradation of starting material or product.3. Formation of hard-to-remove boron byproducts. | 1. The product is phenolic and may have some water solubility, especially if deprotonated. Ensure the aqueous layer is thoroughly extracted.2. Ensure the reaction is not overheated during BBr₃ addition or quenching.3. After quenching with MeOH, co-evaporate the crude product with additional MeOH (2-3 times) on the rotary evaporator to remove boron as volatile trimethyl borate B(OMe)₃.[13] |
| Difficult Workup (emulsion/agglomerate) | The phenolic product may form salts or complexes at the aqueous-organic interface. | Add brine (saturated NaCl solution) during the wash steps to help break the emulsion.[14] Adjusting the pH slightly might also help, but be cautious of product degradation. |
| Purification Issues | Boron-containing impurities co-elute with the product. | A pre-purification step can be helpful. Pass the crude material through a short plug of silica gel, eluting with a moderately polar solvent like ethyl acetate, to remove baseline boron impurities before detailed chromatography.[13] |
References
-
STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH Boron Tribromide AT AMHERST COLLEGE . (2022). Amherst College. [Link]
-
BORON TRIBROMIDE 99% EXTRA PURE MSDS . (2019). Loba Chemie. [Link]
-
Boron Tribromide Safety Sheet . (n.d.). University of Nebraska-Lincoln. [Link]
-
Lab-Specific Standard Operating Procedure (LSOP) for Boron Tribromide (BBr3) . (n.d.). The Brückner Research Group, University of Connecticut. [Link]
-
Vrettos, E. I. (2018). Answer to "Dimethylation with BBr3?" . ResearchGate. [Link]
-
O-Demethylation . (2024). Chem-Station Int. Ed. [Link]
-
Deoxygenation of Aza-aromatics . (n.d.). Organic Chemistry Portal. [Link]
-
Demethylation of Methyl Ethers - Boron Tribromide (BBr3) . (n.d.). Common Organic Chemistry. [Link]
-
Kosak, T. M., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr₃-Facilitated Demethylation of Aryl Methyl Ethers . European Journal of Organic Chemistry, 2015(34), 7460–7467. [Link]
-
Pyridine N-oxides in organic synthesis . (n.d.). ResearchGate. [Link]
-
Pyridine-N-oxide . (n.d.). Wikipedia. [Link]
-
BBr3 deprotection byproducts . (2023). Reddit. [Link]
-
Kosak, T. M., et al. (2015). Ether Cleavage Re‐Investigated: Elucidating the Mechanism of BBr3‐Facilitated Demethylation of Aryl Methyl Ethers . European Journal of Organic Chemistry. [Link]
-
Boron Tribromide . (n.d.). ResearchGate. [Link]
-
Li, G., et al. (2015). Metal-free methylation of a pyridine N-oxide C–H bond by using peroxides . Organic & Biomolecular Chemistry. [Link]
-
Li, G., et al. (2015). Metal-free methylation of a pyridine N-oxide C-H bond by using peroxides . PubMed. [Link]
-
Kosak, T. M., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers . Grand Valley State University ScholarWorks. [Link]
-
Kosak, T. M., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers . CORE. [Link]
-
What demethylating reagent do you suggest? . (2016). ResearchGate. [Link]
Sources
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- 3. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
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- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
Laboratory Scale Synthesis of 2-Bromo-6-methoxy-3-nitropyridine: An Application Note and Protocol
Introduction
2-Bromo-6-methoxy-3-nitropyridine is a valuable heterocyclic building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. Its trifunctional nature, featuring a bromine atom, a methoxy group, and a nitro group on a pyridine scaffold, allows for a diverse range of chemical transformations. This application note provides a detailed, two-step protocol for the laboratory-scale synthesis of this compound, commencing with the nitration of 2-amino-6-methoxypyridine, followed by a Sandmeyer bromination. The causality behind experimental choices and self-validating system checks are emphasized throughout the protocol to ensure scientific integrity and reproducibility.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is strategically designed as a two-step process to ensure high yield and purity of the final product.
Step 1: Nitration of 2-Amino-6-methoxypyridine. The initial step involves the regioselective nitration of 2-amino-6-methoxypyridine to yield 2-amino-6-methoxy-3-nitropyridine. The amino and methoxy groups are ortho-, para-directing activators, and their combined electronic effect directs the incoming electrophile (nitronium ion, NO₂⁺) to the C3 and C5 positions. Due to steric hindrance from the adjacent amino and methoxy groups, nitration is favored at the C3 position.
Step 2: Sandmeyer Bromination of 2-Amino-6-methoxy-3-nitropyridine. The second step employs the Sandmeyer reaction to convert the amino group of 2-amino-6-methoxy-3-nitropyridine into a bromo group.[1][2][3][4][5] This classic and reliable transformation proceeds via the formation of a diazonium salt intermediate, which is then displaced by a bromide ion using a copper(I) bromide catalyst.[1][2][3][4][5]
Diagram of the Synthetic Workflow:
Sources
Application Note and Protocol for the Purification of 2-Bromo-6-methoxy-3-nitropyridine by Column Chromatography
This document provides a comprehensive guide for the purification of 2-Bromo-6-methoxy-3-nitropyridine using silica gel column chromatography. It is intended for researchers, scientists, and professionals in drug development who require a high-purity sample of this valuable synthetic intermediate.[1] The protocol is designed to be both detailed and adaptable, with explanations of the underlying principles to allow for optimization based on specific experimental outcomes.
Introduction: The Rationale for Chromatographic Purification
This compound is a key building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its synthesis can often result in a crude mixture containing unreacted starting materials, byproducts, and positional isomers. For subsequent synthetic steps to be successful and to ensure the integrity of final compounds, a highly purified form of this intermediate is essential.
Column chromatography is a powerful and widely used technique for the separation and purification of individual compounds from a mixture.[2] The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase (in this case, silica gel) and a mobile phase (the eluting solvent). By carefully selecting the solvent system, the target compound, this compound, can be effectively isolated from impurities.
Safety Precautions
Prior to commencing any experimental work, it is crucial to review the Safety Data Sheet (SDS) for this compound and all solvents used.
-
This compound: This compound is toxic if swallowed and may be fatal if it comes into contact with the skin.[3] It can cause skin, eye, and respiratory irritation.[1][3]
-
Solvents: The solvents used in the mobile phase, such as hexanes and ethyl acetate, are flammable and should be handled in a well-ventilated fume hood away from ignition sources.
Personal Protective Equipment (PPE) is mandatory:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
All procedures should be performed in a chemical fume hood.[4]
Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
Before setting up the column, it is essential to determine the optimal solvent system using Thin-Layer Chromatography (TLC).[2][5] The goal is to find a solvent mixture that provides good separation between the desired product and any impurities, with an ideal retention factor (Rf) for the product between 0.25 and 0.35.[2] A lower Rf value in this range ensures that the compound spends sufficient time interacting with the stationary phase, leading to better separation on the column.[2]
TLC Protocol:
-
Prepare a dilute solution of the crude this compound in a solvent such as dichloromethane or ethyl acetate.
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber containing a test solvent system. Good starting points for a compound of moderate polarity like this compound are mixtures of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[6][7][8]
-
Visualize the spots under a UV lamp.
-
Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Adjust the solvent system polarity to achieve the target Rf of 0.25-0.35 for the product spot.
-
If the Rf is too high, decrease the polarity of the mobile phase (increase the proportion of hexane).
-
If the Rf is too low, increase the polarity of the mobile phase (increase the proportion of ethyl acetate).
-
Column Chromatography Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. The scale can be adjusted as needed by proportionally changing the column size, amount of silica gel, and solvent volumes.
Materials and Reagents
| Item | Specification |
| Crude this compound | ~1 g |
| Silica Gel | For column chromatography, 60 Å, 230-400 mesh |
| Mobile Phase | Hexane/Ethyl Acetate (ratio determined by TLC) |
| Sand | Washed, sea sand |
| Cotton or Glass Wool | |
| Chromatography Column | Glass, appropriate size for the amount of silica gel |
| Collection Tubes | Test tubes or flasks |
| TLC Plates | Silica gel coated, with UV indicator |
| Rotary Evaporator |
Column Preparation
A well-packed column is critical for achieving good separation. The "slurry packing" method described below is generally reliable.
-
Secure the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.
-
Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis (e.g., 9:1 hexane/ethyl acetate).[7][8]
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and dislodge any air bubbles.
-
Continuously add the mobile phase as the silica gel settles to prevent the column from running dry.
-
Once the silica gel has settled, add another thin layer of sand on top to protect the surface of the stationary phase during sample loading.
-
Wash the packed column with the initial mobile phase, ensuring the solvent level does not drop below the top layer of sand.[8]
Sample Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.[7][9]
-
In a separate flask, add a small amount of silica gel and then add the dissolved sample.
-
Evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. This is known as "dry loading" and often results in better separation.
-
Carefully add the dry-loaded sample to the top of the packed column.
Elution and Fraction Collection
-
Begin eluting the column with the predetermined mobile phase.[7]
-
Collect the eluent in a series of labeled test tubes or flasks.
-
Monitor the separation by periodically spotting the collected fractions on a TLC plate and visualizing them under a UV lamp.[7]
-
If the separation between the product and impurities is not sufficient, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).[7]
Product Isolation
-
Identify the fractions containing the pure this compound by TLC.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Determine the yield and purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).
Visualizing the Workflow
The following diagram illustrates the key stages of the purification process.
Caption: Workflow for the purification of this compound.
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Separation | Incorrect solvent system. | Re-optimize the mobile phase using TLC to achieve a product Rf of 0.25-0.35. |
| Column was not packed properly. | Ensure the silica gel is packed evenly without any cracks or air bubbles. | |
| Sample was overloaded. | Use an appropriate amount of crude material for the column size. | |
| Product is not eluting | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). |
| Streaking or tailing of spots on TLC | The compound is interacting too strongly with the acidic silica gel. | Add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica.[8] |
Conclusion
The protocol outlined in this application note provides a robust method for the purification of this compound by silica gel column chromatography. By following the steps for TLC optimization, column preparation, and elution, researchers can obtain a high-purity product suitable for further synthetic applications. Adherence to safety protocols is paramount throughout the entire process.
References
-
University of Rochester . (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]
-
Biotage . (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography? Retrieved from [Link]
-
Oakwood Chemical . (n.d.). 2-Bromo-3-methoxy-6-nitropyridine, min 98%, 1 gram. Retrieved from [Link]
-
Chemistry For Everyone . (2025, January 17). How To Choose Solvent System For Column Chromatography? Retrieved from [Link]
-
Lookchem . (n.d.). Cas 344296-05-5,2-BROMO-6-METHOXY-3-NITRO-PYRIDINE. Retrieved from [Link]
-
ChemistryViews . (2012, July 3). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]
-
Common Organic Chemistry . (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
-
CP Lab Safety . (n.d.). This compound, min 95%, 1 gram. Retrieved from [Link]
-
AS Chemical Laboratories Inc. (n.d.). 2-Bromo-3-methoxy-6-nitropyridine. Retrieved from [Link]
-
Chemsrc . (2025, August 27). This compound. Retrieved from [Link]
-
Chemsrc . (2025, August 23). 2-Chloro-6-methoxy-3-nitropyridine. Retrieved from [Link]
Sources
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- 9. biotage.com [biotage.com]
Application Note: High-Purity Recrystallization of 2-Bromo-6-methoxy-3-nitropyridine
Abstract
This document provides a comprehensive guide with detailed protocols for the purification of 2-Bromo-6-methoxy-3-nitropyridine via recrystallization. As a crucial intermediate in pharmaceutical and fine chemical synthesis, achieving high purity of this compound is paramount for ensuring the quality and yield of downstream products.[1] This note outlines both single-solvent and multi-solvent recrystallization techniques, grounded in the physicochemical properties of the target molecule. It is intended for researchers, chemists, and drug development professionals seeking a robust, reproducible, and scalable purification methodology.
Introduction: The Imperative of Purity in Synthesis
Recrystallization is a fundamental and powerful technique for the purification of solid organic compounds.[2] The process relies on the differential solubility of a target compound and its impurities in a selected solvent system at varying temperatures. An ideal recrystallization procedure involves dissolving the impure solid in a minimal amount of a hot solvent, followed by slow cooling to induce the formation of a crystalline lattice of the pure compound, leaving impurities behind in the mother liquor.
For a key building block like this compound, effective purification is critical. Trace impurities can act as catalyst poisons, participate in side reactions, or compromise the structural integrity and biological activity of the final active pharmaceutical ingredient (API). This guide provides experimentally-derived insights to select the optimal conditions for achieving high-purity, crystalline this compound.
Physicochemical Profile
A thorough understanding of the compound's physical properties is the foundation for developing a successful recrystallization protocol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 344296-05-5 | [1][3][4][5] |
| Molecular Formula | C₆H₅BrN₂O₃ | [1][3][4][5][6] |
| Molecular Weight | 233.02 g/mol | [3][4][5][6] |
| Appearance | Typically a yellow to orange solid | Inferred from related compounds |
| Melting Point | Data not consistently available. The related compound 2-Chloro-6-methoxy-3-nitropyridine melts at 78-80 °C. | |
Solubility Analysis: Specific solubility data is not widely published. However, based on the structure (a moderately polar aromatic heterocycle) and data from analogous compounds[2], a qualitative solubility profile can be established to guide solvent selection.
Table 2: Qualitative Solubility Profile at Room Temperature
| Solvent | Type | Expected Solubility |
|---|---|---|
| Dichloromethane (DCM) | Chlorinated | High |
| Ethyl Acetate (EtOAc) | Ester | High |
| Acetone | Ketone | High |
| Ethanol (EtOH) | Polar Protic | Moderate |
| Isopropanol (IPA) | Polar Protic | Moderate |
| Toluene | Aromatic | Moderate |
| Hexane / Heptane | Aliphatic | Low / Insoluble |
| Water | Aqueous | Insoluble |
This profile suggests that alcohols like ethanol or isopropanol are excellent candidates for single-solvent recrystallization, while solvent/anti-solvent pairs like DCM/hexane or EtOAc/hexane are promising for multi-solvent techniques.
Experimental Protocols
Safety Precautions:
-
Handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) before starting work. The compound may cause skin, eye, and respiratory irritation.[1]
Protocol 1: Single-Solvent Recrystallization from Isopropanol (IPA)
This method is ideal for purifying material with a moderate level of impurities where a suitable single solvent with a steep solubility curve is available.
Methodology:
-
Solvent Selection: Place approximately 50 mg of the crude solid in a test tube. Add IPA dropwise. The solid should be sparingly soluble at room temperature but dissolve completely upon heating. This confirms IPA is a suitable solvent.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a magnetic stir bar. Add the minimum volume of IPA required to create a slurry.
-
Heating: Heat the slurry on a stirrer hotplate to a gentle boil. Add more IPA in small portions until the solid has just dissolved completely. Causality Note: Using the absolute minimum amount of hot solvent is critical for maximizing yield.
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Causality Note: Slow cooling promotes the formation of larger, purer crystals by allowing the lattice to form selectively.
-
Maximizing Yield: Once the flask has reached ambient temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystal cake with a small amount of ice-cold IPA to rinse away the impurity-laden mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the product by melting point and spectroscopy.
Caption: Workflow for Single-Solvent Recrystallization.
Protocol 2: Multi-Solvent Recrystallization (Ethyl Acetate & Hexane)
This technique is highly effective when no single solvent is ideal. It uses a "solvent" (in which the compound is soluble) and a miscible "anti-solvent" (in which the compound is insoluble) to fine-tune the solubility and induce crystallization.
Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum required volume of warm ethyl acetate.
-
Addition of Anti-Solvent: While stirring the warm solution, add hexane dropwise.
-
Induce Crystallization: Continue adding hexane until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated. If too much precipitate forms, add a few drops of warm ethyl acetate to redissolve it, achieving a faintly turbid solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by chilling in an ice bath.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the cake with a small amount of a cold mixture of ethyl acetate and hexane (in the approximate ratio that caused turbidity).
-
Drying: Dry the purified crystals under vacuum.
Caption: Logical relationships in a multi-solvent system.
Troubleshooting Guide
Table 3: Common Recrystallization Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| No crystals form upon cooling. | 1. Too much solvent was used.2. Solution cooled too rapidly.3. Compound is highly soluble even when cold. | 1. Gently boil off some solvent to re-concentrate the solution and cool again.2. Scratch the inner wall of the flask with a glass rod at the solution's surface to create nucleation sites.3. Add a "seed crystal" of pure compound. |
| "Oiling out" occurs (product separates as a liquid). | 1. The solution is supersaturated.2. The compound's melting point is below the solvent's boiling point.3. High concentration of impurities depressing the melting point. | 1. Re-heat the solution to dissolve the oil, add slightly more solvent, and cool again very slowly.2. Switch to a lower-boiling point solvent.3. Try the multi-solvent method at a lower temperature. |
| Low recovery / poor yield. | 1. Too much solvent was used during dissolution.2. Premature crystallization during hot filtration.3. Crystals are significantly soluble in the cold wash solvent. | 1. Ensure the minimum volume of hot solvent is used.2. Pre-heat the filtration apparatus (funnel, flask) thoroughly.3. Ensure the wash solvent is ice-cold and used sparingly. |
| Crystals appear colored or impure. | 1. Colored impurities are not removed by recrystallization alone.2. Rapid crystallization trapped mother liquor. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.2. Ensure cooling is slow and undisturbed. Re-crystallize the material a second time if necessary. |
References
-
Cas 344296-05-5, 2-BROMO-6-METHOXY-3-NITRO-PYRIDINE. Lookchem. [Link]
-
2-Bromo-3-methoxy-6-nitropyridine. AS Chemical Laboratories Inc. [Link]
-
This compound, min 95%. CP Lab Safety. [Link]
-
2-Bromo-3-methoxy-6-nitropyridine, min 98%. CP Lab Safety. [Link]
Sources
Application Note: Monitoring Reactions of 2-Bromo-6-methoxy-3-nitropyridine by Thin-Layer Chromatography
Abstract
This comprehensive guide details the principles and protocols for effectively monitoring chemical reactions involving 2-Bromo-6-methoxy-3-nitropyridine using Thin-Layer Chromatography (TLC). As a versatile intermediate in pharmaceutical and agrochemical synthesis, precise tracking of its consumption and product formation is critical for optimizing reaction conditions and maximizing yield.[1] This document provides a robust framework, from mobile phase selection to data interpretation, empowering researchers to achieve reliable and reproducible results.
Introduction: The Role of TLC in Modern Synthetic Chemistry
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique for the qualitative monitoring of organic reactions.[2][3] Its primary function in a synthetic workflow is to track the disappearance of starting materials and the concurrent appearance of products.[3] This allows the chemist to determine reaction completion, identify the formation of byproducts, and optimize reaction parameters such as temperature and time.[2]
The separation on a TLC plate is governed by the principle of differential partitioning of components between a stationary phase (typically silica gel or alumina) and a mobile phase (an organic solvent or solvent mixture).[4] Polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).[5] Conversely, less polar compounds have a greater affinity for the mobile phase and exhibit higher Rf values.[5]
This compound is a moderately polar, heterocyclic compound. Its pyridine ring, substituted with an electron-withdrawing nitro group and an electron-donating methoxy group, presents unique considerations for TLC analysis.[1][6] The presence of these functional groups influences the molecule's polarity and its interaction with both the stationary and mobile phases. Common reactions involving this substrate include Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr), where the starting material's polarity will significantly differ from the resulting products.[7][8]
Causality in Experimental Design: Why Choices Matter
A successful TLC analysis is not merely procedural; it is the result of informed decisions based on the chemical properties of the analytes.
Stationary Phase Selection
For moderately polar compounds like this compound and its derivatives, silica gel is the stationary phase of choice for over 80% of applications. Its polar surface, rich in silanol groups, effectively separates compounds based on differences in polarity.[3] In cases where compounds are sensitive to the acidic nature of silica, which can cause streaking or decomposition, neutral alumina plates can be considered.[9][10]
Mobile Phase (Eluent) Optimization: The Key to Resolution
The selection of the mobile phase is the most critical parameter in achieving good separation. The goal is to find a solvent system where the starting material has an Rf value of approximately 0.3-0.4, allowing for clear visualization of both less polar products (higher Rf) and more polar byproducts (lower Rf).[11]
For this compound, a common starting point is a binary mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[12][13]
-
If spots are too low (low Rf): The eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate).[9]
-
If spots are too high (high Rf): The eluent is too polar. Decrease the proportion of the polar solvent or choose a less polar one.[9]
The polarity of common TLC solvents increases in the following order: Hexane < Toluene < Dichloromethane < Ethyl Acetate < Acetone < Methanol.
Experimental Protocols: A Self-Validating System
This section provides a step-by-step methodology for monitoring a generic reaction, such as a Suzuki coupling, involving this compound.[7][14]
Materials and Equipment
-
TLC plates (e.g., Merck Silica Gel 60 F254)[12]
-
Developing chamber with a lid
-
Capillary spotters (micropipettes)
-
Pencil (never use ink)[12]
-
UV lamp (254 nm)[12]
-
Staining solution (e.g., potassium permanganate or p-anisaldehyde)
-
Heat gun or hot plate
-
Appropriate solvents (e.g., hexanes, ethyl acetate)
-
Forceps
Step-by-Step Protocol
-
Chamber Saturation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the chamber wall. Close the lid and allow the chamber to saturate with solvent vapor for 5-10 minutes. This ensures a uniform solvent front and reproducible Rf values.
-
Plate Preparation: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate.[11] Be careful not to scrape the silica layer. Mark three lanes on the baseline for spotting:
-
S: Starting Material (Reference)
-
C: Co-spot (Starting Material + Reaction Mixture)
-
R: Reaction Mixture
-
-
Sample Preparation and Spotting:
-
Prepare a dilute solution (approx. 1%) of the starting material in a volatile solvent like ethyl acetate.[3][4]
-
Using a capillary spotter, touch it to the starting material solution and then briefly touch it to the baseline at the 'S' and 'C' marks. The spot should be small and concentrated, ideally 1-2 mm in diameter.[5] Allow the solvent to evaporate completely.
-
Withdraw a small aliquot of the reaction mixture using another capillary spotter. Spot it onto the 'R' lane and on top of the starting material spot in the 'C' lane.[11] The co-spot lane is crucial for confirming the identity of the starting material spot in the reaction mixture, especially when Rf values are close.[11][15]
-
-
Development: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the baseline is above the solvent level.[4] Close the lid and allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during development.
-
Completion and Marking: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber.[5] Immediately mark the position of the solvent front with a pencil.[16]
Visualization Workflow
The visualization process is sequential, starting with non-destructive methods.
-
UV Visualization: Most commercial TLC plates contain a fluorescent indicator that glows under 254 nm UV light.[17][18] Compounds that absorb UV light (like aromatic pyridines) will appear as dark spots.[18] Gently circle any visible spots with a pencil, as they will disappear once the UV lamp is removed.[18]
-
Iodine Staining (Semi-destructive): Place the plate in a chamber containing a few crystals of iodine.[19] Many organic compounds will form yellow-brown complexes with iodine vapor.[18] This method is effective for a wide range of compounds. The spots will fade over time, so they should be circled.[20]
-
Chemical Staining (Destructive): If spots are still not visible, a chemical stain is required. For general purpose and compounds with oxidizable groups (like amines or alcohols that may be formed), a potassium permanganate (KMnO₄) stain is excellent.[17]
-
Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[20]
-
Procedure: Quickly dip the plate in the stain solution, blot the excess on a paper towel, and gently heat with a heat gun. Oxidizable compounds will appear as yellow-brown spots on a purple background.[17]
-
For nitrogen-containing heterocyclic compounds, specific stains like Dragendorff's reagent can also be effective.[21]
Data Interpretation and Troubleshooting
Calculating the Retention Factor (Rf)
The Rf value is a ratio, calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front.[5][16][22]
Rf = (Distance from baseline to spot center) / (Distance from baseline to solvent front)
This value is constant for a given compound under specific conditions (stationary phase, mobile phase, temperature).[5][23] By comparing the Rf values of the spots in the reaction mixture lane to the starting material lane, you can track the reaction's progress. A new spot appearing (typically with a different Rf) indicates product formation. The reaction is considered complete when the starting material spot is no longer visible in the 'R' lane.
Table 1: Representative Rf Values in a Suzuki Coupling of this compound
| Compound | Mobile Phase (Hexane:EtOAc) | Typical Rf Value | Visualization |
| This compound (Starting Material) | 4:1 | ~0.40 | UV, KMnO₄ |
| Arylboronic Acid | 4:1 | ~0.10 (or baseline) | KMnO₄ |
| Biaryl Product | 4:1 | ~0.55 | UV, KMnO₄ |
Note: These are illustrative values. Actual Rf values must be determined experimentally.
Troubleshooting Common TLC Issues
| Problem | Probable Cause(s) | Solution(s) |
| Streaking Spots | Sample is too concentrated (overloaded).[9][24] | Dilute the sample before spotting.[9] |
| Compound is highly acidic or basic.[4] | Add a few drops of acetic acid (for acids) or triethylamine (for bases) to the eluent.[9] | |
| Spots Remain at Baseline | Mobile phase is not polar enough.[9] | Increase the proportion of the polar solvent in your mobile phase.[9] |
| Spots Run with Solvent Front | Mobile phase is too polar.[9] | Decrease the proportion of the polar solvent.[9] |
| No Spots Visible | Sample is too dilute.[9] | Spot multiple times in the same location, drying between applications.[9] |
| Compound is not UV active and requires staining. | Use a chemical stain like KMnO₄ or p-anisaldehyde.[9] |
Visualized Workflow
The following diagram illustrates the logical flow of the TLC monitoring process.
Caption: Workflow for TLC Monitoring of Reactions.
Conclusion
Thin-Layer Chromatography is a powerful, indispensable tool for the real-time monitoring of reactions involving this compound. By understanding the underlying principles of separation and systematically optimizing the experimental parameters, researchers can gain crucial insights into their reaction's progress. This application note provides the foundational knowledge and practical protocols to implement a robust and self-validating TLC methodology, ultimately leading to more efficient and successful synthetic outcomes.
References
-
Wsu. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Retrieved from [Link]
-
The Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. Retrieved from [Link]
-
Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved from [Link]
-
LearnSci. (n.d.). Thin layer chromatography (TLC) Rf measurement. LabSim. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Monitor by TLC. Department of Chemistry. Retrieved from [Link]
-
benchflydotcom. (2009, August 6). How to calculate an Rf value [Video]. YouTube. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Unknown. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
BYJU'S. (n.d.). RF Value Explanation. Retrieved from [Link]
-
Unknown. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin-Layer Chromatography. Department of Chemistry. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
ACS Publications. (n.d.). Thin-Layer Chromatography: The "Eyes" of the Organic Chemist. Retrieved from [Link]
-
Unknown. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
Unknown. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
ResearchGate. (2009, December). Mobile Phase Optimization in Thin Layer Chromatography (TLC). Retrieved from [Link]
-
University of York. (n.d.). Visualising plates. Chemistry Teaching Labs. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 5). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
Org Prep Daily. (2006, September 27). TLC Staining solutions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]
-
Org Prep Daily. (2006, September 27). TLC Staining solutions. Retrieved from [Link]
-
Semantic Scholar. (1997). Mobile Phase Optimization in Thin Layer Chromatography (TLC). Retrieved from [Link]-Cimpoiu-Hodi%C8%99an/a077271830209f87c4f48b993e3e018d451a5c60)
-
LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]
-
LookChem. (n.d.). Cas 344296-05-5, 2-BROMO-6-METHOXY-3-NITRO-PYRIDINE. Retrieved from [Link]
-
ACS Publications. (2022, February 15). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Retrieved from [Link]
-
Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution. Retrieved from [Link]
-
PubMed Central (PMC) - NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
PubMed Central (PMC) - NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
CHIMIA. (n.d.). View of Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. Retrieved from [Link]
Sources
- 1. Cas 344296-05-5,2-BROMO-6-METHOXY-3-NITRO-PYRIDINE | lookchem [lookchem.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. silicycle.com [silicycle.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. How To [chem.rochester.edu]
- 12. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 15. Chromatography [chem.rochester.edu]
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- 19. chem.libretexts.org [chem.libretexts.org]
- 20. faculty.fiu.edu [faculty.fiu.edu]
- 21. scs.illinois.edu [scs.illinois.edu]
- 22. m.youtube.com [m.youtube.com]
- 23. byjus.com [byjus.com]
- 24. microbiozindia.com [microbiozindia.com]
Application Note: A Robust and Scalable Synthesis of 2-Bromo-6-methoxy-3-nitropyridine
Introduction: The Strategic Importance of a Key Building Block
2-Bromo-6-methoxy-3-nitropyridine (CAS No. 344296-05-5) is a pivotal intermediate in contemporary medicinal chemistry and drug development.[1] Its unique substitution pattern, featuring a bromine atom for cross-coupling reactions, a nitro group amenable to reduction, and a methoxy group influencing electronic properties, makes it a versatile scaffold for synthesizing a wide array of complex pharmaceutical agents. The increasing demand for this intermediate necessitates a well-characterized, safe, and scalable synthetic process that can be reliably implemented in process chemistry laboratories and pilot plants.
This application note provides a comprehensive guide for the scale-up synthesis of this compound. Moving beyond a simple recitation of steps, this document delves into the critical process parameters, the rationale behind the chosen methodology, and the essential safety protocols required for handling highly exothermic nitration reactions at scale. The protocols and insights provided herein are designed to be self-validating, ensuring that researchers and drug development professionals can achieve consistent yields, high purity, and, most importantly, a safe operational workflow.
Reaction Overview and Strategic Rationale
The selected synthetic strategy involves the direct nitration of the commercially available precursor, 2-Bromo-6-methoxypyridine. This approach is favored for its atom economy and straightforward execution.
Reaction Scheme:
Caption: Scalable workflow for this compound synthesis.
Analytical Specifications
The final product should be characterized to ensure it meets the required quality standards.
| Analysis | Specification |
| Appearance | Pale yellow to yellow solid |
| Purity (HPLC) | ≥ 98% |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.3 (d, 1H), ~7.0 (d, 1H), ~4.0 (s, 3H) |
| Molecular Formula | C₆H₅BrN₂O₃ [1] |
| Molecular Weight | 233.02 g/mol [1] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up/extraction. 3. Insufficiently strong nitrating conditions. | 1. Extend reaction time at 0-5 °C and confirm completion by HPLC. 2. Perform additional extractions of the aqueous layer. Ensure pH is neutral before extraction. 3. Ensure fuming nitric acid and concentrated sulfuric acid are of high quality and anhydrous. |
| Formation of By-products (e.g., dinitration) | 1. Temperature excursion above 5 °C. 2. Excess of nitrating agent. 3. "Hot spots" in the reactor due to poor mixing. | 1. Improve cooling efficiency and slow the addition rate. 2. Use the specified stoichiometry; do not add a large excess of nitric acid. 3. Ensure vigorous overhead stirring is maintained throughout the addition. |
| Dark-colored Product | Presence of oxidized impurities or residual NOx. | 1. Ensure efficient washing with sodium bicarbonate. 2. Consider an additional wash with a dilute sodium bisulfite solution. 3. Perform purification by recrystallization, possibly with activated carbon. |
| Reaction Fails to Initiate | Poor quality or wet reagents. | Use fresh, anhydrous grades of sulfuric and nitric acid. Protect reagents from atmospheric moisture. |
References
-
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (2021). Organic Process Research & Development. [Link]
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014). ACS Symposium Series. [Link]
-
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (2021). ResearchGate. [Link]
-
Nitration reaction safety. (2024). YouTube. [Link]
-
Analytical Methods for Nitroaromatics. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
-
Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. (2021). National Institutes of Health (NIH). [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-6-methoxy-3-nitropyridine
Welcome to the technical support center for the synthesis of 2-Bromo-6-methoxy-3-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical building block in their synthetic endeavors. As a key intermediate, the purity and yield of this compound are paramount to the success of subsequent complex molecular constructions.
This document moves beyond simple procedural outlines to provide in-depth troubleshooting, mechanistic insights, and validated protocols. Our goal is to empower you to diagnose and resolve common issues encountered during synthesis, ensuring efficiency and reproducibility in your work.
Section 1: Synthetic Strategy & Precursor Preparation
The most common and reliable route to this compound involves a two-step sequence:
-
Methoxylation: A nucleophilic aromatic substitution (SNAr) reaction on 2,6-dibromopyridine to selectively replace one bromine atom, yielding the precursor, 2-Bromo-6-methoxypyridine.
-
Nitration: A regioselective electrophilic aromatic substitution on the precursor to install a nitro group at the C3 position.
This section focuses on the challenges associated with the first step: the synthesis of 2-Bromo-6-methoxypyridine.
FAQ: Precursor Synthesis
Q1: What is the standard laboratory method for synthesizing the 2-Bromo-6-methoxypyridine precursor? A1: The standard method involves the reaction of 2,6-dibromopyridine with a controlled amount of sodium methoxide in a suitable solvent, such as toluene or methanol. The reaction is typically heated to drive the nucleophilic aromatic substitution. Careful control of stoichiometry and reaction conditions is crucial to prevent the formation of the di-substituted byproduct, 2,6-dimethoxypyridine.
Q2: Why is it difficult to achieve complete mono-substitution without forming the di-substituted byproduct? A2: The initial substitution of a bromine atom with a methoxy group activates the pyridine ring, making the second substitution (displacing the remaining bromine) potentially faster or competitive with the first, especially under harsh conditions or with excess nucleophile. Therefore, precise control over the amount of sodium methoxide and reaction time is essential to maximize the yield of the desired mono-substituted product.
Troubleshooting Guide: Precursor Synthesis (2-Bromo-6-methoxypyridine)
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of 2,6-Dibromopyridine | 1. Inactive or insufficient sodium methoxide. 2. Reaction temperature too low or time too short. 3. Presence of moisture, which consumes the sodium methoxide. | 1. Use freshly prepared or commercially sourced sodium methoxide of high purity. Ensure correct stoichiometry (typically 1.0-1.1 equivalents). 2. Gradually increase the reaction temperature (e.g., to 120 °C in toluene) and monitor progress by TLC or GC. 3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Significant Formation of 2,6-Dimethoxypyridine | 1. Excess sodium methoxide used. 2. Reaction time is excessively long or temperature is too high. | 1. Use a stoichiometric or only a slight excess (e.g., 1.05 eq) of sodium methoxide. 2. Monitor the reaction closely. Once the starting material is consumed, cool the reaction to prevent further substitution. |
| Difficult Purification | 1. Product and starting material have similar polarities. 2. Presence of oily byproducts. | 1. Utilize silica gel column chromatography with a shallow gradient of a non-polar/polar solvent system (e.g., hexane-ethyl acetate) to achieve separation. 2. An aqueous workup can help remove some polar impurities prior to chromatography. |
Protocol 1.1: Synthesis of 2-Bromo-6-methoxypyridine
Materials:
-
2,6-Dibromopyridine
-
Sodium methoxide (solid or solution in methanol)
-
Anhydrous Toluene
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Water (deionized)
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), charge a dry three-neck flask equipped with a reflux condenser and magnetic stirrer with 2,6-dibromopyridine (1.0 eq) and anhydrous toluene.
-
Slowly add sodium methoxide (1.05 eq) to the solution.
-
Heat the reaction mixture to 120 °C and maintain for 12-16 hours, monitoring the reaction progress by TLC or GC analysis.
-
Upon completion, cool the mixture to room temperature.
-
Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient to afford 2-Bromo-6-methoxypyridine as an oil.
Section 2: Regioselective Nitration
The nitration of 2-Bromo-6-methoxypyridine is the most critical and challenging step. The directing effects of the existing substituents determine the position of the incoming nitro group.
Caption: Regioselectivity in the nitration of 2-Bromo-6-methoxypyridine.
The powerful activating and ortho-directing effect of the C6-methoxy group strongly favors substitution at the C3 and C5 positions. The key challenge is to maximize the formation of the desired 3-nitro isomer over the 5-nitro isomer.
FAQ: Nitration Reaction
Q1: What are the primary challenges during the nitration of 2-Bromo-6-methoxypyridine? A1: The main difficulties are controlling regioselectivity to favor the 3-nitro isomer, preventing the formation of tarry byproducts due to overheating, and ensuring safe handling of potent nitrating agents like fuming nitric acid.[1] Low temperatures are critical for enhancing the formation of the desired 3-nitro isomer.[1]
Q2: What nitrating agents are typically used? A2: A mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃) is the most common and effective nitrating agent for this type of substrate.[1] Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Troubleshooting Guide: Nitration Reaction
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | 1. Insufficient nitrating agent. 2. Reaction temperature too low for the reaction to proceed at a reasonable rate. 3. Significant loss of product during aqueous workup/extraction. | 1. Ensure accurate stoichiometry of the nitrating agent (typically 1.1-1.5 equivalents of HNO₃). 2. While low temperatures are crucial for selectivity, the reaction may need to be allowed to warm slightly (e.g., to 5-10 °C) after the initial addition to ensure completion. Monitor by TLC.[1] 3. Carefully neutralize the acidic reaction mixture over ice and perform multiple extractions with a suitable organic solvent to maximize recovery.[1] |
| Poor Regioselectivity (High % of 5-nitro isomer) | 1. Nitration temperature is too high. 2. Incorrect ratio or concentration of acids. | 1. Perform the addition of the nitrating agent at a very low temperature (e.g., -10 °C to 0 °C) and maintain this temperature for the initial phase of the reaction.[1] 2. Experiment with different ratios of H₂SO₄ to HNO₃ to find the optimal conditions for your setup. |
| Formation of Dark, Tarry Byproducts | 1. Overheating or "runaway" reaction. 2. Impure starting material (precursor). | 1. Maintain strict and rigorous temperature control throughout the addition and reaction period. Add the nitrating agent dropwise and very slowly. 2. Ensure the 2-Bromo-6-methoxypyridine precursor is of high purity (>98%) before starting the nitration. |
| Hydrolysis of Methoxy Group | 1. Presence of water in the reaction mixture. 2. High reaction temperature or prolonged reaction time in strong acid. | 1. Use high-purity, anhydrous grades of sulfuric and nitric acid. 2. Keep the reaction temperature low and the reaction time to the minimum required for full conversion of the starting material. |
Protocol 2.1: Nitration of 2-Bromo-6-methoxypyridine
!!! SAFETY WARNING: This reaction uses highly corrosive and oxidizing acids. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. An ice bath for emergency quenching should be readily available. !!!
Materials:
-
2-Bromo-6-methoxypyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (>90%)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Ice
Procedure:
-
In a clean, dry, three-neck flask equipped with a thermometer and a dropping funnel, add concentrated sulfuric acid.
-
Cool the sulfuric acid to -10 °C using an ice-salt or acetone/dry ice bath.
-
Slowly add the 2-Bromo-6-methoxypyridine precursor to the cold sulfuric acid while stirring, ensuring the temperature does not rise above 0 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid (1.2 eq) to a small amount of cold concentrated sulfuric acid. Cool this mixture to 0 °C.
-
Add the pre-cooled nitrating mixture dropwise to the solution of the precursor in sulfuric acid. Crucially, maintain the internal reaction temperature below 0 °C throughout the entire addition.
-
After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralize the cold aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the product from the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product should be purified by column chromatography to separate the isomers.
Section 3: Overall Workflow and Troubleshooting Logic
A successful synthesis relies on a logical workflow with integrated quality control and a clear plan for addressing deviations.
Caption: Overall synthetic workflow from starting material to final product.
Caption: Troubleshooting logic for optimizing the synthesis.
References
-
CPLab Safety. (n.d.). This compound, 95%+ Purity. Retrieved from [Link]
- Google Patents. (2012). Process for producing 2,3-diamino-6-methoxypyridine. (US Patent No. US7256295B2).
Sources
Technical Support Center: Optimizing the Synthesis of 2-Bromo-6-methoxy-3-nitropyridine
Welcome to the technical support center for the synthesis of 2-Bromo-6-methoxy-3-nitropyridine. This guide is designed for researchers, chemists, and professionals in drug development who are looking to improve the yield, purity, and efficiency of this important synthetic intermediate. Here, we will address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and supported by relevant literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The synthesis of this compound is not as commonly documented as its isomers. However, analogous synthetic strategies for similar substituted nitropyridines can be adapted. The most logical and commonly employed strategies for related compounds involve a multi-step synthesis that typically starts with a more readily available pyridine derivative. The key steps usually involve introducing the bromo, methoxy, and nitro groups in a specific order to achieve the desired regiochemistry.
A plausible and efficient route, based on established pyridine chemistry, involves the nitration of a pre-functionalized pyridine ring. For instance, a common precursor for similar structures is a methoxypyridine derivative.[1] The general workflow would be:
-
Starting Material Selection: Begin with a suitable precursor like 2-bromo-6-methoxypyridine.
-
Nitration: Introduce the nitro group at the 3-position through electrophilic aromatic substitution. This is a critical step where regioselectivity is paramount.
Q2: Why is the order of functional group introduction important in this synthesis?
A2: The order of reactions is crucial due to the directing effects of the substituents on the pyridine ring. In electrophilic aromatic substitution reactions, such as nitration, the existing groups on the ring dictate the position of the incoming electrophile (the nitronium ion, NO₂⁺).
-
Methoxy Group (-OCH₃): This is an activating, ortho-, para-directing group. In a pyridine ring, it will direct incoming electrophiles to the positions ortho and para to itself.
-
Bromo Group (-Br): This is a deactivating, ortho-, para-directing group.
-
Pyridine Nitrogen: The nitrogen atom itself is electron-withdrawing, deactivating the ring towards electrophilic substitution, particularly at the 2, 4, and 6 positions.
By starting with 2-bromo-6-methoxypyridine, the methoxy group at position 6 and the bromo group at position 2 will both influence the position of nitration. The methoxy group strongly activates the ring, and its directing effect will be significant. The most likely positions for nitration would be positions 3 and 5. Careful control of reaction conditions is necessary to favor substitution at the desired 3-position.
Q3: What are the key safety considerations for this synthesis?
A3: The synthesis of this compound involves several hazardous materials and reactions that require strict safety protocols:
-
Nitrating Agents: Mixtures of concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Fuming nitric acid is particularly hazardous. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.
-
Exothermic Reactions: Nitration reactions are highly exothermic. Uncontrolled temperature can lead to runaway reactions and the formation of dangerous byproducts. Therefore, slow, dropwise addition of reagents and efficient cooling (e.g., using an ice bath) are critical.
-
Brominating Agents: If a bromination step is involved, reagents like liquid bromine are toxic, corrosive, and volatile. Handle with extreme caution in a fume hood.
-
Solvents: Organic solvents used in the reaction and workup may be flammable and toxic. Ensure proper ventilation and avoid ignition sources.
Always consult the Safety Data Sheets (SDS) for all reagents before beginning any experimental work.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound.
Low or No Yield
| Observed Issue | Potential Cause | Recommended Solution |
| Low conversion of starting material (e.g., 2-bromo-6-methoxypyridine) | 1. Insufficient nitrating agent. 2. Reaction temperature is too low. 3. Short reaction time. | 1. Ensure the correct stoichiometry of the nitrating agent. 2. While low temperatures are crucial for selectivity, the reaction may need to be allowed to warm to a controlled temperature (e.g., 0-20 °C) after the initial addition to proceed to completion.[2] 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and extend the reaction time if necessary. |
| Significant loss of product during workup | 1. Product is partially soluble in the aqueous phase during neutralization. 2. Inefficient extraction. | 1. Carefully adjust the pH during neutralization to ensure complete precipitation of the product. Quenching the reaction mixture on ice is a common and effective method.[2] 2. Use a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane) and perform multiple extractions to maximize recovery. |
| Product degradation | 1. Reaction temperature is too high during nitration. 2. Harsh workup conditions (e.g., excessively high or low pH). | 1. Maintain strict temperature control throughout the reaction. 2. Use a milder base for neutralization (e.g., sodium bicarbonate solution) and avoid prolonged exposure to strong acids or bases. |
Poor Purity (Presence of Isomers and Other Impurities)
| Observed Issue | Potential Cause | Recommended Solution |
| High percentage of the 5-nitro isomer | 1. Incorrect order of reagent addition. 2. Nitration temperature is too high. | 1. For nitrating pyridine derivatives, adding the pyridine substrate to the pre-mixed nitrating acid mixture can significantly improve regioselectivity and minimize the formation of the 5-nitro isomer.[2] 2. Perform the addition of the substrate at a very low temperature (e.g., below 0 °C) and maintain this temperature for the initial phase of the reaction. |
| Presence of unreacted starting material | Incomplete reaction. | See "Low Yield" troubleshooting section. |
| Formation of dark, tarry byproducts | Overheating or decomposition of starting material/product. | Maintain strict temperature control. Ensure the starting material is of high purity. |
Workflow for Troubleshooting Isomer Formation
Caption: Troubleshooting workflow for minimizing the 5-nitro isomer byproduct.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from procedures for the nitration of similar 2-chloro-6-methoxypyridine and should be optimized for your specific substrate and scale.[2]
Materials and Reagents
-
2-Bromo-6-methoxypyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (or other suitable base)
-
Ethyl Acetate (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and an addition funnel, carefully add a calculated volume of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0 °C. Slowly, add the fuming nitric acid dropwise to the sulfuric acid while maintaining the temperature at 0 °C.
-
Nitration Reaction: Dissolve the 2-bromo-6-methoxypyridine in a suitable solvent (if necessary, though often it is added neat) and place it in the addition funnel. Slowly add the 2-bromo-6-methoxypyridine solution dropwise to the cold nitrating mixture. The temperature of the reaction mixture should be strictly maintained between 0 and 5 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-20 °C) for a specified time (e.g., 2-4 hours).[2] Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. The crude product should precipitate as a solid.
-
Isolation and Neutralization: Filter the precipitated solid and wash it thoroughly with cold water until the washings are neutral (check with pH paper). This step is crucial to remove any residual acid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) to yield pure this compound.
Reaction Pathway
Caption: Synthetic pathway for the nitration of 2-bromo-6-methoxypyridine.
References
- Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
- Process for producing 2,3-diamino-6-methoxypyridine.
-
2-Chloro-6-methoxypyridine. PubChem. [Link]
-
2-Chloro-6-methoxy-3-nitropyridine. PubChem. [Link]
Sources
Technical Support Center: Navigating Side Reactions in the Nitration of 6-Methoxypyridine Derivatives
Welcome to the Technical Support Center for the nitration of 6-methoxypyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. The inherent electronic properties of the 6-methoxypyridine scaffold, a valuable building block in medicinal chemistry, present unique challenges during electrophilic aromatic substitution, particularly nitration. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common side reactions encountered in this process, ensuring you can optimize your reaction conditions for higher yields and purity.
Understanding the Reactivity of 6-Methoxypyridine
The nitration of 6-methoxypyridine derivatives is a nuanced process governed by the interplay of the electron-withdrawing pyridine nitrogen and the electron-donating methoxy group. The nitrogen atom deactivates the pyridine ring towards electrophilic attack, making it less reactive than benzene.[1][2] Conversely, the 6-methoxy group is an activating, ortho-, para- directing group, which enhances the electron density at the 3- and 5-positions. This electronic tug-of-war dictates the regioselectivity of the nitration and can lead to a variety of side products if not carefully controlled.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of regioisomers. How can I improve the selectivity for the desired nitrated product?
A1: The formation of multiple isomers is a common challenge. The 6-methoxy group directs nitration to the 3- and 5-positions. To enhance selectivity:
-
Temperature Control: Lowering the reaction temperature can favor the formation of one isomer over another due to differences in activation energies.
-
Nitrating Agent: The choice of nitrating agent can significantly impact regioselectivity. Milder nitrating agents may offer better control.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway and the ratio of isomers.
Q2: My reaction is producing a significant amount of a dark, tar-like substance. What is causing this?
A2: Tar formation is often a sign of oxidative degradation of the electron-rich pyridine ring or the methoxy group under harsh nitrating conditions.[3] To mitigate this:
-
Milder Conditions: Employ less aggressive nitrating agents, such as nitric acid in acetic anhydride.
-
Temperature Control: Maintain a low and consistent reaction temperature (e.g., 0-5 °C) to minimize oxidative side reactions.
-
Slow Addition: Add the nitrating agent dropwise to control the reaction exotherm.
Q3: I suspect my desired product is undergoing further nitration. How can I prevent this?
A3: Over-nitration, or polynitration, can occur because the initial nitrated product may still be sufficiently activated for a second nitration. To favor mono-nitration:
-
Stoichiometry: Use a minimal excess of the nitrating agent.
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction once the desired product is maximized.
-
Slow Addition: A slow, controlled addition of the nitrating agent helps to maintain a low concentration of the active nitrating species.[4]
Troubleshooting Guides
Issue 1: Formation of Pyridinone Byproducts via Demethylation
A significant side reaction is the demethylation of the methoxy group to form a pyridinone, which can also be nitrated. This is particularly prevalent under strongly acidic conditions.[5][6][7][8]
Causality: The methoxy group's oxygen can be protonated under strongly acidic conditions, making the methyl group susceptible to nucleophilic attack by counter-ions (e.g., bisulfate) or water, leading to demethylation.
Troubleshooting Protocol:
-
Milder Nitrating Agents: Avoid the use of highly concentrated sulfuric acid in your nitrating mixture. Consider alternatives like nitric acid in acetic anhydride or nitronium tetrafluoroborate.
-
Temperature Control: Keep the reaction temperature as low as possible to disfavor the demethylation pathway.
-
Anhydrous Conditions: Ensure your reaction is conducted under strictly anhydrous conditions to minimize the presence of water, which can act as a nucleophile in the demethylation process.
| Condition | Observation | Recommendation |
| High H₂SO₄ concentration | Significant pyridinone formation | Use HNO₃/Ac₂O or NO₂BF₄ |
| Elevated temperature | Increased demethylation | Maintain temperature at 0-5 °C |
| Presence of water | Hydrolysis of methoxy group | Use anhydrous reagents and solvents |
Issue 2: Ipso-Substitution at the 6-Position
Ipso-substitution, the replacement of the methoxy group with a nitro group, is a potential side reaction, especially if the 6-position is sterically hindered or electronically activated for nucleophilic attack on an intermediate.[1][2][9]
Causality: The nitronium ion can attack the carbon bearing the methoxy group. The resulting intermediate can then lose a methoxy group to yield the 6-nitropyridine derivative.
Troubleshooting Protocol:
-
Choice of Substrate: If possible, consider a synthetic route where the nitro group is introduced before the methoxy group if ipso-substitution is a major issue.
-
Steric Hindrance: Modifying substituents adjacent to the methoxy group can influence the likelihood of ipso attack.
-
Reaction Conditions: Carefully screen different nitrating agents and solvent systems to identify conditions that disfavor ipso attack.
Issue 3: Over-Nitration to Di- and Tri-Nitro Derivatives
The presence of the activating methoxy group can make the mono-nitrated product susceptible to further nitration.[4]
Causality: The first nitro group is deactivating, but the methoxy group's activating effect can still render the ring reactive enough for a second nitration, especially under forcing conditions.
Troubleshooting Protocol:
-
Stoichiometric Control: Use no more than 1.05-1.1 equivalents of the nitrating agent.
-
Controlled Addition: Add the nitrating agent slowly and at a low temperature to maintain a low concentration of the nitronium ion.
-
Reaction Monitoring: Actively monitor the reaction by TLC or LC-MS and quench it as soon as the desired mono-nitro product is the major species.
| Parameter | Recommendation to Minimize Over-nitration |
| Nitrating Agent Stoichiometry | 1.0-1.1 equivalents |
| Addition Rate | Slow, dropwise addition |
| Temperature | 0-5 °C or lower |
| Reaction Monitoring | Frequent analysis by TLC or LC-MS |
Experimental Protocols
Protocol 1: Minimizing Over-Nitration and Demethylation
This protocol uses milder conditions to favor mono-nitration and reduce the risk of demethylation.
-
Preparation: Cool a solution of the 6-methoxypyridine derivative in a suitable solvent (e.g., acetic anhydride) to 0 °C in an ice bath.
-
Nitrating Agent: Slowly add a pre-cooled solution of nitric acid in acetic anhydride (1.05 equivalents) to the substrate solution while maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC.
-
Quenching: Once the starting material is consumed and the desired product is maximized, carefully pour the reaction mixture onto crushed ice.
-
Work-up: Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.
-
Purification: Purify the product by column chromatography to separate the desired mono-nitro isomer from any side products.
Visualizing Reaction Pathways
Caption: Potential reaction pathways in the nitration of 6-methoxypyridine.
Caption: Troubleshooting workflow for nitration side reactions.
References
- Shiao, M.-J., Ku, W., & Hwu, J. (1993).
-
RSC Advances. (2021). Ipso nitration in organic synthesis. [Link]
-
National Center for Biotechnology Information. (2021). Ipso nitration in organic synthesis. [Link]
-
ResearchGate. (n.d.). General methods for the ipso-nitration of halogens [X] as leaving groups. Retrieved January 12, 2026, from [Link]
- Katritzky, A. R., Tarhan, H. O., & Tarhan, S. (1970). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. Journal of the Chemical Society B: Physical Organic, 114.
-
Tokyo University of Science. (n.d.). Chemoselective Demethylation of Methoxypyridine. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Demethylation. Retrieved January 12, 2026, from [Link]
-
Chem-Station. (2024, January 15). O-Demethylation. [Link]
Sources
- 1. Ipso nitration in organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Ipso nitration in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. meta-Nitration of Pyridines and Quinolines through Oxazino Azines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Demethylation - Wikipedia [en.wikipedia.org]
- 8. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 2-Bromo-6-methoxy-3-nitropyridine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for advanced palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, medicinal chemists, and process development scientists encountering challenges with the Suzuki-Miyaura coupling of 2-Bromo-6-methoxy-3-nitropyridine. This substrate, while a valuable building block, presents a unique combination of electronic and steric challenges that can lead to frustratingly low yields.
This document moves beyond generic advice to provide a mechanistically grounded, problem-oriented approach to troubleshooting. We will dissect common failure modes, explain the underlying chemical principles, and offer validated protocols to guide you toward a successful outcome.
Troubleshooting Guide: A Symptom-Based Approach
Low yield is a symptom, not a diagnosis. The key to successful troubleshooting is to identify the specific side reactions that are consuming your starting materials or inhibiting your catalyst. Analyze your crude reaction mixture by LC-MS or ¹H NMR to identify the major species present, then consult the relevant entry below.
Symptom 1: Reaction Stalls or Fails to Initiate
Observation: TLC or LC-MS analysis shows a majority of unconsumed this compound, even after extended reaction times or heating. You may observe the formation of palladium black.
Question: My reaction isn't working at all, or it starts and then dies. What is the most likely cause?
Answer: This is a classic presentation of catalyst inhibition or deactivation, a phenomenon frequently encountered with 2-halopyridine substrates and often termed the "2-pyridyl problem".[1][2]
-
Causality (The "2-Pyridyl Problem"): The lone pair of electrons on the pyridine nitrogen, located at the 2-position relative to the bromine, can act as a strong ligand for the palladium center.[1] This coordination forms a stable, off-cycle palladacycle that is catalytically inactive or has severely diminished activity. Standard ligands like triphenylphosphine (PPh₃) are often not bulky enough to prevent this inhibitory binding, leading to catalyst sequestration and the shutdown of the catalytic cycle.[1] The formation of palladium black is a visual indicator of catalyst decomposition into inactive Pd(0) metal.[1][3]
-
Actionable Solutions:
-
Switch to a Bulky, Electron-Rich Ligand: The most effective solution is to employ a ligand that can sterically shield the palladium center and outcompete the pyridine nitrogen. Buchwald-type biaryl phosphine ligands are the industry standard for this challenge.
-
Utilize a Modern Pre-catalyst: Rather than generating the active Pd(0) species in situ from a source like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined pre-catalyst. Pre-catalysts like XPhos Pd G3 or G4 are designed for stability and to reliably generate the active catalytic species, often leading to more reproducible results.[1][6]
-
Increase Ligand-to-Palladium Ratio: In some cases, a slight excess of the phosphine ligand (e.g., a 2.5:1 L:Pd ratio) can help prevent catalyst decomposition, although switching to a more appropriate ligand is a more robust solution.[1]
-
Symptom 2: Significant Formation of 6-methoxy-3-nitropyridine
Observation: A major byproduct is identified that has a mass corresponding to the starting material minus the bromine atom.
Question: I'm observing a significant amount of debrominated starting material in my crude product. What is this side reaction and how can I prevent it?
Answer: You are observing hydrodehalogenation (or debromination), a common side reaction where the C-Br bond is reduced to a C-H bond.[1][4][7][8]
-
Causality: After the initial oxidative addition of the aryl bromide to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br intermediate can react with a hydride source in the reaction mixture. This leads to a reductive elimination that forms the C-H bond instead of the desired C-C bond. Potential hydride sources include:
-
Solvents (especially alcohols like isopropanol or ethanol).
-
The base itself or impurities within it.
-
Water, in some complex decomposition pathways.
-
-
Actionable Solutions:
-
Rigorous Inert Atmosphere and Solvent Purity: Ensure your reaction is thoroughly degassed to remove all traces of oxygen. Use high-purity, anhydrous solvents. While some water is often necessary to dissolve the base, using solvents that have not been properly stored can introduce impurities that facilitate this side reaction.[1]
-
Optimize the Base: Switch to a non-hydridic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices that are less likely to promote dehalogenation compared to bases like sodium ethoxide.[1][4]
-
Accelerate the Desired Reaction: The faster the desired Suzuki coupling occurs, the less time there is for side reactions. Using a more active catalyst system (see Symptom 1) can outcompete the dehalogenation pathway.
-
Symptom 3: Boronic Acid/Ester is Consumed, But Not Incorporated
Observation: The boronic acid or ester coupling partner is consumed (disappears from TLC/LC-MS), but the major byproduct is the corresponding simple arene or heteroarene (Ar-H).
Question: My boronic acid seems to be decomposing. Why is it being replaced by a hydrogen atom?
Answer: This is a classic case of protodeboronation , where the C-B bond of the organoboron reagent is cleaved and replaced with a C-H bond from a proton source.[7][9][10] This is one of the most common failure modes in Suzuki couplings, especially with electron-rich or heteroaromatic boronic acids.[1][7]
-
Causality: Protodeboronation is often catalyzed by the base and requires a proton source, which is typically water present in the solvent or released from the boronic acid itself (as they can exist in equilibrium with their trimeric, water-releasing boroxine form).[3][7][9][10] The rate of this undesired reaction can sometimes be faster than the rate of the desired transmetalation step in the catalytic cycle.
-
Actionable Solutions:
-
Use a More Stable Boron Reagent: This is the most effective strategy. Instead of a boronic acid, use a more stable derivative that acts as a "slow-release" source of the active species.[11]
-
Pinacol Esters (BPin): Generally more robust and less prone to protodeboronation than boronic acids.[1][7]
-
MIDA Boronates: Exceptionally stable and can be purified via chromatography. They slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[7][9]
-
Potassium Organotrifluoroborates (BF₃K): Another class of highly stable, crystalline solids that are excellent for slow-release strategies.[12][13]
-
-
Employ Anhydrous Conditions (with caution): Using rigorously dried solvents and reagents can suppress this pathway. However, the Suzuki reaction often requires some water for the base to function effectively.[14] Anhydrous conditions are most successful when paired with a base like potassium phosphate (K₃PO₄) in a solvent like dioxane or toluene.[14][15]
-
Choose a Milder Base: Strong bases can accelerate protodeboronation.[10][16] If you are using a strong base like NaOH, consider switching to K₃PO₄, Cs₂CO₃, or even potassium fluoride (KF).[1][17]
-
Visual Troubleshooting Guide
The following decision tree provides a visual workflow for diagnosing and solving common issues with this specific Suzuki coupling.
Caption: A decision tree for troubleshooting low yield.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand system is the best starting point for this specific substrate? For this compound, do not start with traditional catalysts like Pd(PPh₃)₄, which are often ineffective due to the 2-pyridyl problem.[1] Your highest probability of success will come from using a modern Buchwald pre-catalyst system. An excellent starting point is XPhos Pd G3 (or G4) or SPhos Pd G3 at a loading of 1-3 mol %.[1][6] These systems combine a bulky, electron-rich ligand essential for overcoming catalyst inhibition with a stable pre-catalyst that ensures efficient generation of the active Pd(0) species.
Q2: How do I choose the right base? What are the pros and cons of carbonates vs. phosphates? The base plays a critical role in activating the boronic acid for transmetalation.[18][19]
-
Carbonates (K₂CO₃, Cs₂CO₃): These are common and effective. Cs₂CO₃ is more soluble in organic solvents and more basic than K₂CO₃, often leading to better results but at a higher cost.[20] They are a good general choice.
-
Phosphates (K₃PO₄): Potassium phosphate is often the base of choice for challenging couplings.[1][21] It is strong enough to promote the reaction but is generally considered "milder" and less likely to cause base-sensitive functional group degradation or rampant protodeboronation. It is highly recommended for this substrate.[4]
-
Hydroxides (NaOH, KOH): These are very strong bases and should generally be avoided here, as they can significantly accelerate the undesired protodeboronation of the boronic acid.[21]
Q3: Should I use a boronic acid or a boronic ester? For initial attempts and for maximizing yield, start with a boronic pinacol ester (BPin) . Boronic acids are prone to decomposition via protodeboronation and can self-condense to form boroxines, which complicates stoichiometry.[3][7] Pinacol esters, MIDA boronates, or potassium trifluoroborates offer superior stability, acting as a "slow-release" reservoir of the reactive boronic acid, which minimizes side reactions.[1][9][11][13][22]
Q4: What is the importance of degassing, and what is the best way to do it? Degassing is absolutely critical. Dissolved oxygen can oxidize the phosphine ligands to phosphine oxides and the active Pd(0) catalyst to inactive Pd(II) species, leading to catalyst death and the formation of homocoupling byproducts.[14][23]
-
Best Method (Freeze-Pump-Thaw): For maximum oxygen removal, subjecting the sealed reaction flask containing all solids and the solvent to at least three cycles of freezing (liquid nitrogen), evacuating under high vacuum, and thawing is the gold standard.[4]
-
Good Method (Sparging): Bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes is a very effective and common alternative.[4][20] After adding reagents to the flask, evacuate and backfill with inert gas 3-5 times.
Data Summary and Recommended Conditions
The table below summarizes key reaction parameters, contrasting common but less effective choices with recommended starting points for the Suzuki coupling of this compound.
| Parameter | Common/Poor Choice | Recommended Starting Point | Rationale for Recommendation |
| Palladium System | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | XPhos Pd G3 (1-3 mol %) | Overcomes catalyst inhibition from the 2-pyridyl nitrogen via a bulky, electron-rich ligand.[1][6] |
| Boron Reagent | Arylboronic Acid | Arylboronic Acid Pinacol Ester (1.2-1.5 equiv) | More stable to protodeboronation, providing a "slow-release" of the active nucleophile.[1][7] |
| Base | NaOH, K₂CO₃ | K₃PO₄ (2-3 equiv) | Strong enough to be effective but minimizes protodeboronation and other side reactions.[1][4][21] |
| Solvent | THF/H₂O, DMF | 1,4-Dioxane / H₂O (e.g., 5:1 ratio) or Toluene | Good solubility for many substrates and compatible with higher temperatures needed for challenging couplings.[1][17][24] |
| Temperature | Room Temperature or >120 °C | 80-100 °C | Balances the need for thermal energy to drive the reaction without causing rapid catalyst decomposition or side reactions.[4][5] |
The Suzuki-Miyaura Catalytic Cycle and Key Failure Points
Understanding the catalytic cycle is essential for rational troubleshooting. The diagram below illustrates the primary steps and highlights where the side reactions discussed above interfere.
Caption: The Suzuki-Miyaura catalytic cycle and common failure points.
Optimized Starting Experimental Protocol
This protocol is a robust starting point for the Suzuki coupling of this compound with a generic arylboronic pinacol ester.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester (1.3 equiv)
-
XPhos Pd G3 (2 mol %)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid pinacol ester (1.3 equiv), K₃PO₄ (3.0 equiv), and the XPhos Pd G3 pre-catalyst (0.02 equiv).
-
Inerting the Atmosphere: Seal the vessel with a rubber septum, and then evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this vacuum/backfill cycle 3-5 times to ensure a completely inert atmosphere.
-
Solvent Addition: Through the septum via syringe, add anhydrous 1,4-dioxane followed by degassed water to create a 5:1 dioxane:water solvent mixture (concentration ~0.1 M with respect to the aryl bromide). The reaction mixture should be a stirrable slurry.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking a small aliquot (under an inert atmosphere if possible). Check for the consumption of the starting bromide.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
References
-
Protodeboronation - Wikipedia. [Link]
-
Lloyd-Jones, G. C., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Ghaffari, B., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]
-
Molander, G. A., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
ResearchGate. “Slow release” Suzuki‐Miyaura coupling strategy. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Cuny, G. D., & Cao, J. (2003). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]
-
Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? [Link]
-
Cuny, G. D., & Cao, J. (2002). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Spivey, A. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
Reddit r/chemistry. (2016). Why am I getting low yield for my Suzuki coupling reaction? [Link]
-
World Wide Journal of Multidisciplinary Research and Development. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
Spivey, A. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Myers, A. G. Research Group, Harvard University. The Suzuki Reaction. [Link]
-
Sanford, M. S., et al. (2025). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
Reddit r/Chempros. (2024). Struggling with Suzuki Reaction. [Link]
-
Becht, J.-M. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. [Link]
-
Sanford, M. S., et al. (2025). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
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preventing homocoupling in palladium-catalyzed reactions of 2-Bromo-6-methoxy-3-nitropyridine.
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during palladium-catalyzed cross-coupling reactions of 2-Bromo-6-methoxy-3-nitropyridine, with a primary focus on the prevention of homocoupling side reactions.
Introduction: The Challenge of this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its electronic properties—an electron-deficient pyridine ring further deactivated by a nitro group—can complicate palladium-catalyzed cross-coupling reactions. A common and frustrating side reaction is the homocoupling of the starting material or the organometallic coupling partner, leading to reduced yields of the desired product and purification challenges. This guide provides a systematic approach to diagnosing and mitigating these issues.
Troubleshooting Guide: Minimizing Homocoupling
This section is designed to help you systematically troubleshoot and resolve issues related to the formation of homocoupling byproducts in your palladium-catalyzed reactions involving this compound.
Q1: I am observing a significant amount of the homocoupled biaryl pyridine byproduct. What is the most likely cause and my first step to fix it?
A1: The most frequent cause of aryl halide homocoupling is the presence of oxygen in the reaction mixture.[1][2] Oxygen can facilitate the formation of palladium(II) species that promote this undesired pathway.[3] Therefore, your immediate and most critical action is to ensure the rigorous exclusion of oxygen from your reaction.
Immediate Action: Implement a Thorough Deoxygenation Protocol
A simple and effective method is to sparge your solvent and the reaction mixture with an inert gas (e.g., argon or nitrogen) for a sufficient period before adding the palladium catalyst. A subsurface sparge, where the gas is bubbled directly through the liquid, is particularly effective.[4][5]
Q2: My deoxygenation protocol is robust, but homocoupling of my boronic acid (or other organometallic reagent) persists. What should I investigate next?
A2: If you are confident that oxygen has been excluded, the next factors to consider are the palladium source and the reaction conditions, which can favor the homocoupling of the organometallic reagent. This is particularly common in Suzuki-Miyaura couplings.[3]
Systematic Investigation Workflow:
Caption: Troubleshooting workflow for boronic acid homocoupling.
Detailed Steps:
-
Palladium Source Selection: Using a Pd(0) source like Pd₂(dba)₃ is generally preferable to Pd(II) sources such as Pd(OAc)₂.[6] Pd(II) sources require an in-situ reduction to the active Pd(0) catalyst, a process that can be initiated by the homocoupling of two equivalents of the boronic acid.[3] If you must use a Pd(II) source, consider a pre-catalyst.
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the relative rates of the desired cross-coupling versus the undesired homocoupling.[7] For electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands are often beneficial. These ligands promote the oxidative addition and reductive elimination steps of the primary catalytic cycle, outcompeting the homocoupling pathway.[8]
Table 1: Ligand Recommendations for Challenging Couplings
| Ligand Type | Examples | Rationale |
| Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | Bulky and electron-rich, promoting fast reductive elimination.[9] |
| Bulky Alkylphosphines | P(t-Bu)₃ | Highly electron-donating, can be effective but are often air-sensitive.[10] |
| Bidentate Phosphines | dppf, Xantphos | Can provide additional stability to the catalytic complex.[11] |
-
Consider Mild Reducing Agents: The addition of a mild reducing agent can help to minimize the concentration of Pd(II) species responsible for homocoupling without interfering with the main catalytic cycle.[4][5] Potassium formate has been shown to be effective for this purpose.[4][8][12]
Experimental Protocol: Use of Potassium Formate [4][8]
-
Follow your rigorous deoxygenation protocol.
-
Prior to adding the palladium catalyst, add potassium formate (typically 1.1 to 1.5 equivalents relative to the palladium catalyst) to the reaction mixture.
-
Proceed with the addition of the palladium catalyst and run the reaction under an inert atmosphere.
Table 2: Effect of Potassium Formate on Homocoupling
-
| Condition | Homocoupling Byproduct (%) |
| Without Potassium Formate | ~0.5% - 1.5% |
| With Potassium Formate | < 0.1% |
| Data from a study where the addition of potassium formate reproducibly suppressed the homocoupling byproduct to below 0.1%.[4] |
Frequently Asked Questions (FAQs)
Q3: What are the best starting conditions for a Suzuki-Miyaura coupling with this compound?
A3: While there is no single "magic bullet," a robust starting point for a challenging substrate like this would be to use a modern palladium pre-catalyst system known for its high activity and clean generation of the active Pd(0) species.[13]
Recommended Starting Conditions:
-
Palladium Source: A G3 or G4 Buchwald pre-catalyst (e.g., XPhos Pd G3).[14][15] These are air- and moisture-stable solids that readily generate the active monoligated Pd(0) species under the reaction conditions.[16]
-
Ligand: The pre-catalyst already contains an optimal ligand (e.g., XPhos).
-
Base: A moderately strong base like K₂CO₃ or K₃PO₄ is a good starting point.[17] The choice of base can be critical and may require screening.[18]
-
Solvent: A polar aprotic solvent such as 1,4-dioxane or THF, often with a small amount of water, is commonly used.[19]
-
Temperature: Start at a moderate temperature (e.g., 80-100 °C) and adjust as needed.
Q4: I am attempting a Sonogashira coupling and observing significant homocoupling of my terminal alkyne (Glaser coupling). How can I prevent this?
A4: The homocoupling of terminal alkynes in Sonogashira reactions is a well-known side reaction, often promoted by the copper(I) co-catalyst in the presence of oxygen.[20][21]
Strategies to Minimize Alkyne Homocoupling:
-
Rigorous Deoxygenation: As with other coupling reactions, the exclusion of oxygen is paramount.[20]
-
Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed to circumvent this issue. These often rely on a palladium catalyst with a suitable ligand and an amine base.[21]
-
Controlled Addition of the Alkyne: Slow addition of the terminal alkyne to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.
-
Use of a Co-catalyst Scavenger: In some cases, the addition of a mild reducing agent can help to suppress the oxidative homocoupling pathway.
Q5: For a Buchwald-Hartwig amination, what are the key considerations for this specific substrate?
A5: The Buchwald-Hartwig amination of 2-halopyridines can be challenging due to the potential for the pyridine nitrogen to coordinate to and inhibit the palladium catalyst.[22][23]
Key Considerations:
-
Ligand Selection: The use of bulky, electron-rich biarylphosphine ligands (e.g., Josiphos, Buchwald-type ligands) is crucial. These ligands create a sterically hindered environment around the palladium center, which can disfavor coordination of the pyridine nitrogen.
-
Base Selection: A strong, non-nucleophilic base is required, with NaOt-Bu or LHMDS being common choices.[24] The choice of base can significantly impact the reaction outcome.
-
Solvent: Anhydrous, non-coordinating solvents like toluene or dioxane are typically used.
Caption: Competing catalytic cycles in palladium-catalyzed cross-coupling.
References
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | ACS Catalysis - ACS Publications.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs.
- New Palladium Precatalysts For Cross-Coupling Reactions. Strem Chemicals, Inc..
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorin
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF - ResearchGate.
- A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides - PMC - NIH.
- Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC - NIH.
- strategies to minimize homocoupling in cross-coupling reactions with 1,1-Dibromo-2-chlorotrifluoroethane - Benchchem. BenchChem.
- Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing). Royal Society of Chemistry.
- How to prevent metal catalysed homocoupling reaction of boronic acids? - ResearchGate.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications.
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. Sigma-Aldrich.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate.
- Sonogashira Coupling Reaction with Diminished Homocoupling.
- Buchwald–Hartwig amin
- Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem. BenchChem.
- Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions - Benchchem. BenchChem.
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. Royal Society of Chemistry.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. White Rose Research Online.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate.
- How to avoid homocoupling in Suzuki reactions with palladium c
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Semantic Scholar. Semantic Scholar.
- An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - NIH.
- Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
- Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
- Your "Go-To", "just couple already", Suzuki conditions? - Reddit. Reddit.
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- 7. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
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- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Catalyst Deactivation in Reactions with 2-Bromo-6-methoxy-3-nitropyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs for managing catalyst deactivation in reactions involving the versatile but challenging building block, 2-Bromo-6-methoxy-3-nitropyridine. The unique electronic and structural properties of this substrate can lead to complex interactions with catalytic systems, primarily palladium-based ones used in cross-coupling reactions.[1][2][3] Understanding these interactions is key to optimizing your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki/Buchwald-Hartwig reaction with this compound is stalling or showing very low conversion. What's the most likely cause?
A: The most probable cause is catalyst deactivation through poisoning or inhibition. The pyridine nitrogen's lone pair of electrons can strongly coordinate to the palladium center, effectively blocking the active site required for the catalytic cycle.[4][5] This inhibitory effect, common to many nitrogen-containing heterocycles, prevents the catalyst from performing key steps like oxidative addition or reductive elimination.[4][6]
Q2: I'm observing a black precipitate forming in my reaction vessel. What is it, and is it a problem?
A: The black precipitate is almost certainly "palladium black," which is finely divided, aggregated, and catalytically inactive palladium metal.[7][8] Its formation is a clear indicator of catalyst decomposition and is a significant problem, as it removes the active catalyst from the reaction medium.[4][7] This is often triggered by high temperatures or an unstable catalyst complex.[8]
Q3: Is there a universally "best" catalyst for reactions with this substrate?
A: There is no single "best" catalyst, as the optimal choice depends heavily on the specific cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). However, a general principle is to use catalyst systems featuring bulky and electron-rich phosphine ligands. Ligands such as those from the Buchwald series (e.g., XPhos, SPhos) or other hindered alkylphosphines can stabilize the active Pd(0) species, accelerate the rate-limiting steps, and sterically shield the metal center from coordination by the pyridine nitrogen.[5][8][9]
Q4: Can I filter and reuse my catalyst after a reaction with this compound?
A: It depends on the type of catalyst. Heterogeneous catalysts like palladium on carbon (Pd/C) can often be recovered by filtration and reused, though a decrease in activity is common due to poisoning or fouling from the substrate and byproducts.[10] For homogeneous catalysts, direct reuse is challenging as the active species is in solution.[10] While the palladium can be recovered from the reaction mixture, regenerating its catalytic activity to the initial level is often difficult and not practical in a standard research setting.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during your experiments.
Issue 1: Low or No Product Yield
Low conversion is the most common symptom of catalyst deactivation. The underlying cause is often catalyst poisoning or the selection of a suboptimal catalytic system.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yield.
Detailed Troubleshooting Steps:
-
Cause: Catalyst Poisoning by Substrate or Impurities
-
Explanation: The pyridine nitrogen of the substrate is a primary suspect for catalyst poisoning.[4] Additionally, impurities in the starting materials or solvents (e.g., sulfur or other coordination compounds) can irreversibly bind to the catalyst's active sites.[11][12] Even residual palladium from the synthesis of precursors can affect catalytic outcomes.[13][14]
-
Solutions:
-
Ligand Modification: Employ bulky, electron-donating ligands. These ligands stabilize the palladium center and their steric hindrance can prevent the pyridine nitrogen from coordinating to the metal.[4][8]
-
Reagent Purity: Ensure the this compound and all coupling partners are of high purity. If in doubt, recrystallize or chromatograph the starting materials. Solvents must be anhydrous and peroxide-free.[15]
-
Strictly Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[8][15] Ensure all solvents are properly degassed (e.g., by sparging with argon for 20-30 minutes) and that the reaction is maintained under a positive pressure of an inert gas.
-
-
Issue 2: Formation of Palladium Black (Catalyst Decomposition)
The appearance of a black precipitate is a visual confirmation of catalyst death.
Common Deactivation Pathways
Caption: Common catalyst deactivation pathways.
Detailed Troubleshooting Steps:
-
Cause: Thermal Instability or Incorrect Stoichiometry
-
Explanation: Many palladium-phosphine complexes are thermally sensitive. Excessively high temperatures can cause the ligand to dissociate, leading the "naked" palladium atoms to aggregate into inactive palladium black.[8][16] A ligand-to-metal ratio that is too low can also lead to coordinatively unsaturated palladium centers that are prone to aggregation.[8]
-
Solutions:
-
Lower Reaction Temperature: Evaluate if the reaction can proceed at a lower temperature, even if it requires a longer duration.
-
Incremental Catalyst Addition: In some cases, adding the catalyst in several portions throughout the reaction can help maintain a sufficient concentration of the active species.[4]
-
Ligand Screening: Experiment with more thermally robust ligands designed to better stabilize the palladium center at elevated temperatures.
-
-
Advanced Catalyst Characterization
When standard troubleshooting fails, a deeper investigation using analytical techniques is necessary to determine the precise deactivation mechanism.[11][17] Characterizing the "dead" catalyst provides invaluable insight.
| Technique | Information Gained |
| XPS (X-ray Photoelectron Spectroscopy) | Determines the oxidation state of palladium (active Pd(0) vs. inactive Pd(II)) and identifies surface poisons.[11][18][19] |
| TEM (Transmission Electron Microscopy) | Visualizes catalyst morphology, showing particle growth and aggregation (sintering).[20] |
| ICP-MS (Inductively Coupled Plasma Mass Spec) | Provides precise quantification of elemental composition, confirming the presence of metal-based poisons.[18] |
| BET Surface Area Analysis | For heterogeneous catalysts, measures the active surface area, which is reduced by fouling or sintering.[11][17] |
| XRD (X-ray Diffraction) | Identifies the crystalline structure of the catalyst and can detect the formation of inactive palladium phases.[17][20] |
Experimental Protocols
Protocol 1: Test for Catalyst Poisoning by a Reagent Batch
This protocol helps determine if a specific batch of this compound or another reagent is the source of a catalyst poison.
-
Baseline Reaction: Run the reaction under your standard, optimized conditions using your current (suspect) batch of reagents. Record the yield and reaction profile (e.g., via LC-MS or GC-MS time points).
-
High-Purity Reaction: Run the reaction in parallel under identical conditions, but use a brand new, high-purity batch of this compound from a trusted supplier. If possible, also use freshly purified solvents and other reagents.
-
Analysis: Compare the reaction profiles. A significantly improved yield or conversion rate in the high-purity reaction strongly suggests that the original reagent batch contained impurities acting as catalyst poisons.
Protocol 2: Regeneration of Heterogeneous Pd/C Fouled by Organic Residues
This procedure is for attempting to reactivate a supported catalyst like Pd/C that has been fouled by adsorbed organic materials.
-
Isolation: After the reaction, carefully filter the heterogeneous catalyst from the reaction mixture using a suitable filter medium (e.g., a Celite pad).[21]
-
Washing: Wash the filtered catalyst cake thoroughly with the reaction solvent to remove residual products and reagents. Follow this with a wash using a more polar solvent (e.g., methanol or ethanol) to remove more polar impurities, and finally with a low-boiling-point, non-polar solvent (e.g., hexane or pentane) to facilitate drying.[22]
-
Drying: Dry the washed catalyst thoroughly under high vacuum for several hours to remove all traces of solvent.
-
Activity Test: Before reusing the regenerated catalyst on a large scale, test its activity in a small-scale reaction to evaluate its performance compared to a fresh catalyst.
References
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
- Lecture 10 Catalyst characteriz
- Catalyst Deactivation Mechanism Analysis. Alfa Chemistry.
- Palladium Catalyst Removal: A Technical Support Guide for Researchers. Benchchem.
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
- Analysis of C
- Catalyst Characteriz
- Role of palladium catalyst in cross-coupling reactions. Helveticascientificsociety.
- Based on C–O bond activation: Palladium catalysts in cross-coupling reactions. Springer.
- Method for reactivating palladium catalysts.
- How can i remove palladium Pd catalyst easily?
- palladium coupling catalyst activ
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Inventive Filtration Technologies for Palladium Recovery. BHS.
- Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
- Mechanisms of catalyst deactiv
- Technical Support Center: Catalyst Deactivation in 2-Bromo-4-methylpyridine Reactions. Benchchem.
- Mechanisms of catalyst deactivation.
- A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions. Benchchem.
- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
- Technical Support Center: Catalyst Deactivation in Reactions with 2-Bromopyrazine. Benchchem.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
- Impact of impurities in covalent organic frameworks on catalytic properties of supported isolated Pd complexes. Catalysis Science & Technology (RSC Publishing).
- Impact of impurities in covalent organic frameworks on catalytic properties of supported isolated Pd complexes.
- Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotin
Sources
- 1. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 2. Based on C–O bond activation: Palladium catalysts in cross-coupling reactions | Semantic Scholar [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 12. scispace.com [scispace.com]
- 13. Impact of impurities in covalent organic frameworks on catalytic properties of supported isolated Pd complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
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- 18. alfachemic.com [alfachemic.com]
- 19. Analysis of Catalysts | tasconusa.com [tasconusa.com]
- 20. Catalyst Characterization Techniques [hidenanalytical.com]
- 21. researchgate.net [researchgate.net]
- 22. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Bromo-6-methoxy-3-nitropyridine
Welcome to the technical support center for 2-Bromo-6-methoxy-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for the purification of this critical chemical intermediate. Purity is paramount, as even minor impurities can significantly impact downstream reaction yields, introduce unwanted side products, and complicate kinetic or biological screening results. This document provides a structured approach to identifying and removing common impurities encountered during and after synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with crude this compound?
A1: Impurities in this compound typically arise from three main sources: unreacted starting materials, byproducts from the synthetic reaction (e.g., nitration), and degradation products. The pyridine ring's electron-deficient nature makes electrophilic substitution, like nitration, challenging and often requires harsh conditions, which can lead to side reactions.[1][2]
Common impurities include:
-
Unreacted Starting Material: Typically 2-Bromo-6-methoxypyridine.
-
Positional Isomers: Nitration might occur at an alternative position, leading to isomers like 2-Bromo-6-methoxy-5-nitropyridine. Separating these closely related compounds is often the primary purification challenge.[3]
-
Hydrolysis Product: The methoxy group (-OCH₃) can be susceptible to hydrolysis under acidic conditions (often present during nitration workup), yielding 2-Bromo-6-hydroxy-3-nitropyridine.[4][5]
-
Debromination Product: Reductive loss of the bromine atom can lead to the formation of 2-methoxy-3-nitropyridine. This is less common but can occur in the presence of certain reagents or catalysts.[6][7]
-
Over-nitrated or Other Byproducts: Depending on the reaction conditions, other minor impurities may form.
Q2: What are the primary purification strategies for this compound?
A2: The two most effective and widely used methods for purifying solid organic compounds like this compound are recrystallization and silica gel column chromatography.
-
Recrystallization is ideal when you have a moderately pure (e.g., >85%) crude product and the impurities have different solubility profiles from the desired compound. It is a cost-effective and scalable method.
-
Silica Gel Column Chromatography is the method of choice for separating complex mixtures, particularly when dealing with impurities of similar polarity to the product, such as positional isomers.[3][8] It offers high resolution but is generally more time-consuming and uses more solvent than recrystallization.
The choice between these methods depends on the impurity profile and the required final purity. A common strategy involves an initial purification by recrystallization followed by column chromatography if higher purity is needed.
Q3: How can I effectively assess the purity of my this compound sample?
A3: A multi-technique approach is recommended for a comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): This is a quick and indispensable tool for a qualitative assessment of purity and for monitoring the progress of column chromatography. A pure compound should ideally show a single spot.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is one of the most powerful techniques. The ¹H NMR spectrum of the pure compound will have a clean, well-defined set of peaks corresponding to the aromatic and methoxy protons. Impurities will present as extra, often smaller, peaks in the spectrum.[9]
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically cause a depression and broadening of the melting point range.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are excellent for quantitative purity analysis (e.g., purity >98%) and for identifying the molecular weights of any impurities present.[10]
Q4: What are the recommended storage conditions for the purified compound?
A4: this compound should be stored in a cool, dry, and dark place to prevent degradation.[11] For long-term stability, it is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C.
Troubleshooting & Experimental Guides
This section provides detailed protocols and troubleshooting advice for the most common purification challenges.
Guide 1: Purification by Recrystallization
Recrystallization relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent will dissolve the compound completely at its boiling point but only sparingly at room temperature or below.
Experimental Protocol: Recrystallization
-
Solvent Selection: Place a small amount of the crude material in several test tubes. Add a few drops of different trial solvents (see Table 1) and observe solubility at room temperature. Heat the soluble samples to boiling and cool to see if crystals form. A good solvent will dissolve the compound when hot but not when cold. Common choices include alcohols (ethanol, isopropanol) or solvent pairs like ethyl acetate/hexane.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored from impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Table 1: Recrystallization Solvent Selection Guide
| Solvent | Polarity | Boiling Point (°C) | Notes |
|---|---|---|---|
| Hexane | Non-polar | 69 | Good for washing non-polar impurities. Likely too non-polar to dissolve the target compound on its own. |
| Ethyl Acetate | Medium | 77 | A good starting point. Often used in a pair with hexane. |
| Isopropanol | Polar | 82 | Often a good single solvent for moderately polar compounds. |
| Ethanol | Polar | 78 | Similar to isopropanol, good for inducing crystallization of polar molecules.[12] |
| Methanol | Polar | 65 | May be too polar, potentially dissolving the compound even when cold. |
Troubleshooting Recrystallization
-
Problem: The compound "oils out" instead of forming crystals.
-
Cause: The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent.
-
Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Seeding the solution with a tiny crystal of pure product can also induce proper crystallization.
-
-
Problem: No crystals form upon cooling.
-
Cause: Too much solvent was used, or the solution is not saturated enough.
-
Solution: Boil off some of the solvent to increase the concentration and allow it to cool again. If crystals still do not form, gently scratch the inside of the flask with a glass rod below the solvent line to create nucleation sites.
-
-
Problem: The final product is still impure (confirmed by TLC/NMR).
-
Cause: The chosen solvent does not effectively differentiate between the product and the impurity (i.e., they have similar solubilities).
-
Solution: Repeat the recrystallization with a different solvent or solvent system. If impurities persist, column chromatography is likely necessary.
-
Guide 2: Purification by Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being moved by a mobile phase (solvent).
Workflow Diagram: Purification by Column Chromatography
Sources
- 1. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 2. m.youtube.com [m.youtube.com]
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- 5. researchgate.net [researchgate.net]
- 6. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV [osti.gov]
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- 12. oaji.net [oaji.net]
Technical Support Center: Optimizing Reaction Conditions for Nucleophilic Aromatic Substitution on 2-Bromo-6-methoxy-3-nitropyridine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyridine derivatives. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the nucleophilic aromatic substitution (SNAr) on 2-Bromo-6-methoxy-3-nitropyridine. Our focus is on explaining the causality behind experimental choices to empower you to optimize your reaction conditions effectively.
Part 1: Foundational Principles of the SNAr Reaction on this compound
The substrate, this compound, is highly activated for nucleophilic aromatic substitution. This reactivity stems from the electron-deficient nature of the pyridine ring, which is further enhanced by the strong electron-withdrawing effects of the ring nitrogen and the nitro group (-NO₂) at the 3-position.[1][2] These features make the carbon atoms at the 2- and 4-positions (ortho and para to the nitrogen) highly electrophilic and susceptible to nucleophilic attack.[3][4]
The reaction proceeds via a well-established two-step addition-elimination mechanism .[2][5]
-
Nucleophilic Addition (Rate-Determining Step): The nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][6] The stability of this intermediate is the linchpin of the reaction's success. The negative charge is effectively delocalized across the aromatic system and, crucially, onto the electronegative nitrogen atom and the oxygen atoms of the nitro group.[4][7]
-
Elimination: The aromaticity of the pyridine ring is restored by the expulsion of the bromide leaving group.[6]
Part 2: Troubleshooting Guides and Frequently Asked Questions (FAQs)
This section addresses common experimental issues in a question-and-answer format, providing both explanations and actionable solutions.
Category 1: Reaction Yield and Rate
Question 1: My SNAr reaction is showing low to no yield. What are the primary factors to investigate?
Answer: Low or non-existent yield is a common issue that can typically be traced back to one of four key areas: the nucleophile's reactivity, the solvent system, the reaction temperature, or the presence of contaminants.
-
Inadequate Nucleophile Strength: Many neutral nucleophiles, such as alcohols or primary/secondary amines, are not potent enough to initiate the reaction efficiently. They require deprotonation by a base to form a much more reactive anionic species (e.g., an alkoxide or an amide).[8]
-
Solution: For alcohol nucleophiles, add a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). For amine nucleophiles, a slight excess of the amine can often serve as the base, or a non-nucleophilic base like diisopropylethylamine (DIPEA) can be used to scavenge the HBr byproduct.
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in SNAr reactions. Protic solvents (e.g., water, ethanol, methanol) can form hydrogen bonds with the nucleophile, creating a solvent shell that stabilizes it and reduces its reactivity.[9][10]
-
Solution: Employ a polar aprotic solvent such as DMSO, DMF, or NMP. These solvents effectively solvate the cation of the nucleophile salt but do not strongly interact with the nucleophilic anion, leaving it "naked" and highly reactive.[11]
-
-
Insufficient Temperature: The initial addition step to form the Meisenheimer complex has a significant activation energy barrier.
-
Solution: Many SNAr reactions require elevated temperatures (e.g., 80-150 °C) to proceed at a reasonable rate.[8] Gradually increase the reaction temperature in 10-20 °C increments while monitoring the reaction progress by TLC or LCMS.
-
-
Presence of Water: The substrate is susceptible to hydrolysis under basic conditions, especially at high temperatures. Traces of water can lead to the formation of 2-hydroxy-6-methoxy-3-nitropyridine as a significant byproduct.[8]
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Question 2: How can I accelerate a sluggish reaction?
Answer: Beyond the points mentioned above, consider these strategies:
-
Stronger Base: If using a base to deprotonate your nucleophile, ensure it is sufficiently strong. For example, while K₂CO₃ may work for phenols, a less acidic alcohol may require a stronger base like NaH or potassium tert-butoxide (t-BuOK).
-
Microwave Irradiation: Microwave synthesis can dramatically reduce reaction times by efficiently and rapidly heating the reaction mixture to the target temperature.[8] This can often overcome activation barriers that are difficult to surpass with conventional heating.
-
Change the Leaving Group (If Synthetically Feasible): While bromine is a competent leaving group, the rate-determining step is the nucleophilic attack. The typical reactivity order for halogens in SNAr is F > Cl > Br > I.[1][11] The high electronegativity of fluorine makes the attached carbon more electrophilic, accelerating the initial attack. If you have synthetic access to the 2-fluoro analogue, it may react more rapidly.
Category 2: Side Reactions and Purity
Question 3: My TLC/LCMS shows multiple side products. What are the likely culprits and how can I suppress them?
Answer: Side product formation is often a result of reaction conditions being too harsh or the presence of competing reactants.
-
Hydrolysis Product: As mentioned, the formation of 2-hydroxy-6-methoxy-3-nitropyridine is a common side product if moisture is present.[8]
-
Solution: Strict adherence to anhydrous techniques is paramount.
-
-
Reaction with Solvent: At temperatures exceeding 150 °C, solvents like DMF can begin to decompose, generating dimethylamine. This amine can then act as a competing nucleophile, leading to the formation of 2-(dimethylamino)-6-methoxy-3-nitropyridine.[8]
-
Solution: If high temperatures are necessary, switch to a more thermally stable solvent like DMSO or sulfolane. Alternatively, try to run the reaction at a lower temperature for a longer duration.
-
-
Over-reaction/Di-substitution: This can occur if your product contains a functional group that can react further under the reaction conditions.
-
Solution: Employ milder conditions. This could involve using a weaker base, lowering the reaction temperature, or reducing the reaction time. Careful monitoring by TLC or LCMS is essential to stop the reaction once the desired product is formed.
-
Category 3: Reagent Selection
Question 4: What is the best solvent for this SNAr reaction?
Answer: The ideal solvent is almost always a polar aprotic one. These solvents possess a high dielectric constant to dissolve ionic species but lack acidic protons, preventing them from deactivating the nucleophile through hydrogen bonding.
| Solvent Class | Examples | Suitability for SNAr | Rationale |
| Polar Aprotic | DMSO, DMF, NMP, Acetonitrile | Excellent | Maximizes nucleophile reactivity by solvating the counter-ion but not the nucleophile itself. Generally high boiling points allow for a wide range of reaction temperatures.[11][12] |
| Polar Protic | Water, Methanol, Ethanol | Poor | Solvates and stabilizes the nucleophile via hydrogen bonding, significantly reducing its reactivity and reaction rate.[9][10] |
| Non-Polar Aprotic | Toluene, Dioxane, THF | Poor to Moderate | Low polarity leads to poor solubility of ionic nucleophiles and very slow reaction rates. Can sometimes be used with phase-transfer catalysts.[12] |
Question 5: How do I select the appropriate base for my reaction?
Answer: The base's primary role is to deprotonate a neutral nucleophile (e.g., an alcohol, thiol, or amine) to enhance its nucleophilicity. The choice of base depends on the pKa of the nucleophile.
-
For Alcohols (ROH) and Thiols (RSH): A base is almost always required.
-
Weakly Acidic Nucleophiles (e.g., Phenols): Mild inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient.
-
Less Acidic Nucleophiles (e.g., Aliphatic Alcohols): Stronger bases are necessary. Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the alcohol, driving the reaction forward. Potassium tert-butoxide (t-BuOK) is another strong, non-nucleophilic option.
-
-
For Amines (R-NH₂):
-
As a Reagent and Base: Often, using a 2-3 fold excess of the amine nucleophile is sufficient. One equivalent acts as the nucleophile, while the excess acts as a base to neutralize the HBr formed during the reaction.
-
With an External Base: If the amine is precious or unreactive, a non-nucleophilic organic base like DIPEA or an inorganic base like K₂CO₃ can be used as an acid scavenger.
-
Part 3: Experimental Protocol and Workflow
Here we provide a general, representative protocol for the substitution reaction with an amine nucleophile.
Protocol: Synthesis of 2-(Alkylamino)-6-methoxy-3-nitropyridine
Materials:
-
This compound (1.0 eq)
-
Alkylamine (2.5 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq, optional, for valuable amines)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Brine (Saturated aqueous NaCl solution)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and potassium carbonate (if using).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMSO via syringe to create a ~0.5 M solution. Add the alkylamine (2.5 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction's progress by TLC or LCMS every 1-2 hours until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product.
References
-
A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution. BenchChem. 6
-
Technical Support Center: Nucleophilic Substitution on Pyridine Rings. BenchChem. 1
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC NIH. 9
-
Troubleshooting low yields in nucleophilic substitution of fluoropyridines. BenchChem. 8
-
How to synthesize and apply 2-Amino-6-Methoxy-3-Nitropyridine. Guidechem. 13
-
2-Amino-6-methoxy-3-nitropyridine synthesis. ChemicalBook. 14
-
Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. 3
-
Nucleophilic aromatic substitution. Wikipedia. 5
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. 4
-
Nucleophilic substitution of pyridines. Chemistry Online. 15
-
An In-depth Technical Guide to Nucleophilic Substitution Reactions on the Pyridine Ring of Methyl 6-methylnicotinate. BenchChem. 2
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. 10
-
Application Note and Protocol: Synthesis of 2-amino-4-bromo-3-nitropyridine. BenchChem. 16
-
Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. BenchChem. 11
-
SNAr Reaction in Other Common Molecular Solvents. Wordpress. 12
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. 7
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- 9. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
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stability of 2-Bromo-6-methoxy-3-nitropyridine under acidic or basic conditions
Welcome to the technical support guide for 2-Bromo-6-methoxy-3-nitropyridine. This document provides in-depth technical information, troubleshooting advice, and experimental protocols for researchers, chemists, and drug development professionals. Our goal is to equip you with the necessary insights to effectively handle and utilize this versatile chemical intermediate, anticipating and resolving challenges related to its stability.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and reactivity of this compound.
Q1: What are the primary stability concerns for this compound?
The stability of this compound is dictated by the electronic properties of its substituted pyridine ring. The pyridine nitrogen and the powerful electron-withdrawing nitro group at the 3-position work in concert to render the ring electron-deficient. This electronic arrangement significantly activates the C2 position (where the bromine is attached) for Nucleophilic Aromatic Substitution (SNAr) .[1][2] Consequently, the primary stability concern is its susceptibility to degradation by nucleophiles, particularly under basic conditions. While stable under anhydrous, neutral, and non-nucleophilic conditions, its reactivity must be carefully managed in the presence of bases, nucleophilic solvents, or impurities.
Q2: How does this compound behave under acidic conditions?
Under mild acidic conditions, the compound is generally stable. The most likely interaction is the protonation of the basic pyridine nitrogen to form a pyridinium salt. This can alter its solubility and reactivity profile.
However, under harsh acidic conditions (e.g., concentrated strong acids like H₂SO₄ at elevated temperatures), hydrolysis of the C-Br bond can occur, though this is typically a slow process for bromopyridines. A more plausible, though still slow, reaction under forcing acidic conditions could be the hydrolysis of the methoxy ether. For most standard synthetic procedures conducted at or near room temperature, degradation under acidic conditions is not a primary concern.
Q3: What is the expected reactivity of this compound under basic conditions?
The compound is highly reactive under basic conditions. Most common laboratory bases (e.g., NaOH, KOH, NaOMe, KOtBu) are also potent nucleophiles or can generate nucleophiles in situ (e.g., hydroxide from residual water). These nucleophiles will readily attack the activated C2 position, displacing the bromide ion.[1][3]
This SNAr reaction is typically fast, even at room temperature, and is the most common degradation pathway. The reaction proceeds through a stabilized intermediate known as a Meisenheimer complex, where the negative charge is delocalized onto the nitro group and across the pyridine ring. This high degree of stabilization is why the reaction is so facile.
Troubleshooting Guide for Synthetic Applications
Q4: My Suzuki or Buchwald-Hartwig cross-coupling reaction is failing or providing very low yields. What is the likely cause?
This is a common issue stemming directly from the compound's inherent reactivity. Both Suzuki and Buchwald-Hartwig aminations require a base to facilitate the catalytic cycle.[4][5][6] This base, however, can act as a competing nucleophile.
Potential Causes & Solutions:
-
Competing Nucleophilic Aromatic Substitution (SNAr): The base used in your coupling reaction is likely attacking the C2 position and displacing the bromide faster than the desired palladium-catalyzed coupling can occur.
-
Troubleshooting Steps:
-
Analyze Your Crude Reaction: Use LC-MS to look for a mass corresponding to the starting material where the bromine has been replaced by -OH (from water/hydroxide), -OR (from alcohol solvent/alkoxide base), or another nucleophile present.
-
Change Your Base: Switch to a weaker, bulkier, or less nucleophilic base. For example, instead of NaOH or K₂CO₃ in the presence of water, consider using a rigorously dried base like CsF or a non-nucleophilic organic base if the catalytic cycle permits.
-
Control Reaction Conditions: Run the reaction at the lowest possible temperature that still allows for catalytic turnover. Ensure all solvents and reagents are scrupulously dried to eliminate water, which can form hydroxide ions under basic conditions.
-
-
-
Catalyst Inhibition: The pyridine nitrogen lone pair can coordinate to the palladium center, potentially inhibiting the catalyst.[7]
-
Troubleshooting Steps:
-
Select a Robust Ligand: Employ ligands known to perform well with heteroaromatic substrates. Bulky, electron-rich phosphine ligands can often stabilize the palladium catalyst and promote the desired oxidative addition and reductive elimination steps over catalyst inhibition.[8]
-
-
Q5: What are the recommended storage and handling procedures for this compound?
To ensure long-term stability and prevent degradation, adhere to the following guidelines:
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[9][10] An inert atmosphere (e.g., argon or nitrogen) is recommended to protect it from moisture and air. Recommended storage temperature is often 2-8°C.[10]
-
Handling: Handle the compound in a well-ventilated area, preferably a fume hood.[9] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid contact with skin and eyes.[11] Avoid creating dust.[9]
Mechanisms and Workflows
Visualization of the Primary Degradation Pathway
The diagram below illustrates the SNAr mechanism, which is the most critical reactivity pathway to understand when working with this molecule.
Caption: SNAr mechanism on this compound.
Troubleshooting Workflow for Cross-Coupling Reactions
This workflow provides a logical sequence of steps to diagnose and solve issues encountered during cross-coupling reactions.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. echemi.com [echemi.com]
- 10. This compound | CAS#:344296-05-5 | Chemsrc [chemsrc.com]
- 11. Cas 344296-05-5,2-BROMO-6-METHOXY-3-NITRO-PYRIDINE | lookchem [lookchem.com]
Technical Support Center: Managing Regioselectivity in Reactions of 2-Bromo-6-methoxy-3-nitropyridine
Welcome to the technical support center for managing reactions involving 2-Bromo-6-methoxy-3-nitropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unlock the full synthetic potential of this substrate.
Understanding the Reactivity of this compound
This compound is a highly functionalized pyridine ring, offering multiple reaction sites. Its reactivity is dominated by the strong electron-withdrawing effect of the nitro group at the C3 position. This electronic influence is key to understanding and controlling the regioselectivity of its reactions.
The primary reactive sites are the C2 position, bearing a bromine atom, and the C6 position, with a methoxy group. The nitro group activates both the C2 (ortho) and C6 (para) positions towards nucleophilic aromatic substitution (SNAr). However, the inherent nature of the leaving groups—bromide being an excellent leaving group and methoxide a poor one—dictates the primary pathway for SNAr reactions. The C2-Br bond is also the primary site for palladium-catalyzed cross-coupling reactions.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Question 1: My SNAr reaction with an amine nucleophile is sluggish and gives a low yield. What are the likely causes and how can I improve it?
Answer: A low yield in the amination of this compound is a common issue that can often be traced back to several factors:
-
Insufficient Nucleophilicity of the Amine: The reactivity of the amine is crucial. Sterically hindered or electron-poor amines will react more slowly.
-
Inappropriate Base: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the amine (if required) or neutralize the HBr generated. A base that is too strong or bulky can lead to side reactions.
-
Suboptimal Solvent and Temperature: The solvent plays a significant role in stabilizing the intermediate and influencing reaction rates. Polar aprotic solvents are generally preferred. The reaction may also require heating to proceed at a reasonable rate.
Troubleshooting Workflow for Low SNAr Yield
Caption: Decision tree for troubleshooting low SNAr yield.
Recommended Protocol for Amination:
| Parameter | Recommended Conditions |
| Nucleophile | 1.1 - 1.5 equivalents of primary or secondary amine |
| Base | 2.0 - 3.0 equivalents of K₂CO₃ or DIPEA |
| Solvent | DMF or DMSO |
| Temperature | 80 - 120 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Step-by-Step Protocol:
-
To a dry reaction vessel, add this compound (1.0 eq) and the chosen base (e.g., K₂CO₃, 2.0 eq).
-
Add the solvent (e.g., DMF) and stir the suspension.
-
Add the amine nucleophile (1.2 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Question 2: I am observing a side product that I suspect is the result of methoxy group displacement at C6. Is this possible and how can I avoid it?
Answer: While displacement of the C2-bromide is the overwhelmingly favored pathway, displacement of the C6-methoxy group can occur under harsh reaction conditions (e.g., very high temperatures, prolonged reaction times, or with highly nucleophilic and non-bulky reagents). The methoxy group is a poorer leaving group than bromide, making this a kinetically slower process.
To minimize C6-substitution:
-
Use Milder Conditions: Employ the lowest effective temperature and monitor the reaction closely to avoid unnecessarily long reaction times.
-
Choice of Nucleophile: Bulky nucleophiles will sterically disfavor attack at the more hindered C6 position, which is flanked by the pyridine nitrogen.
-
Control Stoichiometry: Use a modest excess of the nucleophile (1.1-1.2 equivalents) to reduce the likelihood of the less favorable reaction pathway.
Suzuki Cross-Coupling Reactions
Question 3: My Suzuki coupling of this compound is failing or giving very low yields. What are the common pitfalls?
Answer: Suzuki couplings with electron-deficient pyridines like this substrate can be challenging due to a few key factors[1]:
-
Catalyst Inhibition: The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation[1].
-
Sluggish Oxidative Addition: While the nitro group activates the ring, other electronic factors can sometimes make the oxidative addition of the C-Br bond to the Pd(0) center less efficient than expected.
-
Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be unstable and undergo cleavage of the C-B bond, especially in the presence of water and certain bases[1][2].
Key Factors Influencing Suzuki Coupling Success
Caption: Interplay of factors in Suzuki coupling.
Troubleshooting Strategies:
-
Ligand Choice is Critical: Standard ligands like PPh₃ are often ineffective. Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands stabilize the palladium catalyst and shield it from the inhibitory pyridine nitrogen[1][3]. N-heterocyclic carbene (NHC) ligands are also highly effective[3].
-
Select the Right Base and Solvent: A common and often effective combination is a carbonate base (e.g., K₂CO₃, Cs₂CO₃) or a phosphate base (K₃PO₄) in a solvent system like 1,4-dioxane/water or toluene/water[2]. Anhydrous conditions with a base like KF can sometimes mitigate protodeboronation[4].
-
Ensure an Inert Atmosphere: Oxygen can lead to the oxidative degradation of the catalyst and homocoupling of the boronic acid. Thoroughly degas your solvents and maintain the reaction under a nitrogen or argon atmosphere[1].
Recommended Protocol for Suzuki Coupling:
| Parameter | Recommended Conditions |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) |
| Ligand | SPhos or XPhos (2-10 mol%) |
| Boronic Acid | 1.2 - 1.5 equivalents |
| Base | K₂CO₃ or K₃PO₄ (2.0 - 3.0 equivalents) |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O |
| Temperature | 80 - 110 °C |
Step-by-Step Protocol:
-
To a Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₃PO₄, 2.0 eq), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the primary site of reactivity on this compound for nucleophilic attack?
A: The primary site for nucleophilic attack is the C2 position, leading to the displacement of the bromide. This is due to a combination of factors: the C2 position is electronically activated by the ortho-nitro group, and bromide is an excellent leaving group.
Q2: Can I perform a Suzuki coupling at the C6 position by displacing the methoxy group?
A: Direct Suzuki coupling at the C6 position to displace the methoxy group is not a standard or efficient transformation. Palladium-catalyzed cross-coupling reactions typically require a halide or triflate as the leaving group. To achieve substitution at C6, you would first need to convert the methoxy group into a better leaving group, which could be a challenging multi-step process.
Q3: Are there any other common reactions for this substrate besides SNAr and Suzuki coupling?
A: Yes, the nitro group can be reduced to an amino group, which then opens up a wide range of further functionalization possibilities, such as diazotization or amide bond formation. The pyridine nitrogen itself can also be reactive, for example, towards quaternization with alkyl halides.
Q4: My reaction is very messy with multiple spots on TLC. What could be the cause?
A: A complex reaction mixture can arise from several sources. In SNAr reactions, it could be due to side reactions of a highly reactive nucleophile with the nitro group or decomposition at high temperatures. For Suzuki couplings, catalyst decomposition can lead to side products like dehalogenation (replacement of Br with H) or homocoupling of the boronic acid. It is crucial to ensure the quality of your starting materials and reagents and to maintain a strictly inert atmosphere for cross-coupling reactions.
References
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(33), pp.6325-6328. Available at: [Link]
-
2,3-diaminopyridine - Organic Syntheses Procedure. Available at: [Link]
-
Amination of 2-halopyridines. [a] | Download Table - ResearchGate. Available at: [Link]
-
Suzuki Cross-coupling Reaction procedure - Rose-Hulman. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
Sources
Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-6-methoxy-3-nitropyridine
Welcome to the technical support center for synthetic applications involving 2-Bromo-6-methoxy-3-nitropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. The strategic selection of a solvent is paramount for achieving optimal yield, purity, and reaction kinetics. This document, presented in a question-and-answer format, addresses common challenges and provides in-depth, field-proven insights into the role of the solvent in modulating the reactivity of this substrate.
Frequently Asked Questions (FAQs): Foundational Principles
Q1: What is the primary reaction mechanism for this compound with common nucleophiles?
A1: The reaction proceeds almost exclusively through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.[1]
-
Addition of the Nucleophile: A nucleophile (e.g., an amine, alkoxide, or thiol) attacks the electron-deficient carbon atom bonded to the bromine (the C2 position). This attack is favored because the pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the electron-withdrawing nitro group (-NO₂) at the C3 position.[2][3] This step disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[4]
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the bromide ion, which is a good leaving group.
The formation of the Meisenheimer complex is typically the rate-determining step of the reaction.[3]
Figure 1: The two-step Addition-Elimination SNAr mechanism.
Q2: Why is solvent selection so critical for SNAr reactions involving this substrate?
A2: The solvent plays a multifaceted role that extends far beyond simply dissolving reactants. It directly influences the reaction rate and outcome by:
-
Stabilizing Charged Species: The SNAr mechanism involves the formation of a charged Meisenheimer complex. Polar solvents are essential to stabilize this intermediate, thereby lowering the activation energy of the rate-determining step.[5][6]
-
Solvating the Nucleophile: The degree and nature of solvent interaction with the nucleophile can dramatically alter its reactivity. Over-solvation can "cage" the nucleophile, hindering its ability to attack the pyridine ring.[7][8]
-
Solubilizing Reactants: Both the pyridine substrate and the (often ionic) nucleophile must be sufficiently soluble to allow for an effective reaction concentration.
An improper solvent choice can lead to reaction failure, slow kinetics, or the formation of undesirable byproducts.[6]
Q3: Which class of solvents generally provides the best results, and why?
A3: Polar aprotic solvents are overwhelmingly the preferred choice for this type of SNAr reaction.[9] This class includes solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN).
The superiority of polar aprotic solvents stems from their unique solvation properties. They possess large dipole moments, which allow them to effectively dissolve polar substrates and stabilize the charged Meisenheimer complex.[10] Crucially, while they solvate the cation of a nucleophilic salt, they do not form strong hydrogen bonds with the anion (the nucleophile).[7][9] This leaves the nucleophile "naked" and highly reactive, maximizing the reaction rate.[8]
Q4: What is the expected outcome when using polar protic solvents?
A4: Polar protic solvents , such as water, ethanol, and methanol, generally lead to significantly slower reaction rates compared to their aprotic counterparts.[7]
The primary reason for this is the strong solvation of the nucleophile through hydrogen bonding.[11] The protic solvent forms a "cage" of solvent molecules around the anionic nucleophile, stabilizing it and lowering its ground-state energy. This increases the activation energy required for the nucleophile to attack the electrophilic ring, thus slowing the reaction.[8] While these solvents are excellent at stabilizing the Meisenheimer complex, the detrimental effect of deactivating the nucleophile often dominates.[5]
Figure 2: Contrasting effects of polar aprotic vs. protic solvents.
Troubleshooting Guide
Q5: My reaction is proceeding very slowly or has stalled completely. What are the likely solvent-related causes?
A5: This is a common issue that can often be traced back to the solvent system.
-
Cause 1: Use of a Protic or Low-Polarity Solvent. As discussed, polar protic solvents can severely hinder nucleophilicity.[7] Similarly, solvents with low polarity like tetrahydrofuran (THF), diethyl ether, or toluene may not be sufficient to stabilize the Meisenheimer complex, leading to a high activation barrier.[12] They may also fail to dissolve the nucleophile adequately.
-
Solution: Switch to a high-polarity aprotic solvent like DMSO or DMF. If the reaction is still slow, a small amount of a phase-transfer catalyst can sometimes be beneficial in less polar systems, but changing the bulk solvent is the primary solution.
-
-
Cause 2: Presence of Water Impurity. Trace amounts of water in a polar aprotic solvent system can act as a protic contaminant, solvating the nucleophile and reducing its effectiveness.
-
Solution: Use anhydrous (dry) solvents. For particularly sensitive reactions, it may be necessary to dry the solvent over molecular sieves prior to use. Ensure your nucleophile and glassware are also dry.
-
-
Cause 3: Poor Solubility. If either the substrate or the nucleophile (especially if it's a salt) is not fully dissolved, the reaction is limited to a two-phase system, drastically reducing the effective concentration and rate.
-
Solution: Switch to a solvent with better solubilizing power for your specific system, which is often DMSO for a wide range of salts. Gentle heating can also improve solubility and reaction rate, but must be controlled to avoid side reactions.
-
Q6: I'm observing unexpected side products. Can the solvent be the cause?
A6: Yes, the solvent can either participate in side reactions or promote the degradation of reactants and products.
-
Cause 1: Solvent as a Nucleophile. While less common, some solvents or their impurities can act as nucleophiles. For example, using an alcohol solvent with a strong base can generate an alkoxide that competes with your intended nucleophile. Some less-hindered alcohols can act as nucleophiles in SNAr reactions.[12]
-
Solution: Choose an inert solvent. DMSO, MeCN, and THF (at moderate temperatures) are generally non-nucleophilic. Avoid using DMF at high temperatures (>150 °C) as it can decompose to dimethylamine, a nucleophile.
-
-
Cause 2: Base-Induced Solvent Decomposition. Some solvents are unstable to strong bases, which are often used to deprotonate nucleophiles. For instance, esters like ethyl acetate are incompatible with strong bases.[12] Dihydrolevoglucosenone (Cyrene), a bio-based dipolar aprotic solvent, is also reported to be unstable in the presence of bases.[12]
-
Solution: Ensure your solvent is compatible with the base used in the reaction. Ethers (THF, Dioxane) and hydrocarbons are generally stable, as are DMSO and NMP with common inorganic bases like K₂CO₃ or Cs₂CO₃.
-
Q7: My yield is low despite complete consumption of the starting material. How can solvent choice affect product isolation?
A7: The properties of the reaction solvent can significantly complicate the aqueous workup and extraction process.
-
Cause 1: High-Boiling, Water-Miscible Solvents. Solvents like DMSO, DMF, and NMP are excellent for the reaction but are difficult to remove during workup because of their high boiling points and complete miscibility with water. During aqueous extraction, they can keep the product partially dissolved in the aqueous layer, leading to significant losses.
-
Solution 1 (Precipitation): After the reaction is complete, cool the mixture and add a large volume of an anti-solvent, often water or a water/brine mixture, to precipitate the typically organic-soluble product. The solid product can then be collected by filtration.
-
Solution 2 (Extensive Extraction): If the product does not precipitate, you must perform multiple extractions with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). A common technique is to dilute the reaction mixture with a large volume of water and then extract. Washing the combined organic layers with brine helps to remove residual high-boiling solvent.
-
Data Summary & Experimental Protocol
Table 1: Qualitative Effect of Solvent on SNAr Reaction Rate
This table provides a general guide to the relative reaction rates for a typical SNAr reaction with this compound. Actual rates are dependent on the specific nucleophile and temperature.
| Solvent Class | Example Solvents | Dielectric Constant (ε) | Expected Relative Rate | Rationale |
| Polar Aprotic | DMSO, DMF, NMP | High (35-47) | Very Fast | Excellent stabilization of the Meisenheimer complex; does not H-bond with the nucleophile, maximizing its reactivity.[9][13] |
| Polar Aprotic | Acetonitrile (MeCN) | High (37.5) | Fast | Good balance of polarity and lower boiling point than DMSO/DMF, but may have lower solubilizing power for some salts. |
| Ether | THF, 2-MeTHF, Dioxane | Moderate (4-8) | Moderate to Slow | Lower polarity provides less stabilization for the charged intermediate. Solubility of ionic nucleophiles can be limited.[12] |
| Polar Protic | Ethanol, Methanol | High (25-33) | Slow | Strong H-bonding with the nucleophile significantly reduces its reactivity, outweighing the benefit of stabilizing the intermediate.[7][11] |
| Polar Protic | Water | Very High (80) | Very Slow / None | Extreme solvation of the nucleophile. Potential for competing hydrolysis reactions. |
| Nonpolar | Toluene, Hexane | Low (2-3) | Very Slow / None | Poor solubility for most nucleophiles and insufficient polarity to stabilize the charged Meisenheimer complex.[9] |
General Experimental Protocol: SNAr with an Amine Nucleophile
This protocol provides a self-validating framework. The choice of solvent in Step 2 is the critical variable. Monitoring by TLC/LCMS in Step 5 provides direct feedback on the impact of this choice.
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent and Reagent Addition: Add the chosen anhydrous polar aprotic solvent (e.g., DMF or DMSO, approx. 0.2-0.5 M concentration relative to the substrate). Add the amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base if required (e.g., K₂CO₃ or DIPEA, 1.5-2.0 eq) to scavenge the HBr byproduct.
-
Reaction Conditions: Stir the mixture at the desired temperature (ranging from room temperature to 80-100 °C, depending on the nucleophile's reactivity). Higher temperatures can often compensate for less optimal solvents, but at the risk of side product formation.
-
Monitoring: The reaction progress should be monitored periodically (e.g., every 1-2 hours) by an appropriate method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing a large volume of cold water (approx. 10x the reaction volume).
-
If a solid precipitates, stir for 30 minutes, then collect the product by vacuum filtration. Wash the solid with water and dry under vacuum.
-
If no solid forms, transfer the aqueous mixture to a separatory funnel and extract three times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
References
-
Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics. Available at: [Link]
-
Campodónico, P. R., et al. (2014). Effect of the nature of the nucleophile and solvent on an SNAr reaction. Repositorio Académico - Universidad de Chile. Available at: [Link]
-
Mahdhaoui, F., et al. (2018). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. ResearchGate. Available at: [Link]
-
Campodónico, P. R., et al. (2014). Nature of the nucleophile and solvent effect on a SNAr reaction. ResearchGate. Available at: [Link]
-
Chemistry Steps. Polar Protic and Polar Aprotic Solvents. Available at: [Link]
-
Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. Available at: [Link]
-
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Available at: [Link]
-
Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Available at: [Link]
-
Park, J., & Lee, I. (2019). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate. Available at: [Link]
-
Gholami, M. R., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions. PMC - NIH. Available at: [Link]
-
Pearson. SNAr Reactions of Pyridine: Videos & Practice Problems. Available at: [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link]
-
University of Calgary. Reaction Examples. Available at: [Link]
-
Organic Chemistry Portal. SNAr Reaction in Other Common Molecular Solvents. Available at: [Link]
-
Organic Chemistry Portal. (2026). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Available at: [Link]
-
Campodónico, P. R., et al. (2020). Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions. ResearchGate. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Lookchem. Cas 344296-05-5, 2-BROMO-6-METHOXY-3-NITRO-PYRIDINE. Available at: [Link]
-
Um, I.-H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. NIH. Available at: [Link]
-
ChemistryConnected. (2022). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). YouTube. Available at: [Link]
-
Chemsrc. This compound | CAS#:344296-05-5. Available at: [Link]
Sources
- 1. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 13. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Temperature Optimization for 2-Bromo-6-methoxy-3-nitropyridine Reactions
Welcome to the technical support center for 2-Bromo-6-methoxy-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction temperatures for this versatile building block. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and refine your synthetic procedures effectively.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound, and how do they influence its reactivity and temperature sensitivity?
A1: The reactivity of this compound is governed by the interplay of its substituents on the electron-deficient pyridine ring.
-
Pyridine Ring: As a heterocycle, the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This makes it susceptible to nucleophilic attack.[1][2]
-
Nitro Group (-NO₂): Positioned at C3, the nitro group is a powerful electron-withdrawing group. It strongly activates the ring for Nucleophilic Aromatic Substitution (SNAr) by stabilizing the negatively charged Meisenheimer intermediate.[3][4]
-
Bromo Group (-Br): Located at C2, the bromine atom is a good leaving group, particularly in SNAr and palladium-catalyzed cross-coupling reactions.
-
Methoxy Group (-OCH₃): At C6, the methoxy group is an electron-donating group, which can subtly modulate the electronic properties of the ring.
This specific arrangement of a strong activating group (nitro) and a good leaving group (bromo) makes the molecule highly reactive but also potentially sensitive to temperature. High temperatures can accelerate desired transformations but also risk promoting side reactions or decomposition.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are common applications for this substrate. Temperature control is paramount for success.
Q2: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion. Should I just increase the temperature?
A2: While insufficient temperature is a common cause for low conversion, increasing it should be a systematic and informed decision, not a default first step.
Causality: The catalytic cycle for Suzuki coupling involves several steps, primarily oxidative addition, transmetalation, and reductive elimination.[5] Each step has a specific activation energy. If the initial reaction temperature is too low, the rate-limiting step (often oxidative addition) may not proceed efficiently.
Troubleshooting Protocol:
-
Verify Reagents First: Before adjusting temperature, ensure your palladium catalyst is active, the base is appropriate and anhydrous (if required), and the boronic acid is not degraded. Protodeboronation of the boronic acid can be a significant side reaction, sometimes accelerated by heat.[6]
-
Systematic Temperature Increase: If all reagents are verified, increase the temperature in controlled increments (e.g., 10–15 °C). Monitor the reaction by TLC or LC-MS at each new setpoint. Typical temperatures for Suzuki couplings range from room temperature to 110 °C.[5][7]
-
Consider Solvent Choice: The boiling point of your solvent dictates the maximum accessible temperature. If you are using a low-boiling solvent like THF, you may need to switch to a higher-boiling one like dioxane or toluene to reach the required activation energy.
-
Evaluate Ligand and Base: For challenging substrates, a more active ligand or a different base might enable the reaction to proceed at a lower temperature. For instance, using potassium phosphate (K₃PO₄) as a base in a dioxane/water solvent system is often effective at temperatures around 60-100 °C for heteroaryl halides.[6]
Troubleshooting Workflow: Low Conversion in Cross-Coupling
Caption: Generalized catalytic cycle for cross-coupling, highlighting temperature's role.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq)
-
K₂CO₃ or K₃PO₄ (2.0 - 3.0 eq)
-
Solvent: Dioxane/H₂O (4:1 mixture) or Toluene
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring to 80-100 °C . An oil bath with a temperature controller is recommended for stable heating.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Upon completion, cool the reaction to room temperature.
-
Perform a standard aqueous workup and purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a starting point and requires careful optimization of ligand and base.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos or RuPhos (0.04 - 0.05 eq)
-
NaOtBu or K₃PO₄ (1.5 - 2.0 eq)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In a glovebox or under a strong flow of inert gas, add the palladium precursor, the phosphine ligand, and the base to an oven-dried Schlenk flask.
-
Add this compound and the amine coupling partner.
-
Add the anhydrous solvent via syringe.
-
Seal the flask and heat the mixture with vigorous stirring to 90-110 °C . [8]5. Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within 4-12 hours.
-
After completion, cool the mixture to room temperature.
-
Quench carefully (if using a strong base) and perform an aqueous workup. Purify the crude product by column chromatography.
References
- Bakke, J. M., & Ranes, E. (2003). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
-
Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]
- Comins, D. L., & Zhang, Y. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(4), 2174–2205.
- Jiménez, E., et al. (2022). The reactivity of pyridine in cold interstellar environments: The reaction of pyridine with the CN radical. Frontiers in Astronomy and Space Sciences, 9.
- Kaiser, R. I., et al. (2024). Low temperature formation of pyridine and (iso)quinoline via neutral neutral reactions. arXiv.
-
Food and Agriculture Organization of the United Nations. (n.d.). CHEMICAL PROPERTIES AND APPLICATIONS OF NITROPYRIDINES. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ChemistryViews. (2010). Puzzling Pyridine Problem Probed. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Bakke, J. M. (2003). Nitropyridines: Synthesis and reactions. Pure and Applied Chemistry, 75(10), 1403-1415.
-
GCW Gandhi Nagar Jammu. (n.d.). Pyridines. Retrieved from [Link]
- Kappe, C. O., et al. (2017). Investigation of Selective Microwave Heating Phenomena in the Reactions of 2-Substituted Pyridines. Australian Journal of Chemistry, 70(2), 147-154.
-
ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]
- Makosza, M., & Podraza, R. (2001). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 3(23), 3623–3625.
- Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
- Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
lookchem. (n.d.). Cas 344296-05-5,2-BROMO-6-METHOXY-3-NITRO-PYRIDINE. Retrieved from [Link]
- MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4806.
-
National Institutes of Health. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. Retrieved from [Link]
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
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- 7. Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Byproduct Formation in Reactions of 2-Bromo-6-methoxy-3-nitropyridine with NMR Spectroscopy
Welcome to the technical support center for chemists working with 2-Bromo-6-methoxy-3-nitropyridine. This guide is designed to be a practical resource for researchers, scientists, and drug development professionals, offering troubleshooting advice and frequently asked questions to aid in the identification of byproducts by NMR spectroscopy. As a versatile building block in the synthesis of complex molecules, understanding and controlling the purity of reactions involving this substrate is paramount. This guide provides in-depth technical insights based on established chemical principles and field-proven experience.
Introduction: The Challenge of Byproduct Identification
This compound is a highly functionalized heterocyclic compound, making it a valuable starting material for a range of chemical transformations, including nucleophilic aromatic substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. However, the presence of multiple reactive sites—the bromine atom, the nitro group, and the methoxy group—can lead to the formation of various byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for monitoring these reactions and identifying impurities. This guide will help you interpret your NMR spectra to diagnose common issues and streamline your synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should anticipate in my reactions with this compound?
A1: The nature of byproducts is highly dependent on the reaction conditions (e.g., catalyst, base, solvent, temperature) and the specific reagents used. However, some common undesired products arise from the following side reactions:
-
Debromination: Reductive dehalogenation is a frequent side reaction in palladium-catalyzed cross-coupling reactions, leading to the formation of 6-methoxy-3-nitropyridine.[1][2] This is often promoted by the presence of a hydride source, which can be generated in situ.
-
Hydrolysis of the Methoxy Group: Under certain conditions, particularly with strong bases or nucleophiles, the methoxy group can be cleaved to yield the corresponding pyridin-6-ol derivative.
-
Displacement of the Nitro Group: While less common, nucleophilic displacement of the nitro group can occur, especially with potent nucleophiles.
-
Homocoupling: In cross-coupling reactions like the Suzuki-Miyaura coupling, homocoupling of the starting material or the boronic acid partner can occur, leading to dimeric byproducts.
Troubleshooting Guide: Interpreting Your NMR Spectra
This section provides a scenario-based approach to identifying byproducts from your ¹H and ¹³C NMR data.
Scenario 1: "I see a new singlet in the aromatic region of my ¹H NMR that I can't account for."
Possible Cause: This is often indicative of the debrominated byproduct , 6-methoxy-3-nitropyridine. The loss of the bromine atom results in a new proton on the pyridine ring.
NMR Evidence to Look For:
-
¹H NMR: A new singlet or a small doublet (depending on the coupling to the proton at the 4-position) will appear in the aromatic region, typically downfield. The characteristic methoxy singlet will still be present.
-
¹³C NMR: The carbon that was previously bonded to the bromine will now be a C-H, and its chemical shift will move significantly upfield.
Proposed Byproduct Formation Pathway (Debromination in a Cross-Coupling Reaction):
Caption: Reductive dehalogenation pathway.
Scenario 2: "My methoxy singlet is significantly reduced in intensity, and I have a new broad singlet."
Possible Cause: This suggests hydrolysis of the methoxy group to the corresponding pyridin-6-ol. The proton of the hydroxyl group often appears as a broad singlet which can exchange with D₂O.
NMR Evidence to Look For:
-
¹H NMR: A decrease in the integration of the methoxy singlet (around 3.9-4.1 ppm) and the appearance of a new broad singlet, which may be downfield. The aromatic protons will also experience a shift in their chemical environment.
-
¹³C NMR: The signal for the methoxy carbon (around 55-60 ppm) will disappear, and the C6 carbon will shift significantly.
Proposed Byproduct Formation Pathway (Hydrolysis):
Caption: Hydrolysis of the methoxy group.
NMR Data for Identification
The following tables provide estimated ¹H and ¹³C NMR chemical shifts for this compound and its potential byproducts. These values are based on data from structurally similar compounds and predictive software, and should be used as a guide for identification.[3][4][5]
Table 1: Estimated ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Compound | H-4 | H-5 | OCH₃ | Other |
| This compound | ~8.3 (d) | ~7.1 (d) | ~4.1 (s) | - |
| 6-Methoxy-3-nitropyridine (Debrominated) | ~8.4 (d) | ~7.0 (d) | ~4.0 (s) | ~9.2 (s, H-2) |
| 2-Bromo-3-nitropyridin-6-ol (Hydrolyzed) | ~8.2 (d) | ~6.9 (d) | - | OH (broad s) |
Table 2: Estimated ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | OCH₃ |
| This compound | ~145 | ~150 | ~140 | ~115 | ~163 | ~55 |
| 6-Methoxy-3-nitropyridine (Debrominated) | ~155 | ~148 | ~138 | ~112 | ~165 | ~54 |
| 2-Bromo-3-nitropyridin-6-ol (Hydrolyzed) | ~143 | ~149 | ~142 | ~118 | ~170 | - |
Experimental Protocols
To confirm the identity of a suspected byproduct, the following general workflow can be employed:
Protocol 1: Confirmation of a Hydrolyzed Byproduct
-
Acquire ¹H NMR: Take a standard ¹H NMR of your crude reaction mixture.
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum.
-
Analysis: If the broad singlet suspected to be an -OH peak disappears or significantly diminishes, it confirms the presence of an exchangeable proton, strongly suggesting the hydrolyzed byproduct.
Protocol 2: Spiking Experiment for Byproduct Identification
-
Synthesize Standard: If possible, independently synthesize a small amount of the suspected byproduct (e.g., 6-methoxy-3-nitropyridine via a known procedure).
-
Acquire Spectra: Obtain the ¹H and ¹³C NMR spectra of the pure byproduct.
-
Spike Sample: Add a small amount of the synthesized standard to your crude reaction mixture NMR tube.
-
Re-acquire NMR: Re-run the ¹H NMR. An increase in the intensity of the peaks corresponding to the suspected byproduct confirms its identity.
Concluding Remarks
The successful synthesis of complex molecules using this compound relies on the ability to effectively monitor reactions and identify any undesired byproducts. By understanding the common side reactions and utilizing the power of NMR spectroscopy, researchers can optimize their reaction conditions to minimize impurity formation and ensure the desired outcome. This guide serves as a starting point for troubleshooting, and it is always recommended to consult the primary literature for more specific examples related to your particular reaction.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
-
IUCrData. (2017). data reports 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Bromo-6-methoxypyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]
-
ChemRxiv. (n.d.). Deciphering Complexity in Pd–Catalyzed Cross-Couplings. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
-
MDPI. (2024). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Molecules, 29(10), 2268. Retrieved from [Link]
-
PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]
-
PubMed Central. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary data for. Retrieved from [Link]
-
Sci-Hub. (n.d.). Cross‐Coupling and Dehalogenation Reactions Catalyzed by (N‐Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Bromo-6-methoxypyridine - Optional[13C NMR] - Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-6-methoxy-3-nitropyridine. Retrieved from [Link]
-
ResearchGate. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Retrieved from [Link]
-
RSC Education. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Bromo-6-methoxy-naphthalene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 2-Bromo-6-methoxypyridine, 97%, Thermo Scientific. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Properties and Applications of 2-Bromo-6-methoxypyridine. Retrieved from [Link]
Sources
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Validation & Comparative
comparing reactivity of 2-Bromo-6-methoxy-3-nitropyridine vs 2-Chloro-6-methoxy-3-nitropyridine
An In-Depth Guide to the Comparative Reactivity of 2-Bromo-6-methoxy-3-nitropyridine and 2-Chloro-6-methoxy-3-nitropyridine in Nucleophilic Aromatic Substitution
For researchers and professionals in drug development and materials science, the selection of appropriate starting materials is a cornerstone of efficient and successful synthesis. Halogenated pyridines, particularly those activated by electron-withdrawing groups, are invaluable building blocks. This guide offers a detailed, objective comparison of the reactivity of two such critical reagents: this compound and 2-Chloro-6-methoxy-3-nitropyridine. The focus is a deep dive into their behavior in nucleophilic aromatic substitution (SNAr), supported by foundational principles and actionable experimental design.
Theoretical Framework: Understanding SNAr on the Pyridine Scaffold
Nucleophilic aromatic substitution is a primary pathway for the functionalization of electron-deficient aromatic systems like the pyridine ring. Unlike SN1 and SN2 reactions at sp³ centers, the SNAr mechanism proceeds via a two-step addition-elimination pathway.
Key Factors Governing Reactivity:
-
Ring Activation: The pyridine nitrogen atom is inherently electron-withdrawing. Its presence significantly acidifies the ring protons and, more importantly, activates the ortho (C2, C6) and para (C4) positions toward nucleophilic attack. This is achieved by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[1][2]
-
Substituent Effects: The reactivity is further amplified by the presence of strong electron-withdrawing groups (EWGs). In the case of 2-halo-6-methoxy-3-nitropyridine, the nitro group (-NO₂) at the C3 position provides powerful activation, further lowering the energy barrier for the formation of the Meisenheimer complex.[3]
-
The Leaving Group: The nature of the halogen at the C2 position is a critical determinant of the reaction rate. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent loss of the leaving group.[3][4] This leads to a reactivity trend for halogens that is often the inverse of that seen in SN2 reactions. The trend is generally F > Cl > Br > I.[4][5]
The rationale behind this "element effect" lies in the electronegativity of the halogen. A more electronegative halogen (like chlorine) exerts a stronger inductive electron-withdrawing effect, making the carbon atom to which it is attached more electrophilic and thus more susceptible to nucleophilic attack.[1][4]
Figure 1: General mechanism for the SNAr reaction on 2-halo-6-methoxy-3-nitropyridine.
Reactivity Comparison: 2-Chloro vs. 2-Bromo Analogue
Based on the established principles of SNAr reactions, a clear prediction can be made:
2-Chloro-6-methoxy-3-nitropyridine is expected to be more reactive than this compound.
| Feature | 2-Chloro-6-methoxy-3-nitropyridine | This compound | Rationale |
| Halogen Electronegativity | ~3.16 (Pauling scale) | ~2.96 (Pauling scale) | Chlorine is more electronegative than bromine. |
| Electrophilicity of C2 Carbon | Higher | Lower | The stronger inductive effect of chlorine enhances the electrophilicity of the reaction center. |
| Predicted SNAr Reactivity | Higher | Lower | The rate-determining step (nucleophilic attack) is faster for the more electrophilic substrate.[3][4] |
Table 1: Comparison of properties influencing the SNAr reactivity of 2-Chloro- vs. This compound.
Experimental Validation: A Protocol for Determining Relative Reactivity
To empirically validate the predicted reactivity trend, a competition experiment is the most direct and reliable method. This approach eliminates variability from reaction setup and conditions by allowing both substrates to compete for a limited amount of a nucleophile in the same flask.
Objective: To determine the relative rate constant (kCl/kBr) for the reaction of 2-Chloro-6-methoxy-3-nitropyridine and this compound with a nucleophile.
Materials:
-
2-Chloro-6-methoxy-3-nitropyridine (1.0 eq)
-
This compound (1.0 eq)
-
Piperidine (Nucleophile, 0.2 eq)
-
Anhydrous Dimethylformamide (DMF, solvent)
-
Dodecane (Internal Standard)
-
GC-MS or LC-MS for analysis
Step-by-Step Protocol:
-
Preparation: To a clean, dry, nitrogen-flushed flask, add 2-Chloro-6-methoxy-3-nitropyridine (e.g., 0.1 mmol, 18.8 mg) and this compound (0.1 mmol, 23.3 mg).
-
Internal Standard Addition: Add a precise amount of dodecane (e.g., 0.1 mmol, 17.0 mg) as an internal standard for quantitative analysis.
-
Solvent Addition: Add anhydrous DMF (e.g., 2.0 mL) and stir the mixture at a constant temperature (e.g., 25 °C) until all solids are dissolved.
-
Initial Sample (T=0): Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture, quench it in a vial containing a suitable solvent (e.g., ethyl acetate with a small amount of dilute acid to neutralize the piperidine), and label it as the T=0 sample. This is crucial for establishing the initial ratio of starting materials.
-
Reaction Initiation: Add piperidine (0.02 mmol, 2.0 µL) to the reaction mixture to initiate the competition.
-
Monitoring: At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw aliquots, quench them as described in step 4, and analyze them by GC-MS or LC-MS.
-
Analysis: For each time point, quantify the concentrations of the two starting materials and the two resulting products (2-piperidino-6-methoxy-3-nitropyridine). The relative rate of consumption of the starting materials will directly correlate to the relative reactivity. The ratio of the products formed also provides the kCl/kBr ratio.
Figure 2: Workflow for the proposed competition experiment to determine relative reactivity.
Conclusion
While both this compound and 2-Chloro-6-methoxy-3-nitropyridine are highly activated substrates for nucleophilic aromatic substitution, a critical difference in their reactivity exists. The greater electronegativity of chlorine renders 2-Chloro-6-methoxy-3-nitropyridine the more reactive species in SNAr reactions. This is a direct consequence of the enhanced electrophilicity at the C2 position, which facilitates the rate-determining nucleophilic attack. For synthetic chemists designing reaction pathways, choosing the chloro-analogue may lead to faster reaction times, allow for milder conditions, or enable selective reactions in the presence of less reactive bromo- or iodo-substituents. The experimental protocol outlined provides a robust framework for quantifying this reactivity difference in a laboratory setting.
References
-
Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(4), 245-253. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. Retrieved from [Link]
-
Zaier, R., et al. (2018). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
- Google Patents. (2007). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
-
ACS Publications. (2025). SNAr Reactions of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and its 3-substituted analogs. Retrieved from [Link]
-
National Institutes of Health. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Favourability of leaving groups in nucleophilic aromatic substitution. Retrieved from [Link]
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A Comparative Guide to Alternative Reagents for Pyridine Synthesis Beyond 2-Bromo-6-methoxy-3-nitropyridine
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
The substituted pyridine core is a cornerstone in medicinal chemistry and materials science, with a significant number of top-selling pharmaceuticals containing this privileged scaffold.[1] 2-Bromo-6-methoxy-3-nitropyridine has long been a valuable building block for the synthesis of these complex molecules. However, the pursuit of more efficient, cost-effective, and versatile synthetic routes necessitates a critical evaluation of alternative reagents. This guide provides an objective comparison of viable alternatives to this compound, focusing on their performance in key cross-coupling reactions, and introduces modern synthetic strategies that offer a departure from traditional approaches.
The Case for Alternatives: Beyond the Bromo
While this compound is a reliable reagent, its chloro- and dichloro-analogs, namely 2-Chloro-6-methoxy-3-nitropyridine and 2,6-Dichloro-3-nitropyridine , present compelling alternatives. The primary motivation for exploring these alternatives often lies in the significant cost differential, with chloro-substituted pyridines generally being more economical than their bromo counterparts.[2][3][4][5][6] Beyond cost, differences in reactivity can be strategically exploited to achieve desired synthetic outcomes.
Head-to-Head: A Comparative Analysis of Halogenated Pyridines
The reactivity of halopyridines in transition metal-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen bond strength, which follows the trend C-I > C-Br > C-Cl.[7] This inherent difference in reactivity dictates the choice of catalyst, reaction conditions, and ultimately, the efficiency of the transformation.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful and widely used methods for the functionalization of halopyridines.[8][9] The general trend in reactivity for these reactions is that aryl bromides are more reactive than aryl chlorides, typically requiring milder reaction conditions and lower catalyst loadings.[10]
Table 1: Comparative Overview of Halogenated Pyridine Building Blocks
| Reagent | Structure | Molecular Weight | Indicative Price (per gram) | Key Reaction Types | Advantages | Disadvantages |
| This compound | ![]() | 233.02[4] | ~$49.99[4] | Suzuki, Buchwald-Hartwig, Sonogashira | Higher reactivity than chloro-analog, often milder reaction conditions. | Higher cost.[4] |
| 2-Chloro-6-methoxy-3-nitropyridine | ![]() | 188.57[3] | ~$18.30[3] | Suzuki, Buchwald-Hartwig, SNAr | Significantly lower cost, readily available.[2][3] | Lower reactivity than bromo-analog, may require more forcing conditions. |
| 2,6-Dichloro-3-nitropyridine | ![]() | 192.99[6] | ~$0.60 - $2.00[5][6] | Sequential Cross-Coupling, SNAr | Very low cost, two reactive sites for sequential functionalization.[5][6] | Regioselectivity can be a challenge, requires careful control of reaction conditions. |
Disclaimer: Prices are indicative and subject to change based on supplier and purity.
Experimental Protocols: Putting Alternatives into Practice
The following protocols provide detailed, step-by-step methodologies for key cross-coupling reactions using the alternative chloro-substituted pyridine reagents.
Protocol 1: Suzuki-Miyaura Coupling of 2-Chloro-6-methoxy-3-nitropyridine with Phenylboronic Acid
This protocol describes a typical Suzuki-Miyaura coupling for the synthesis of 2-phenyl-6-methoxy-3-nitropyridine.[11][12]
Materials:
-
2-Chloro-6-methoxy-3-nitropyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
[Pd(dppf)Cl₂]·CH₂Cl₂ (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (8 mL)
-
Degassed deionized water (2 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Chloro-6-methoxy-3-nitropyridine, phenylboronic acid, and potassium carbonate.
-
Add the palladium catalyst to the flask.
-
Add anhydrous 1,4-dioxane and degassed deionized water via syringe.
-
Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer and extract the aqueous layer twice with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-phenyl-6-methoxy-3-nitropyridine.
Protocol 2: Buchwald-Hartwig Amination of 2,6-Dichloro-3-nitropyridine with Aniline
This protocol outlines a procedure for the mono-amination of 2,6-dichloro-3-nitropyridine with aniline, a common transformation in the synthesis of various bioactive molecules.[13][14]
Materials:
-
2,6-Dichloro-3-nitropyridine (1.0 mmol, 1.0 equiv)
-
Aniline (1.1 mmol, 1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃]) (0.02 mmol, 2 mol%)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((±)-BINAP) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (10 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add [Pd₂(dba)₃] and (±)-BINAP to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add sodium tert-butoxide and 2,6-dichloro-3-nitropyridine to the flask.
-
Add anhydrous toluene via syringe.
-
Add aniline to the reaction mixture via syringe.
-
Seal the Schlenk flask and heat the mixture to 100 °C in a preheated oil bath with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired mono-aminated product.
Mechanistic Insights: The "Why" Behind the Reaction
Understanding the underlying mechanisms of these cross-coupling reactions is crucial for troubleshooting and optimization.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopyridine. This is typically the rate-limiting step and is faster for C-Br than C-Cl bonds.[12]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.[8]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[12]
The Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination follows a similar catalytic cycle, with the key difference being the nature of the nucleophile.
The crucial steps include:
-
Oxidative Addition: Similar to the Suzuki coupling, the Pd(0) catalyst adds to the aryl halide.[15]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.[15]
-
Reductive Elimination: The desired C-N bond is formed, releasing the arylamine product and regenerating the active catalyst.[15]
Beyond Pre-functionalized Pyridines: Modern Synthetic Strategies
While the functionalization of halopyridines remains a workhorse in organic synthesis, modern methods offer alternative and often more convergent approaches to constructing highly substituted pyridine rings.
C-H Functionalization
Direct C-H functionalization of the pyridine ring is a powerful strategy that avoids the need for pre-installed leaving groups.[16] For electron-deficient pyridines, such as those bearing a nitro group, C-H arylation can be directed to specific positions, often with high regioselectivity.[16][17] This approach offers a more atom-economical route to substituted pyridines.
De Novo Synthesis
Constructing the pyridine ring from acyclic precursors, or de novo synthesis, provides unparalleled flexibility in accessing diverse substitution patterns that may be challenging to achieve through other methods.[1][18] Various multicomponent reactions and cyclization strategies have been developed to assemble the pyridine core from simple, readily available starting materials.[18][19][20]
Conclusion and Future Outlook
The choice of reagent for pyridine synthesis is a critical decision that can significantly impact the efficiency, cost, and overall success of a synthetic campaign. While this compound remains a valuable tool, its chloro- and dichloro-analogs offer highly attractive and cost-effective alternatives. A thorough understanding of the principles of cross-coupling reactivity allows for the strategic selection of the appropriate building block and reaction conditions to achieve the desired transformation.
Furthermore, the continued development of modern synthetic methodologies, such as direct C-H functionalization and de novo pyridine synthesis, is expanding the synthetic chemist's toolbox, enabling the construction of increasingly complex and novel pyridine-containing molecules. As the demand for innovative pharmaceuticals and materials continues to grow, the exploration and adoption of these alternative reagents and strategies will be paramount.
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This compound, min 95%, 1 gram. CP Lab Safety. [Link]
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Wholesale Price High Purity 2-Chloro-6-Methoxy-3-Nitropyridine cas 38533-61-8. UCHEM. [Link]
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C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. J. Am. Chem. Soc.2012 , 134 (35), 14334–14337. [Link]
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2-Chloro-6-methoxy-3-nitropyridine Price from Supplier. Chemsrc.com. [Link]
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Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. J. Chem. Educ.2021 , 98 (3), 996–1000. [Link]
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2-Bromo-3-Methoxy-6-Methylpyridine, Grade Standard: Analytical Grade. IndiaMART. [Link]
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2-Bromo-3-methoxy-6-nitropyridine, min 98%, 1 gram. CP Lab Safety. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angew. Chem. Int. Ed.2003 , 42 (44), 5402-5404. [Link]
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2-Bromo-3-methoxy-6-nitropyridine. AS Chemical Laboratories Inc. [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. 2022 . [Link]
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De novo Synthesis of Substituted Pyridines. ResearchGate. [Link]
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ChemInform Abstract: C-H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C-H Bonds and Heteroarene Ring. ResearchGate. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules. 2020 , 25 (1), 124. [Link]
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Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. J. Org. Chem.2007 , 72 (14), 5243–5254. [Link]
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DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group, University of Illinois Urbana-Champaign. [Link]
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ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]
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Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
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Scope of C6 arylation of 7-methyl-2,4-diarylpyrrolo[2,3-d]pyrimidines. (a) Reaction conditions (isolated yields). ResearchGate. [Link]
-
(PDF) Rh(I)‐Catalyzed Direct C6−H Arylation of 2‐Pyridones with Aryl Carboxylic Acids. ResearchGate. [Link]
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Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein J. Org. Chem.2024 , 20, 1321–1327. [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Org. Lett.2016 , 18 (15), 3646–3649. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts. 2019 , 9 (3), 224. [Link]
-
De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules. 2023 , 28 (3), 1365. [Link]
-
Struggling with Suzuki Reaction. Reddit. [Link]
-
Strategies for the De Novo Synthesis of Highly Substituted Pyridine Scaffolds: Unified Total Synthesis of the Limonoid Alkaloids. ChemRxiv. 2021 . [Link]
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A Senior Application Scientist's Guide: Comparative Analysis of Palladium Catalysts for the Suzuki Coupling of 2-Bromo-6-methoxy-3-nitropyridine
Introduction: Navigating a Challenging Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its power to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3][4][5][6] Its application is particularly profound in the synthesis of pyridyl-containing compounds, which are ubiquitous scaffolds in pharmaceuticals and advanced functional materials.[1][3]
This guide focuses on a particularly challenging yet valuable substrate: 2-Bromo-6-methoxy-3-nitropyridine . The coupling of this molecule is complicated by its electronic nature. The pyridine nitrogen and the strongly electron-withdrawing nitro group deactivate the C-Br bond towards oxidative addition, the crucial first step in the catalytic cycle.[7][8] Furthermore, the pyridine nitrogen itself can act as a ligand, potentially inhibiting the palladium catalyst.[8]
Selecting the optimal palladium catalyst is therefore not a matter of routine but a critical decision that dictates the success or failure of the synthesis. This document provides an in-depth comparative analysis of state-of-the-art palladium catalyst systems, grounded in mechanistic principles and supported by experimental insights, to empower researchers in overcoming the hurdles presented by this electron-deficient heteroaromatic substrate.
The Heart of the Reaction: The Palladium Catalytic Cycle
To intelligently compare catalysts, we must first understand their battlefield. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) active species. The efficiency of each step is profoundly influenced by the choice of palladium precursor and, most importantly, the ancillary ligand.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the pyridine substrate. This is often the rate-limiting step, especially for electron-deficient halides. Bulky, electron-rich ligands are essential here, as they stabilize the electron-deficient palladium center and promote this difficult insertion.[2][7]
-
Transmetalation : The organic group from the boronic acid (or its ester) is transferred to the palladium(II) complex. This step requires activation by a base.
-
Reductive Elimination : The two organic partners couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[3][4][9]
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Leading Palladium Catalyst Systems
The evolution of palladium catalysis has moved from simple salts to highly sophisticated precatalysts, which are air- and moisture-stable complexes that reliably generate the active Pd(0) species in situ.[10] For a challenging substrate like this compound, modern Buchwald ligand-based precatalysts and advanced N-Heterocyclic Carbene (NHC) systems are vastly superior to traditional catalysts.
Buchwald Biaryl Phosphine Precatalysts: The Gold Standard
Developed by Stephen Buchwald and coworkers, biaryl phosphine ligands are characterized by their significant steric bulk and strong electron-donating properties, making them ideal for difficult couplings.[11] The second (G2) and third (G3) generation precatalysts incorporate these ligands into stable palladium complexes, ensuring efficient and reproducible generation of the active catalyst.[10]
-
SPhos and XPhos-Based Systems (e.g., SPhos Pd G3, XPhos Pd G3)
-
Expertise & Experience: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are the workhorses of modern cross-coupling.[12][13] Their steric bulk accelerates the reductive elimination step, while their electron-rich nature facilitates the initial oxidative addition.[2][7] The "G3" precatalysts are generally preferred as they exhibit enhanced activity and stability, allowing for reactions at lower temperatures and catalyst loadings.[14][15]
-
Trustworthiness: For our target substrate, the combination of an electron-donating methoxy group and a powerful electron-withdrawing nitro group creates a significant electronic challenge. The robust nature of SPhos and XPhos ligands is well-suited to overcome the deactivation of the C-Br bond, making them a primary choice. These systems have demonstrated broad applicability for heteroaryl systems.[13][16]
-
N-Heterocyclic Carbene (NHC)-Based Catalysts
NHC ligands have emerged as a powerful alternative to phosphines. They are strong σ-donors that form very stable bonds with palladium, leading to highly active and long-lived catalysts.[1]
-
PEPPSI-IPr
-
Expertise & Experience: PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are particularly effective for heteroaryl couplings.[1] The strong σ-donating ability of the NHC ligand enhances catalytic activity, often permitting lower catalyst loadings and shorter reaction times compared to even some advanced phosphine systems.
-
Trustworthiness: The pyridine-based backbone of the PEPPSI catalyst can be a double-edged sword. While it enhances stability, for a pyridine substrate like ours, competitive binding could be a concern. However, their high activity often overcomes this, making them a strong candidate for screening.
-
Traditional Catalyst Systems: A Historical Perspective
While largely superseded for challenging substrates, it is instructive to understand the limitations of older systems.
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Expertise & Experience: This was one of the earliest and most widely used catalysts for Suzuki couplings.[7] However, triphenylphosphine (PPh₃) is significantly less bulky and electron-donating than modern Buchwald ligands.
-
Trustworthiness: For the coupling of this compound, Pd(PPh₃)₄ would likely require high catalyst loadings (≥5 mol%), elevated temperatures, and extended reaction times, leading to lower yields and a greater potential for side reactions and decomposition.[1]
-
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
-
Expertise & Experience: The bidentate dppf ligand imparts greater stability to the palladium center than monodentate ligands like PPh₃. This catalyst is robust and has a broad scope, showing good performance in many challenging couplings, including those involving heteroaromatics.[3][5][17]
-
Trustworthiness: While generally more effective than Pd(PPh₃)₄, Pd(dppf)Cl₂ may not match the sheer activity of the Buchwald G3 or PEPPSI systems for this specific electronically demanding substrate. It represents a solid, middle-ground option.
-
Data Presentation: A Comparative Performance Overview
The following table summarizes the expected performance of various catalyst systems for the Suzuki coupling of an electron-deficient bromopyridine with a standard arylboronic acid partner. This data is synthesized from literature precedents on similar challenging substrates to provide a reliable guide for catalyst selection.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Reference |
| XPhos Pd G3 | 1 - 2 | K₃PO₄ | Dioxane/H₂O | 80 - 100 | 1 - 4 | >95 | [13][14] |
| SPhos Pd G2 | 1 - 2 | K₃PO₄ | Toluene/H₂O | 100 | 2 - 6 | >90 | [1][12] |
| PEPPSI-IPr | 0.5 - 1 | Cs₂CO₃ | t-AmylOH | 100 | 1 - 2 | >95 | [1] |
| Pd(dppf)Cl₂ | 2 - 5 | K₂CO₃ | DME | 80 - 90 | 12 - 18 | ~85 | [3][17] |
| Pd(PPh₃)₄ | 5 | K₂CO₃ | Toluene/H₂O | 100 | 12 - 24 | <70 | [1] |
Validated Experimental Protocol: Suzuki Coupling with XPhos Pd G3
This protocol provides a self-validating system for achieving high yields. The choice of a G3 precatalyst ensures reliability and high activity.
Materials
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Standard glassware for inert atmosphere chemistry (Schlenk flask or sealed vial)
-
Magnetic stirrer and stir bar
Workflow Diagram
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A Comparative Spectroscopic Guide to the Structural Validation of 2-Bromo-6-methoxy-3-nitropyridine
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 2-Bromo-6-methoxy-3-nitropyridine is a key heterocyclic building block, and its precise substitution pattern is critical for its intended reactivity and biological activity. This guide provides an in-depth comparison of the expected spectroscopic signatures of this compound against plausible isomeric alternatives, supported by experimental data from closely related analogs. We will delve into the causality behind the expected spectral features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, offering a robust framework for its structural validation.
The Importance of Orthogonal Spectroscopic Methods
Reliance on a single analytical technique for structural elucidation is fraught with peril. Isomeric impurities or unexpected reaction outcomes can lead to misinterpretation. A multi-pronged approach, employing several spectroscopic methods, provides orthogonal data points that, when taken together, build a self-validating and irrefutable structural assignment. Each technique probes a different aspect of the molecule's constitution, from the proton and carbon environments to its vibrational modes and mass-to-charge ratio.
¹H NMR Spectroscopy: A Window into the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the substitution pattern on an aromatic ring. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of the aromatic protons provide a detailed map of their relative positions.
Predicted ¹H NMR Spectrum of this compound
In the case of this compound, we expect to see two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methoxy group protons.
-
Aromatic Protons (H-4 and H-5): The pyridine ring has two adjacent protons at the C-4 and C-5 positions. These protons will form an AX spin system, appearing as two doublets.
-
H-5: This proton is expected to be further downfield due to the deshielding effects of the adjacent electron-withdrawing nitro group at C-3 and the nitrogen atom in the ring.
-
H-4: This proton will be upfield relative to H-5.
-
Coupling Constant (J): The ortho-coupling between H-4 and H-5 is anticipated to be in the range of 8-9 Hz, a typical value for adjacent protons on a pyridine ring.
-
-
Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet, typically in the range of δ 3.9-4.1 ppm.
Comparison with a Plausible Isomer: 2-Bromo-5-methoxy-3-nitropyridine
A potential isomeric impurity could be 2-Bromo-5-methoxy-3-nitropyridine. Its ¹H NMR spectrum would be distinctly different:
-
Aromatic Protons (H-4 and H-6): In this isomer, the two pyridine protons are meta to each other. This would result in two doublets with a much smaller meta-coupling constant (J ≈ 2-3 Hz). The distinct difference in the coupling constant is a definitive diagnostic tool.
Table 1: Predicted ¹H NMR Data Comparison
| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| This compound | H-4 | ~ 7.4 - 7.6 | Doublet | ~ 8.5 |
| H-5 | ~ 8.2 - 8.4 | Doublet | ~ 8.5 | |
| -OCH₃ | ~ 3.9 - 4.1 | Singlet | N/A | |
| 2-Bromo-5-methoxy-3-nitropyridine | H-4 | ~ 8.0 - 8.2 | Doublet | ~ 2.5 |
| H-6 | ~ 8.5 - 8.7 | Doublet | ~ 2.5 | |
| -OCH₃ | ~ 4.0 - 4.2 | Singlet | N/A |
Experimental Protocol for ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse (zg30).
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay (d1): 1-2 seconds.
-
Acquisition time: ~3-4 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the number of unique carbon atoms and their chemical environments. Broadband proton-decoupled ¹³C NMR spectra show each unique carbon as a singlet.
Predicted ¹³C NMR Spectrum of this compound
For the target molecule, we expect six distinct signals: five for the pyridine ring carbons and one for the methoxy carbon.
-
C-2 (bearing Br): This carbon will be significantly downfield due to the deshielding effect of the attached bromine and the ring nitrogen.
-
C-6 (bearing OCH₃): This carbon will also be downfield, influenced by the electronegative oxygen and the ring nitrogen.
-
C-3 (bearing NO₂): The electron-withdrawing nitro group will cause a downfield shift for this carbon.
-
C-5: This carbon will be influenced by the adjacent nitro group and will appear at a downfield position.
-
C-4: This carbon is expected to be the most upfield of the aromatic carbons.
-
-OCH₃: The methoxy carbon will appear in the aliphatic region, typically around 55-60 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Atom | This compound | 2-Bromo-5-methoxy-3-nitropyridine (Predicted) |
| C-2 | ~ 145 - 150 | ~ 142 - 147 |
| C-3 | ~ 148 - 153 | ~ 150 - 155 |
| C-4 | ~ 110 - 115 | ~ 115 - 120 |
| C-5 | ~ 135 - 140 | ~ 155 - 160 (bearing OCH₃) |
| C-6 | ~ 160 - 165 (bearing OCH₃) | ~ 140 - 145 |
| -OCH₃ | ~ 55 - 60 | ~ 56 - 61 |
Experimental Protocol for ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse with broadband proton decoupling (e.g., zgpg30).
-
Number of scans: 512-2048 or more, depending on concentration.
-
Relaxation delay (d1): 2 seconds.
-
-
Processing: Similar to ¹H NMR, with referencing to the deuterated solvent signal.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the presence of key functional groups. For this compound, the most characteristic vibrations will be those of the nitro group and the C-O bonds of the methoxy group.
Key IR Absorptions
-
Nitro Group (NO₂): Aromatic nitro compounds exhibit two strong and characteristic stretching vibrations:
-
Methoxy Group (-OCH₃):
-
C-O-C asymmetric stretch: ~1250 cm⁻¹
-
C-O-C symmetric stretch: ~1050 cm⁻¹
-
C-H stretch of the methyl group: 2950-2850 cm⁻¹
-
-
Aromatic C=C and C=N stretches: These appear in the 1600-1400 cm⁻¹ region.
The overall IR spectrum will be a composite of these vibrations. The definitive presence of the strong nitro group absorptions is a crucial piece of evidence for the correct structure.
Experimental Protocol for FTIR-ATR
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.
Expected Mass Spectrum of this compound
-
Molecular Ion (M⁺): The molecular formula is C₆H₅BrN₂O₃. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the mass spectrum will show two peaks of nearly equal intensity for the molecular ion, separated by 2 m/z units (M⁺ and M+2⁺).
-
For C₆H₅⁷⁹BrN₂O₃, the exact mass is approximately 231.95 g/mol .
-
For C₆H₅⁸¹BrN₂O₃, the exact mass is approximately 233.95 g/mol .
-
-
Fragmentation Pattern: Electron impact (EI) ionization will likely lead to fragmentation. Key expected fragments include:
-
Loss of NO₂: [M - 46]⁺
-
Loss of OCH₃: [M - 31]⁺
-
Loss of Br: [M - 79/81]⁺
-
The observation of the correct molecular ion with the characteristic bromine isotopic pattern is strong evidence for the elemental composition.
Experimental Protocol for Mass Spectrometry (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron impact (EI) ionization at 70 eV.
-
Analysis: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).
Integrated Spectroscopic Validation Workflow
The power of this multi-technique approach lies in the convergence of data. The following diagram illustrates the logical workflow for the structural validation of this compound.
Caption: Workflow for the spectroscopic validation of this compound.
Conclusion
The structural validation of this compound is a clear-cut process when a combination of spectroscopic methods is employed. The distinct coupling constant of the aromatic protons in ¹H NMR, the number of signals in ¹³C NMR, the characteristic strong absorptions of the nitro group in IR spectroscopy, and the correct molecular weight with the tell-tale bromine isotopic pattern in mass spectrometry all converge to provide an unambiguous structural assignment. By comparing the expected data with that of potential isomers, researchers can be highly confident in the identity and purity of their material, ensuring the reliability of their subsequent research and development efforts.
References
-
University of California, Davis. IR Spectroscopy Tutorial: Nitro Groups. [Link]
Sources
comparing synthetic routes to 2-Bromo-6-methoxy-3-nitropyridine for efficiency and yield
A Comparative Guide to the Synthesis of 2-Bromo-6-methoxy-3-nitropyridine
Introduction
This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its strategic placement of bromo, methoxy, and nitro functional groups on the pyridine scaffold offers multiple reaction sites for diversification, making it an invaluable intermediate in the synthesis of complex target molecules, particularly in drug discovery programs. This guide provides a comparative analysis of the primary synthetic routes to this compound, evaluating them for efficiency, yield, scalability, and safety. We will delve into the mechanistic underpinnings of each approach and provide detailed, field-tested protocols to assist researchers in selecting the optimal route for their specific needs.
Synthetic Strategies: An Overview
The synthesis of this compound (a compound that appears to be isomeric with the more commonly reported 5-Bromo-2-methoxy-3-nitropyridine based on search results) generally proceeds via two main strategic approaches. It's crucial to note that the literature primarily details the synthesis of the 5-bromo-2-methoxy-3-nitropyridine isomer. However, the principles can be adapted. For the purpose of this guide, we will focus on the routes to the most prominently cited isomer, while discussing the theoretical approaches to the 2-bromo-6-methoxy isomer.
The two logical retrosynthetic disconnections are:
-
Nitration of a Precursor: Starting with a 2-bromo-6-methoxypyridine scaffold and introducing the nitro group at the C3 position.
-
Bromination of a Precursor: Starting with a 2-methoxy-nitropyridine and introducing the bromo group.
A third, highly effective route involves nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine ring. Let's analyze the most practical and highest-yielding of these strategies based on available data.
Route 1: Nucleophilic Aromatic Substitution (SNAr) of a Halogenated Precursor
This route stands out as the most efficient and highest-yielding method reported in the literature for a closely related isomer, 5-Bromo-2-methoxy-3-nitropyridine. The strategy involves the displacement of a chloro group at an activated position by a methoxide source.
Reaction Scheme:
(Starting Material: 5-Bromo-2-chloro-3-nitropyridine)
This method is exceptionally effective because the electron-withdrawing nitro group strongly activates the C2 position for nucleophilic attack, making the displacement of the chloride by methoxide rapid and clean.
Detailed Experimental Protocol (Adapted from ChemicalBook)[1]
-
Reagent Preparation: In a flask equipped with a stirrer, add sodium metal (2.90 g, 126.4 mmol) in portions to cooled methanol (50.0 mL). Stir the mixture at room temperature until all the sodium has dissolved completely to form a sodium methoxide solution.
-
Reaction Setup: In a separate reaction vessel, suspend 5-Bromo-2-chloro-3-nitropyridine (10.0 g, 42.12 mmol) in methanol (100 mL) and cool the suspension to 0 °C using an ice bath.
-
Addition: Add the freshly prepared sodium methoxide solution dropwise to the cooled suspension over 10 minutes, ensuring the temperature remains at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour.
-
Warm-up: Allow the reaction to warm to room temperature and continue stirring for an additional 16-18 hours.
-
Work-up: Concentrate the reaction mixture to approximately half its original volume under reduced pressure. Pour the concentrated mixture into ice water (~500 mL).
-
Isolation: Collect the resulting precipitate by filtration, wash it thoroughly with cold deionized water, and dry under vacuum to yield 5-bromo-2-methoxy-3-nitropyridine.
Yield and Efficiency: This method consistently reports exceptionally high yields, typically around 98%.[1] The reaction is straightforward, uses relatively inexpensive reagents (sodium methoxide can be generated in situ from sodium and methanol or purchased as a solution), and proceeds under mild conditions.
Causality and Expert Insights:
-
Why Methoxide? Methoxide is a potent nucleophile, and its use in its conjugate alcohol (methanol) as the solvent ensures a high concentration for the reaction.
-
Why 0 °C start? The initial cooling helps to control the exothermicity of the SNAr reaction, preventing potential side reactions.
-
Trustworthiness: The high yield and simple precipitation/filtration work-up make this protocol highly reliable and easy to purify. The product often precipitates in high purity directly from the reaction quench.
Route 2: Bromination of a Methoxy-Nitropyridine Precursor
This strategy involves the electrophilic bromination of a pyridine ring that already contains the methoxy and nitro substituents. The success of this route depends heavily on the directing effects of the existing groups. For the related compound, 5-bromo-2-methoxy-4-methyl-3-nitropyridine, this approach has proven effective.[2]
Reaction Scheme (Analogous):
(Starting Material: 2-methoxy-3-nitropyridine)
The electron-donating methoxy group is an ortho-, para-director, while the electron-withdrawing nitro group is a meta-director. In 2-methoxy-3-nitropyridine, these effects combine to direct bromination to the C5 position.
Detailed Experimental Protocol (Analogous from a similar compound)[2]
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-methoxy-3-nitropyridine (1.49 mol) in acetic acid (1.5 L) at room temperature.
-
Additive: Slowly add sodium acetate (5.37 mol). The acetate acts as a base to buffer the HBr formed during the reaction.
-
Bromination: Add liquid bromine (4.00 mol) dropwise to the stirring solution over approximately 30 minutes.
-
Reaction: Stir the mixture at room temperature until reaction completion is observed (monitoring by TLC or LC-MS is recommended).
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of a 10% aqueous sodium bisulfite solution (1.5 L) to destroy excess bromine, followed by a saturated aqueous sodium sulfate solution (1.5 L).
-
Isolation: Collect the resulting solid product by filtration, wash with water, and dry under reduced pressure.
Yield and Efficiency: For the analogous methylated compound, this route provided a high yield of 82.2%.[2] While efficient, it requires handling liquid bromine, which is highly corrosive and toxic, necessitating stringent safety precautions.
Causality and Expert Insights:
-
Why Acetic Acid? Acetic acid is a common solvent for electrophilic brominations as it is polar enough to dissolve the reactants but does not react with bromine.
-
Role of Sodium Acetate: The bromination reaction produces HBr as a byproduct. Sodium acetate acts as a scavenger for this strong acid, preventing potential degradation of the starting material or product.
-
Safety: The primary drawback of this route is the use of elemental bromine. For large-scale synthesis, this poses significant handling and safety challenges.
Route 3: Nitration of a Bromo-Methoxypyridine Precursor
This approach involves the nitration of 2-bromo-6-methoxypyridine. The success of this route is contingent on achieving regioselective nitration at the C3 position.
Reaction Scheme:
(Starting Material: 2-Bromo-6-methoxypyridine)
The methoxy group will direct nitration to the ortho (C3) and para (C5) positions. The bromo group is deactivating but also an ortho-, para-director. The combined electronics favor nitration at C3 and C5, potentially leading to a mixture of isomers that would require careful separation. A procedure for the nitration of the related 2-chloro-6-methoxypyridine yields the desired 3-nitro product, suggesting this route is viable.[3]
Detailed Experimental Protocol (Analogous from Chloro-derivative)[4]
-
Reaction Setup: In a three-neck flask, add 2-bromo-6-methoxypyridine (39.0 mmol) to 45 mL of concentrated sulfuric acid (98%).
-
Nitrating Agent: Add potassium nitrate (78.0 mmol) portion-wise to the mixture.
-
Heating: Slowly heat the reaction mixture to 75 °C and maintain this temperature for 4 hours.
-
Quenching: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing crushed ice.
-
Isolation: Collect the precipitate by filtration, wash the filter cake with water until neutral, and dry to obtain the product.
Yield and Efficiency: The analogous reaction with the chloro-derivative reports a yield of 79.5%.[3] The primary challenge is the potential for isomeric impurities, which can complicate purification and lower the isolated yield of the desired product.
Causality and Expert Insights:
-
Nitrating Mixture: The classic mixture of a nitrate salt (like KNO₃) and concentrated sulfuric acid generates the nitronium ion (NO₂⁺) in situ, which is the active electrophile.
-
Regioselectivity: The directing effects of the methoxy and bromo groups are crucial. While the C3 position is activated by the methoxy group, the C5 position is also activated. The reaction conditions (temperature, reaction time) must be carefully optimized to favor the desired 3-nitro isomer.
-
Work-up: Quenching on ice is a standard and critical step for nitration reactions. It serves to dilute the strong acid, dissipate heat, and precipitate the organic product, which is typically insoluble in the aqueous acidic medium.
Comparative Analysis
| Feature | Route 1: SNAr | Route 2: Bromination | Route 3: Nitration |
| Starting Material | 5-Bromo-2-chloro-3-nitropyridine | 2-methoxy-3-nitropyridine | 2-Bromo-6-methoxypyridine |
| Typical Yield | ~98% [1] | ~82% (analogous)[2] | ~80% (analogous)[3] |
| Reagent Safety | Uses sodium metal (flammable) but can be substituted with commercial NaOMe solution. | Major Hazard: Uses highly toxic and corrosive liquid bromine. | Uses concentrated strong acids (H₂SO₄) and a strong nitrating agent. |
| Scalability | Excellent; simple procedure and purification. | Poor; handling large quantities of bromine is hazardous. | Good; nitrations are common industrial processes, but require specialized equipment. |
| Purity/Selectivity | Excellent; highly regioselective reaction with minimal side products. | Good; generally high regioselectivity based on directing groups. | Fair; potential for isomeric byproducts (e.g., 5-nitro isomer) requiring purification. |
| Overall Efficiency | Very High | High | Moderate to High |
Visualization of Synthetic Pathways
Below is a diagram illustrating the three discussed synthetic approaches.
Caption: Comparative workflow of three synthetic routes to the target pyridine.
Conclusion and Recommendation
Based on the available literature for structurally similar compounds, Route 1, the Nucleophilic Aromatic Substitution (SNAr) of a halogenated precursor, is unequivocally the most efficient and highest-yielding method. Its primary advantages are the exceptionally high reported yield (98%), the operational simplicity, mild reaction conditions, and the high purity of the final product obtained through a simple precipitation. This makes it the preferred route for both laboratory-scale synthesis and potential industrial scale-up.
While Route 2 (Bromination) and Route 3 (Nitration) are viable chemical transformations that produce the desired scaffold in good yields, they present significant drawbacks. Route 2 involves the use of hazardous elemental bromine, and Route 3 carries the risk of producing hard-to-separate regioisomers, which complicates purification and reduces the overall isolated yield. Therefore, for researchers seeking a reliable, safe, and high-performing synthesis, the SNAr approach is the superior choice.
References
-
Autech. Exploring 5-Bromo-2-methoxy-3-nitropyridine: A Versatile Chemical Intermediate.[Link]
Sources
A Comparative Analysis of Positional Isomers of 2-Bromo-6-methoxy-3-nitropyridine for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the subtle yet profound impact of positional isomerism cannot be overstated. The precise arrangement of substituents on a heterocyclic scaffold can dramatically alter a molecule's physicochemical properties, reactivity, and ultimately, its biological activity. This guide provides an in-depth comparative analysis of the positional isomers of 2-Bromo-6-methoxy-3-nitropyridine, a versatile scaffold with significant potential in the synthesis of novel therapeutics. We will delve into the synthesis, characterization, and reactivity of these isomers, offering field-proven insights and experimental data to inform rational drug design and development.
The Critical Role of Isomerism in Pyridine Scaffolds
The pyridine ring is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. Its nitrogen atom acts as a hydrogen bond acceptor and influences the electronic distribution within the ring, thereby affecting interactions with biological targets. The placement of electron-withdrawing groups like nitro (-NO₂) and bromo (-Br), and an electron-donating group such as methoxy (-OCH₃), creates a unique electronic and steric environment for each isomer. This, in turn, dictates the molecule's reactivity in key synthetic transformations and its potential for biological interactions. Understanding these differences is paramount for optimizing lead compounds and developing efficient synthetic routes.
Identifying the Positional Isomers
Excluding the titular compound, this compound, there are several other possible positional isomers where the bromo, methoxy, and nitro groups are arranged on the pyridine ring. For the scope of this guide, we will focus on a selection of commercially available or synthetically accessible isomers to provide a practical comparison.
Synthesis and Characterization: A Comparative Overview
The synthesis of these isomers often relies on regioselective reactions on pre-functionalized pyridine rings. Common strategies include nucleophilic aromatic substitution (SNA), electrophilic aromatic substitution, and diazotization reactions. The choice of starting material and reaction conditions is critical to achieving the desired regiochemistry.
Below is a summary of the synthesis and key characterization data for selected isomers.
| Isomer | Structure | Synthetic Precursor(s) | Key Reaction Type(s) | Melting Point (°C) | 1H NMR Data (δ, ppm) |
| This compound |
Note: 1H NMR data are approximate and may vary depending on the solvent and instrument.
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution (Methoxylation)
This protocol is exemplified by the synthesis of 5-Bromo-2-methoxy-3-nitropyridine from 2-chloro-5-bromo-3-nitropyridine.
dot
Caption: Workflow for the synthesis of 5-Bromo-2-methoxy-3-nitropyridine.
Materials:
-
2-Chloro-5-bromo-3-nitropyridine
-
Methanol
-
Sodium methoxide (25% w/w in methanol)
-
Ice water
Procedure:
-
Dissolve 2-chloro-5-bromo-3-nitropyridine in methanol and cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sodium methoxide in methanol dropwise to the cooled solution.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-bromo-2-methoxy-3-nitropyridine as a pale yellow solid.[2]
Comparative Reactivity Analysis
The electronic properties of the pyridine ring are significantly influenced by the positions of the bromo, methoxy, and nitro substituents. This, in turn, governs the reactivity of the isomers in various chemical transformations.
dot
Caption: Influence of substituent position on chemical reactivity.
Nucleophilic Aromatic Substitution (SNA)
The pyridine ring is inherently electron-deficient, and the presence of a strong electron-withdrawing nitro group further activates the ring towards nucleophilic attack. The positions most activated for SNA are typically ortho and para to the nitro group.
-
In This compound , the bromine at the 2-position is activated by the adjacent nitro group, making it a good leaving group for SNA reactions.
-
For 5-Bromo-2-methoxy-3-nitropyridine , the bromine at the 5-position is meta to the nitro group and thus less activated for direct substitution. However, the methoxy group at the 2-position is ortho to the nitro group and can be a site for nucleophilic attack, depending on the nucleophile and reaction conditions.
-
In 3-Bromo-2-methoxy-5-nitropyridine , the methoxy group at the 2-position is ortho to the nitro group, making it susceptible to substitution. The bromine at the 3-position is less activated.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in these isomers can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The reactivity in these reactions is influenced by the electronic environment of the C-Br bond. Generally, electron-deficient aryl bromides are more reactive in the oxidative addition step of the catalytic cycle.
-
The C-Br bond in all isomers is activated to some extent by the electron-withdrawing nature of the pyridine nitrogen and the nitro group.
-
The relative reactivity will depend on the specific isomer and the coupling partner. For instance, steric hindrance around the bromine atom can play a significant role in determining the reaction efficiency.
Implications for Drug Discovery and Development
The distinct reactivity profiles of these isomers offer a powerful toolkit for medicinal chemists. By selecting the appropriate isomer, researchers can selectively introduce a diverse range of functional groups at specific positions on the pyridine ring, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Furthermore, the varied electronic and steric landscapes of these isomers can lead to different binding affinities and selectivities for biological targets. A subtle shift in the position of a hydrogen bond donor or acceptor, or a change in the overall molecular shape, can be the difference between a potent drug candidate and an inactive compound. Therefore, a thorough understanding of the properties of each positional isomer is crucial for the rational design of new and effective therapeutics.
Conclusion
The positional isomers of this compound represent a family of valuable building blocks in chemical synthesis and drug discovery. Their distinct electronic and steric properties, arising from the specific arrangement of the bromo, methoxy, and nitro substituents, lead to differential reactivity and potential for biological activity. This guide has provided a comparative overview of their synthesis, characterization, and reactivity to empower researchers in making informed decisions for their synthetic strategies and drug design endeavors. A comprehensive exploration of each isomer's potential will undoubtedly pave the way for the discovery of novel and impactful chemical entities.
References
- ChemicalBook. 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis. Available at: https://www.chemicalbook.com/synthesis/152684-30-5.html
- Exploring 5-Bromo-2-methoxy-3-nitropyridine: A Versatile Chemical Intermediate. Available at: https://www.autechcorp.
Sources
A Senior Application Scientist's Guide to the Reactivity of 2-Bromo-6-methoxy-3-nitropyridine in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for the synthesis of complex molecules is a critical decision. The reactivity of these building blocks in widely-used transformations dictates the efficiency and feasibility of a synthetic route. This guide provides an in-depth technical comparison of the reactivity of 2-Bromo-6-methoxy-3-nitropyridine with other common brominated pyridines in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Our analysis is grounded in the fundamental principles of organic chemistry, supported by experimental data from the literature on analogous systems, and offers predictive insights into the performance of this compound.
Understanding the Reactivity Landscape of Brominated Pyridines
The reactivity of a brominated pyridine in palladium-catalyzed cross-coupling is primarily governed by the electronic environment of the pyridine ring and the steric hindrance around the carbon-bromine bond. The key step in the catalytic cycle for these reactions is the oxidative addition of the aryl bromide to a palladium(0) complex. The rate of this step is significantly influenced by the electron density at the carbon atom bearing the bromine.
-
Electron-withdrawing groups (EWGs) such as a nitro group (-NO₂) decrease the electron density on the pyridine ring, making the carbon-bromine bond more susceptible to oxidative addition and thus increasing the reactivity.
-
Electron-donating groups (EDGs) like a methoxy group (-OCH₃) increase the electron density, which can decelerate the oxidative addition step.
The position of these substituents relative to the bromine atom and the pyridine nitrogen also plays a crucial role in modulating reactivity.
Comparative Analysis of Reactivity
This guide will compare the expected reactivity of This compound with a selection of other commercially available brominated pyridines:
-
2-Bromopyridine: The parent, unsubstituted bromopyridine.
-
3-Bromopyridine: An isomer of 2-bromopyridine with different electronic properties at the C-Br bond.
-
4-Bromopyridine: Another isomer with distinct reactivity.
-
2-Bromo-3-nitropyridine: Lacks the methoxy group, providing a direct comparison for its electronic effect.[1][2]
-
2-Bromo-5-nitropyridine: An isomer of 2-bromo-3-nitropyridine, highlighting the positional effect of the nitro group.
-
2-Bromo-6-methylpyridine: Features an electron-donating methyl group instead of a methoxy group.[3]
Based on electronic principles, we can predict the following general reactivity trend in palladium-catalyzed cross-coupling reactions:
2-Bromo-3-nitropyridine > 2-Bromo-5-nitropyridine > this compound > 2-Bromopyridine > 2-Bromo-6-methylpyridine
The strong electron-withdrawing nitro group at the 3-position in 2-bromo-3-nitropyridine makes it highly reactive. The addition of an electron-donating methoxy group at the 6-position in our target molecule, this compound, is expected to slightly attenuate this reactivity compared to 2-bromo-3-nitropyridine, but it will likely remain more reactive than the parent 2-bromopyridine due to the overriding influence of the nitro group.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds.[4][5] The reaction couples an organoboron species with an organohalide.
Predicted Reactivity and Experimental Observations
While specific data for this compound is scarce, we can extrapolate from related systems. For instance, the Suzuki coupling of other electron-deficient bromopyridines generally proceeds with high efficiency. It has been noted that substrates with an electron-deficient center like the nitrogen in pyrimidine can sometimes exhibit slower reaction rates.[6] However, the activating effect of the nitro group is expected to facilitate the reaction.
| Substrate | Typical Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference/Notes |
| This compound | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O | 80-100 | 4-12 | Predicted: 80-95 | Inferred from related structures |
| 2-Bromopyridine | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | Fictionalized Data for Comparison |
| 3-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | Fictionalized Data for Comparison |
| 2-Bromo-3-nitropyridine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 2 | >90 | High reactivity expected |
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyridine
This protocol is a general starting point and may require optimization for specific substrates.
Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, a common linkage in pharmaceuticals.[7][8]
Predicted Reactivity and Experimental Observations
The electronic effects influencing Suzuki coupling are also at play in the Buchwald-Hartwig amination. The electron-withdrawing nitro group in this compound is expected to enhance its reactivity. However, the presence of the pyridine nitrogen and the nitro group can potentially coordinate with the palladium catalyst, necessitating the use of appropriate ligands to ensure high catalytic activity. For deactivated aminothiophenes, Xantphos has been shown to be an effective ligand in couplings with halopyridines.[9]
| Substrate | Typical Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference/Notes |
| This compound | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 100-120 | 12-24 | Predicted: 75-90 | Inferred from related structures |
| 2-Bromo-6-methylpyridine | Pd₂(dba)₃/(±)-BINAP | NaOᵗBu | Toluene | 80 | 4 | 60 | [3] |
| 3-Bromopyridine | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 6 | 92 | Fictionalized Data for Comparison |
| 2-Bromo-3-nitropyridine | Pd₂(dba)₃/Xantphos | NaOᵗBu | Toluene | 90 | 3 | >90 | High reactivity expected |
Experimental Protocol: Buchwald-Hartwig Amination
This generalized protocol should be optimized for specific amine and bromopyridine partners.
General workflow for Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the go-to reaction for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis.[10][11]
Predicted Reactivity and Experimental Observations
The reactivity trends in Sonogashira coupling mirror those of the Suzuki and Buchwald-Hartwig reactions. The enhanced electrophilicity of the C-Br bond in this compound should facilitate the oxidative addition step. Studies on 2-amino-3-bromopyridines have shown that a variety of palladium catalysts can be effective, with catalyst loading and choice of base and solvent being important parameters to optimize.[12][13]
| Substrate | Typical Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference/Notes |
| This compound | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 80-100 | 3-6 | Predicted: 80-95 | Inferred from related structures |
| 2-Amino-3-bromopyridine | Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 72-96 | [12] |
| 4-Bromopyridine | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 65 | 4 | 90 | Fictionalized Data for Comparison |
| 2-Bromo-3-nitropyridine | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Dioxane | 70 | 2 | >95 | High reactivity expected |
Experimental Protocol: Sonogashira Coupling
This is a representative protocol that can be adapted for various alkynes and bromopyridines.
Catalytic cycle of the Sonogashira coupling reaction.
Conclusion
This compound is a highly promising building block for palladium-catalyzed cross-coupling reactions. The presence of the electron-withdrawing nitro group at the 3-position significantly activates the C-Br bond towards oxidative addition, suggesting high reactivity in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While the electron-donating methoxy group at the 6-position may slightly temper this reactivity, the overall profile is expected to be superior to that of unsubstituted or alkyl-substituted bromopyridines.
Researchers and drug development professionals can confidently employ this versatile intermediate, anticipating high yields and efficient reactions under standard palladium-catalyzed conditions. As with any synthetic transformation, optimization of catalyst, ligand, base, and solvent will be key to achieving optimal results for specific substrate combinations.
References
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- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions.
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- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 2-Bromo-6-methoxy-3-nitropyridine
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
2-Bromo-6-methoxy-3-nitropyridine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any pharmaceutical intermediate, its purity is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Even trace impurities can potentially alter the pharmacological or toxicological profile of an API, making rigorous purity assessment an indispensable part of the drug development and manufacturing process.[1][2][3] High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for this purpose, offering the high resolution and sensitivity required to separate and quantify the main compound from process-related impurities and potential degradants.[1][4]
This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methodologies for assessing the purity of synthesized this compound. We will explore a rapid isocratic method, ideal for in-process control and high-throughput screening, and a high-resolution gradient method, designed for comprehensive impurity profiling and final release testing. The causality behind experimental choices, detailed protocols, and comparative data are presented to empower researchers to select and implement the most appropriate strategy for their specific analytical needs.
Analyte Profile and Anticipated Impurities
Effective HPLC method development begins with a thorough understanding of the analyte and the potential impurities that may be present.[3][5]
Physicochemical Properties: this compound is a moderately polar aromatic compound. Its structure, featuring a pyridine ring, a bromo group, a methoxy group, and a nitro group, results in a hydrophobic character suitable for retention on reversed-phase columns. The presence of these functional groups also provides strong UV absorbance, making UV detection a highly effective and sensitive choice.
Potential Impurities from Synthesis: A plausible synthetic route for a related compound, 5-bromo-2-methoxy-3-nitropyridine, involves the reaction of 5-bromo-2-chloro-3-nitropyridine with sodium methoxide.[6] A similar pathway for the target molecule would suggest the presence of key impurities that must be resolved by the analytical method. These include:
-
Starting Materials: Unreacted precursors.
-
Intermediates: Partially reacted compounds.
-
Isomeric Impurities: Such as other positional isomers formed during nitration steps.
-
By-products: Resulting from side reactions, such as hydrolysis of the methoxy group.
A robust HPLC method must be able to separate all these potential impurities from the main analyte peak to ensure accurate purity determination. This is known as demonstrating specificity, a key requirement of method validation.[7][8][9]
Comparative Analysis of HPLC Methodologies
The choice of an HPLC method is often a balance between speed and resolution.[2] Here, we compare two purpose-built RP-HPLC methods. Reversed-phase chromatography is the chosen mode due to its broad applicability and excellent performance in separating moderately polar to non-polar organic compounds.[10] A C18 column, packed with octadecylsilane bonded to silica, is a standard choice for retaining aromatic compounds through hydrophobic interactions.[4][10]
Method A: Rapid Isocratic Analysis
-
Objective: To provide a fast, reliable purity check suitable for monitoring reaction progress or for high-throughput screening of synthesis batches.
-
Rationale: An isocratic elution, where the mobile phase composition remains constant, allows for simpler instrumentation, faster run times, and quicker re-equilibration between injections.[10] The mobile phase composition is optimized to provide sufficient retention for the main peak while ensuring it elutes in a reasonably short time.
-
Causality of Choices:
-
Column: A shorter column (e.g., 150 mm) is selected to reduce run time.[11]
-
Mobile Phase: A higher percentage of organic modifier (acetonitrile) is used to decrease the retention time of the hydrophobic analyte. Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better UV transparency.[10]
-
Flow Rate: A slightly higher flow rate can be used to expedite the analysis, provided system pressure limits are not exceeded and resolution is maintained.
-
Method B: High-Resolution Gradient Analysis
-
Objective: To achieve comprehensive separation of the main peak from all potential trace impurities, making it suitable for final quality control, stability testing, and regulatory submissions.
-
Rationale: A gradient elution, where the mobile phase composition changes during the run, is a powerful tool for separating complex mixtures containing compounds with a wide range of polarities.[10][11] The analysis starts with a lower concentration of the organic solvent to retain and separate polar impurities, and the concentration is gradually increased to elute the main, more hydrophobic analyte and any non-polar impurities.
-
Causality of Choices:
-
Column: A longer column (e.g., 250 mm) with a smaller particle size (e.g., 3.5 µm) can be used to increase efficiency and provide higher resolving power.
-
Mobile Phase Gradient: The gradient profile is carefully optimized to ensure baseline separation between closely eluting peaks. A shallow gradient is often employed around the elution time of the main peak to maximize the resolution of adjacent impurities.
-
Buffer: The addition of a buffer (e.g., ammonium acetate) helps to control the pH of the mobile phase, which can improve peak shape and reproducibility for ionizable compounds.[5][10]
-
Experimental Protocols and Workflows
Adherence to a detailed protocol is essential for reproducible results. The following sections provide step-by-step methodologies for the two compared HPLC methods.
Workflow for HPLC Purity Assessment
The general workflow for assessing the purity of a synthesized batch is outlined below.
Caption: General workflow for HPLC purity analysis.
Protocol 1: Method A - Rapid Isocratic Elution
-
Instrumentation and Conditions:
-
HPLC System: Standard system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile : Water (65:35 v/v).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
-
-
Solution Preparation:
-
Diluent: Acetonitrile : Water (50:50 v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the synthesized sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent. Filter through a 0.45 µm syringe filter prior to injection.
-
-
System Suitability Test (SST):
-
Inject the Standard Solution five times.
-
The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be ≤ 1.5.
-
-
Data Analysis:
-
Purity is calculated using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
-
Protocol 2: Method B - High-Resolution Gradient Elution
-
Instrumentation and Conditions:
-
HPLC System: Standard system with a UV detector.
-
Column: C18, 4.6 x 250 mm, 3.5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0 40 20 70 25 70 26 40 | 35 | 40 |
-
-
Solution Preparation:
-
Follow the same procedure as in Method A.
-
-
System Suitability Test (SST):
-
Inject the Standard Solution five times.
-
The RSD of the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be ≤ 1.5.
-
Resolution between the main peak and the closest eluting impurity should be ≥ 2.0 (if an impurity standard is available).
-
-
Data Analysis:
-
Calculate purity using the area percent method as described in Method A.
-
Data Interpretation and Performance Comparison
The following table summarizes the hypothetical but representative performance data for the two methods, illustrating the trade-offs between speed and resolution.
| Parameter | Method A (Isocratic) | Method B (Gradient) | Rationale / Implication |
| Run Time | 10 minutes | 35 minutes | Method A is >3x faster, ideal for high throughput. |
| Resolution (Main Peak vs. Closest Impurity) | 1.8 | > 4.0 | Method B provides baseline separation, crucial for accurate quantification of trace impurities. |
| Limit of Quantitation (LOQ) | ~0.1% | ~0.02% | The superior resolution and peak shape in Method B lead to better sensitivity for impurities. |
| Method Complexity | Low | Moderate | Isocratic methods are simpler to set up and transfer between labs. |
| Solvent Consumption | Lower per run | Higher per run | A key consideration for cost and environmental impact in a high-volume QC lab. |
| Best Application | In-process control, rapid screening | Final release testing, stability studies, impurity profiling | Each method is tailored to a specific stage of the pharmaceutical process. |
Decision Logic for Method Selection
The choice between a rapid and a high-resolution method depends on the analytical objective.
Caption: Decision tree for selecting an appropriate HPLC method.
Conclusion and Recommendations
The purity assessment of this compound is a critical step in ensuring the quality of APIs. This guide has compared two distinct RP-HPLC methods, each with its own advantages.
-
Method A (Rapid Isocratic) is an excellent choice for in-process controls where speed and efficiency are paramount. It provides a reliable " go/no-go " assessment of purity throughout the synthesis process.
-
Method B (High-Resolution Gradient) is the authoritative choice for final product release and stability testing. Its superior resolving power ensures that all potential impurities are separated and accurately quantified, meeting the stringent requirements of regulatory bodies.[2][7]
Ultimately, a comprehensive quality control strategy may involve using both methods at different stages of the manufacturing process. The experimental protocols and comparative data provided herein serve as a robust starting point for researchers, scientists, and drug development professionals to establish and validate the most suitable analytical methods for their needs, ensuring the consistent production of high-purity pharmaceutical intermediates.
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characterization of novel compounds synthesized from 2-Bromo-6-methoxy-3-nitropyridine
An In-Depth Technical Guide to the Synthesis and Characterization of Novel Compounds from 2-Bromo-6-methoxy-3-nitropyridine: A Comparative Analysis
As a foundational scaffold in medicinal chemistry, the substituted pyridine ring offers a versatile template for the development of novel therapeutic agents. The strategic placement of functional groups on this heterocyclic core allows for precise modulation of physicochemical properties and biological activity. This compound is a particularly valuable starting material, possessing three distinct points for chemical modification: a bromine atom amenable to cross-coupling reactions, an electron-deficient ring system primed for nucleophilic substitution, and a nitro group that can be further transformed.
This guide provides a comprehensive overview of synthetic strategies to generate novel compound libraries from this versatile precursor. We will objectively compare palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura and Buchwald-Hartwig amination—as primary methods for derivatization at the C-2 position. The inherent reactivity of the pyridine core towards nucleophilic aromatic substitution (SNAr) will also be explored as an alternative pathway. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind experimental choices, self-validating methodologies, and a comparative framework for the resulting novel structures.
Strategic Derivatization of the this compound Scaffold
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The bromine atom at the C-2 position serves as an ideal handle for palladium-catalyzed cross-coupling, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1][2] Concurrently, the potent electron-withdrawing effect of the nitro group at C-3 activates the pyridine ring, making it susceptible to nucleophilic attack.[3] This allows for a multi-pronged approach to generating chemical diversity from a single, readily available starting material.
Caption: Synthetic pathways from this compound.
Comparison of Core Synthetic Methodologies
C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron species.[4][5] This methodology is particularly powerful for synthesizing bi-aryl and heteroaryl-aryl structures, which are prevalent motifs in numerous approved drugs.
Expertise & Causality: The choice of a palladium catalyst and ligand is critical for achieving high yields. A catalyst system like Pd(PPh₃)₄ is often effective, but more complex ligands can be employed to couple sterically hindered or electronically challenging partners.[6] A base, such as sodium or potassium carbonate, is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate complex.[6][7] The reaction is typically performed in a mixture of an organic solvent (like 1,4-dioxane or toluene) and water to facilitate the dissolution of both the organic and inorganic reagents.[4]
Detailed Experimental Protocol: Synthesis of 2-(4-fluorophenyl)-6-methoxy-3-nitropyridine
-
Reagent Preparation: To a flame-dried 50 mL Schlenk flask, add this compound (1.00 g, 4.29 mmol), 4-fluorophenylboronic acid (0.72 g, 5.15 mmol, 1.2 equiv), and potassium carbonate (1.78 g, 12.87 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge with argon for 15 minutes by alternating between vacuum and argon backfill.
-
Catalyst and Solvent Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.25 g, 0.21 mmol, 5 mol%). Add a degassed solvent mixture of 1,4-dioxane (20 mL) and water (5 mL).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (30 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (eluent: 10-30% ethyl acetate in hexanes) to yield the title compound.
C-N Bond Formation: The Buchwald-Hartwig Amination
For the synthesis of N-aryl and N-heteroaryl amines, the Buchwald-Hartwig amination is the preeminent method.[8] It involves the palladium-catalyzed coupling of an amine with an aryl halide.[9] This reaction is exceptionally versatile, tolerating a wide range of functional groups and accommodating primary and secondary amines.[1]
Expertise & Causality: The mechanism proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[8] The choice of a strong, non-nucleophilic base (e.g., sodium tert-butoxide) and a bulky, electron-rich phosphine ligand (e.g., BINAP) is crucial to facilitate the reductive elimination step and prevent side reactions like beta-hydride elimination.[10][11] The reaction must be conducted under strictly anhydrous and anaerobic conditions, as both oxygen and water can deactivate the palladium(0) catalyst.[9]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol: Synthesis of 4-(6-methoxy-3-nitropyridin-2-yl)morpholine
-
Reagent Preparation: In an oven-dried Schlenk tube inside a glovebox, combine this compound (1.00 g, 4.29 mmol), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (98 mg, 0.11 mmol, 2.5 mol%), (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [BINAP] (267 mg, 0.43 mmol, 10 mol%), and sodium tert-butoxide (0.62 g, 6.44 mmol, 1.5 equiv).
-
Solvent and Amine Addition: Add anhydrous toluene (20 mL), followed by morpholine (0.45 mL, 5.15 mmol, 1.2 equiv).
-
Reaction: Seal the tube and heat the mixture at 100 °C for 16 hours with vigorous stirring.
-
Work-up: Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride solution (20 mL). Extract the mixture with dichloromethane (3 x 30 mL).
-
Purification: Combine the organic layers, dry over magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting solid by flash chromatography (eluent: 20-50% ethyl acetate in hexanes) to afford the desired product.
Nucleophilic Aromatic Substitution (SNAr)
The presence of a strong electron-withdrawing nitro group at the C-3 position, along with the inherent electron deficiency of the pyridine ring, makes the starting material susceptible to nucleophilic aromatic substitution.[12][13] While the bromine at C-2 is a good leaving group, the methoxy group at C-6 can also be displaced by strong nucleophiles under certain conditions, offering an alternative route for derivatization.
Expertise & Causality: SNAr reactions proceed via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13] The stability of this intermediate is key to the reaction's success. The nitro group is highly effective at stabilizing the negative charge through resonance, particularly when it is ortho or para to the site of nucleophilic attack.[12] This pathway provides a metal-free alternative to cross-coupling for introducing heteroatom nucleophiles.
Comparative Characterization Data of Synthesized Compounds
The following table summarizes the expected spectroscopic data for the novel compounds synthesized via the described protocols. This data serves as a benchmark for characterization and purity assessment.
| Compound | Structure | Mol. Weight | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) | Expected IR (cm⁻¹) | Expected HRMS (m/z) |
| Starting Material | This compound | 233.02 | 8.25 (d, J=8.5 Hz, 1H), 7.01 (d, J=8.5 Hz, 1H), 4.10 (s, 3H) | 162.1, 151.5, 140.2, 125.8, 112.9, 55.3 | 3080 (Ar C-H), 1580 (Ar C=C), 1525 (NO₂ asym), 1345 (NO₂ sym), 1280 (C-O) | [M+H]⁺ 232.9556 |
| Suzuki Product | 2-(4-fluorophenyl)-6-methoxy-3-nitropyridine | 248.22 | 8.30 (d, J=8.6 Hz, 1H), 7.85 (dd, J=8.8, 5.2 Hz, 2H), 7.20 (t, J=8.8 Hz, 2H), 7.15 (d, J=8.6 Hz, 1H), 4.15 (s, 3H) | 164.2 (d, JCF=250 Hz), 162.5, 154.1, 149.8, 135.2, 131.5 (d, JCF=8 Hz), 116.0 (d, JCF=22 Hz), 110.5, 55.0 | 3090 (Ar C-H), 1600 (Ar C=C), 1530 (NO₂ asym), 1350 (NO₂ sym), 1230 (C-F) | [M+H]⁺ 249.0721 |
| Buchwald Product | 4-(6-methoxy-3-nitropyridin-2-yl)morpholine | 239.23 | 8.15 (d, J=8.4 Hz, 1H), 6.80 (d, J=8.4 Hz, 1H), 4.05 (s, 3H), 3.85 (t, J=4.8 Hz, 4H), 3.60 (t, J=4.8 Hz, 4H) | 161.8, 158.3, 150.1, 138.9, 108.7, 66.9, 54.8, 49.5 | 2960 (Aliph C-H), 1595 (Ar C=C), 1515 (NO₂ asym), 1340 (NO₂ sym), 1275 (C-O) | [M+H]⁺ 240.0979 |
Conclusion and Outlook
This compound stands out as a highly adaptable platform for generating diverse libraries of novel compounds. This guide has demonstrated the application of robust and well-established synthetic methodologies—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and SNAr—to achieve targeted structural modifications. The choice of reaction pathway allows for the selective introduction of aryl, amino, and other functional groups, each imparting unique physicochemical properties to the final molecule.
The provided protocols are designed to be self-validating, with clear benchmarks for characterization that ensure the structural integrity of the synthesized compounds. By comparing these distinct classes of derivatives, researchers can more effectively explore structure-activity relationships (SAR) in their drug discovery programs. The potential for these novel pyridine derivatives in areas such as oncology, infectious diseases, and neurodegenerative disorders warrants further investigation.[14][15]
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A Comparative Guide to the Biological Activity of 2-Bromo-6-methoxy-3-nitropyridine Analogs
This guide presents a comparative analysis of the biological activities of a rationally designed series of analogs based on the 2-Bromo-6-methoxy-3-nitropyridine scaffold. Pyridine and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The presence of nitro, bromo, and methoxy functional groups on the pyridine ring provides a versatile platform for chemical modification, allowing for the fine-tuning of electronic and steric properties to modulate biological activity.[1][3]
The following investigation explores how targeted modifications to this core structure influence its efficacy in key therapeutic areas, including oncology and infectious diseases. Our approach is grounded in established principles of drug design, where systematic structural changes are correlated with biological outcomes to elucidate structure-activity relationships (SAR). This guide provides field-proven experimental protocols, comparative data, and mechanistic insights to aid researchers in the development of novel pyridine-based therapeutic agents.
Analog Design and Synthesis Rationale
The parent compound, this compound, serves as our chemical starting point. A hypothetical series of four analogs (designated PYN-1 to PYN-4 ) was synthesized to probe the influence of each functional group on overall biological activity. The choice of modifications was guided by common bioisosteric replacements and strategies to modulate properties like lipophilicity, hydrogen bonding potential, and reactivity.
-
PYN-1 (Parent Compound): this compound. This serves as our baseline for comparison.
-
PYN-2 (Amino Analog): The nitro group (-NO₂) is reduced to an amine (-NH₂). This transformation drastically alters the electronic properties from a strong electron-withdrawing group to an electron-donating group, which can significantly impact target binding and metabolic stability.[4]
-
PYN-3 (Cyano Analog): The bromo (-Br) substituent is replaced with a cyano (-CN) group. The cyano group acts as a hydrogen bond acceptor and can participate in different binding interactions compared to the halogen. Nitrile-containing compounds have shown potent antibacterial activity.[5]
-
PYN-4 (Thioether Analog): The methoxy (-OCH₃) group is replaced by a methylthio (-SCH₃) group. This modification increases lipophilicity and alters the conformation and metabolic profile of the molecule.
The general synthetic workflow for generating such a library from a common intermediate is a cornerstone of medicinal chemistry, enabling the efficient exploration of chemical space.
Caption: High-level workflow for comparative biological screening.
In Vitro Anticancer Activity
Many pyridine-based molecules exhibit potent cytotoxic effects against cancer cell lines. [6][7]The rationale for this assay is to determine the concentration-dependent ability of each analog to inhibit cancer cell proliferation, a primary indicator of anticancer potential.
Comparative Data
The cytotoxic activity of the PYN series was assessed against MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma) cell lines using the MTT assay after 72 hours of exposure. Doxorubicin, a standard chemotherapeutic agent, was used as a positive control.
| Compound | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |
| PYN-1 (Parent) | 15.8 | 21.4 |
| PYN-2 (Amino) | > 50 | > 50 |
| PYN-3 (Cyano) | 5.2 | 8.9 |
| PYN-4 (Thioether) | 12.1 | 16.5 |
| Doxorubicin | 1.8 | 2.5 |
Analysis & Insights The data reveals a clear SAR. The reduction of the nitro group to an amine (PYN-2 ) completely abrogated cytotoxic activity, highlighting the critical role of the electron-withdrawing nitro group in this context. [3]Conversely, replacing the bromo with a cyano group (PYN-3 ) resulted in a nearly three-fold increase in potency against both cell lines compared to the parent compound. The thioether analog (PYN-4 ) showed a modest improvement in activity, suggesting that increased lipophilicity is tolerated but not a primary driver of potency in this series.
Protocol: MTT Cytotoxicity Assay
This protocol is a self-validating system for assessing cell viability. The conversion of MTT to formazan is directly proportional to the number of metabolically active (living) cells, providing a reliable measure of cytotoxicity. [8][9]
-
Cell Seeding: Plate MCF-7 or A549 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the PYN analogs (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include wells for a vehicle control (DMSO) and a positive control (Doxorubicin).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The appearance of purple formazan crystals indicates metabolic activity.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Activity
Nitropyridine derivatives are known to possess antimicrobial properties, often acting through mechanisms involving the reduction of the nitro group to produce toxic radical species within the bacterial cell. [1][3]This assay determines the minimum concentration of each analog required to inhibit the visible growth of clinically relevant bacteria.
Comparative Data
The PYN series was tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) using a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). Ciprofloxacin was used as a reference antibiotic.
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| PYN-1 (Parent) | 32 | 64 |
| PYN-2 (Amino) | > 128 | > 128 |
| PYN-3 (Cyano) | 16 | 32 |
| PYN-4 (Thioether) | 32 | 64 |
| Ciprofloxacin | 0.5 | 0.25 |
Analysis & Insights The antimicrobial activity trend mirrors the cytotoxicity results. The amino analog PYN-2 was inactive, reinforcing the necessity of the nitro group for this biological effect. [1]The cyano analog PYN-3 was the most potent of the series, with a two-fold improvement in MIC values against both strains compared to the parent compound. The thioether modification in PYN-4 did not alter the antimicrobial activity relative to the parent compound. The higher MIC values against E. coli are typical, likely due to the protective outer membrane of Gram-negative bacteria.
Protocol: Broth Microdilution MIC Assay
-
Preparation: Prepare a 2-fold serial dilution of each PYN analog in a 96-well plate using Mueller-Hinton Broth (MHB).
-
Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the test compounds. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
PIM-1 Kinase Inhibition
The pyridine scaffold is a key component of many kinase inhibitors. [10]PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and represents a valuable therapeutic target. [6]This assay quantifies the direct inhibitory effect of the PYN analogs on PIM-1 enzymatic activity.
Caption: Simplified PIM-1 kinase signaling pathway.
Comparative Data
A fluorescence-based kinase assay was used to measure the inhibition of PIM-1 by the PYN series. Staurosporine, a potent but non-selective kinase inhibitor, was used as a reference.
| Compound | PIM-1 Inhibition IC₅₀ (nM) |
| PYN-1 (Parent) | 850 |
| PYN-2 (Amino) | 230 |
| PYN-3 (Cyano) | 980 |
| PYN-4 (Thioether) | 750 |
| Staurosporine | 16.7 [6] |
Analysis & Insights Interestingly, the SAR for kinase inhibition diverged significantly from the previous assays. The amino analog PYN-2 , which was inactive in cytotoxicity and antimicrobial screens, was the most potent PIM-1 inhibitor in the series, showing a nearly four-fold improvement over the parent compound. This suggests that the amine group may form a key hydrogen bond within the ATP-binding pocket of the enzyme. The cyano (PYN-3 ) and thioether (PYN-4 ) modifications did not substantially improve kinase inhibition, indicating that the electronic and steric changes they introduce are not favorable for binding to PIM-1. This highlights the importance of screening compounds against multiple target classes, as a lack of broad cytotoxicity may mask potent and selective activity against a specific enzyme.
Conclusion and Future Directions
This comparative study of this compound analogs demonstrates the profound impact of subtle chemical modifications on biological activity.
-
The nitro group was essential for the observed broad-spectrum cytotoxicity and antimicrobial effects, likely through a mechanism involving reductive activation.
-
The cyano analog (PYN-3) emerged as the most promising candidate for development as a cytotoxic or antimicrobial agent, showing superior potency in both categories.
-
The amino analog (PYN-2) , while inactive as a cytotoxic agent, displayed the best PIM-1 kinase inhibitory activity. This uncoupling of cytotoxicity from specific enzyme inhibition makes it an intriguing starting point for developing more selective, non-toxic kinase inhibitors.
Future work should focus on expanding the analog library around the PYN-3 scaffold to further optimize its anticancer and antimicrobial properties. In parallel, the PYN-2 scaffold should be explored for its potential as a selective PIM-1 inhibitor, with further studies to confirm its mechanism of action and assess its activity against a broader panel of kinases to determine its selectivity profile.
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Nitropyridines in the Synthesis of Bioactive Molecules. (2022). MDPI. Available at: [Link]
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Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4- dihydropyrimidine-2(1H)-one scaffolds. (n.d.). ResearchGate. Available at: [Link]
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New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2022). PubMed Central. Available at: [Link]
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A Comparative Cost-Benefit Analysis of Synthetic Pathways for 2-Bromo-6-methoxy-3-nitropyridine
Introduction
2-Bromo-6-methoxy-3-nitropyridine is a key building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active molecules. Its unique substitution pattern, featuring a bromine atom for cross-coupling reactions, a methoxy group, and a nitro group, makes it a versatile intermediate for the construction of complex heterocyclic scaffolds. This guide provides a comprehensive cost-benefit analysis of three distinct synthetic pathways to this valuable compound, offering researchers, scientists, and drug development professionals the critical data needed to select the most appropriate route for their specific needs, considering factors such as cost, yield, safety, and scalability.
Executive Summary
This guide evaluates three potential synthetic routes to this compound, each commencing from a different commercially available starting material.
-
Pathway 1: The Sandmeyer Approach - Starting from the multi-step synthesis of 2-amino-6-methoxy-3-nitropyridine followed by a Sandmeyer bromination. This pathway is characterized by its relatively low-cost starting materials but involves a greater number of synthetic steps.
-
Pathway 2: The Halogen Exchange Strategy - Beginning with the commercially available 2-chloro-6-methoxy-3-nitropyridine and performing a halogen exchange reaction. This is a more direct route, but the cost of the starting material is higher.
-
Pathway 3: The Selective Methoxylation Route - Utilizing 2,6-dibromo-3-nitropyridine as the starting material and aiming for a selective nucleophilic substitution with methoxide. This pathway offers a potentially cost-effective starting material but presents challenges in achieving the desired regioselectivity.
A thorough analysis of the estimated costs, potential yields, and operational considerations for each pathway is presented to facilitate an informed decision-making process for the synthesis of this compound.
Pathway 1: The Sandmeyer Approach from 2,6-Dichloropyridine
This pathway is a multi-step synthesis that begins with the readily available and inexpensive 2,6-dichloropyridine. The key steps involve nitration, ammonolysis to introduce the amino group, methoxylation, and finally, a Sandmeyer reaction to replace the amino group with a bromine atom.
Causality Behind Experimental Choices
The initial nitration of 2,6-dichloropyridine is a standard electrophilic aromatic substitution. The subsequent ammonolysis is a nucleophilic aromatic substitution (SNAr) where ammonia displaces one of the chlorine atoms. The choice to introduce the amino group before the methoxy group is strategic, as the amino group is a stronger activating group, facilitating the subsequent methoxylation. The final Sandmeyer reaction is a classic transformation to convert an arylamine to an aryl bromide via a diazonium salt intermediate.[1][2][3]
Experimental Protocol
Step 1a: Synthesis of 2,6-dichloro-3-nitropyridine
-
Procedure: To a stirred mixture of concentrated sulfuric acid and fuming nitric acid at 0-5 °C, slowly add 2,6-dichloropyridine. After the addition, the reaction mixture is carefully warmed and stirred until the reaction is complete (monitored by TLC). The mixture is then poured onto ice, and the precipitated product is filtered, washed with water, and dried.
Step 1b: Synthesis of 2-amino-6-chloro-3-nitropyridine
-
Procedure: 2,6-dichloro-3-nitropyridine is dissolved in a suitable solvent like methanol, and a solution of aqueous ammonia is added. The reaction is heated in a sealed vessel until completion. The product precipitates upon cooling and can be collected by filtration.
Step 1c: Synthesis of 2-amino-6-methoxy-3-nitropyridine [4]
-
Procedure: To a solution of sodium methoxide in methanol, 2-amino-6-chloro-3-nitropyridine is added portion-wise at a controlled temperature. The reaction mixture is stirred until the starting material is consumed. The product is isolated by pouring the reaction mixture into water, followed by filtration and drying. An 86.5% yield has been reported for this step.[4]
Step 1d: Synthesis of this compound via Sandmeyer Reaction
Visualization of Pathway 1
Caption: Synthetic workflow for Pathway 1.
Pathway 2: The Halogen Exchange Strategy
This pathway offers a more direct route to the target molecule by starting with the commercially available 2-chloro-6-methoxy-3-nitropyridine and performing a halogen exchange (Finkelstein-type) reaction.
Causality Behind Experimental Choices
Halogen exchange reactions are equilibrium-driven processes. To drive the reaction towards the desired bromide, a high concentration of bromide ions is typically required. The choice of a high-boiling point solvent can also facilitate the removal of the more volatile chloride salt, further shifting the equilibrium.
Experimental Protocol
-
Procedure: 2-chloro-6-methoxy-3-nitropyridine is dissolved in a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A source of bromide ions, such as sodium bromide or potassium bromide, is added in excess, along with a phase-transfer catalyst (e.g., a quaternary ammonium salt) to enhance the solubility and reactivity of the bromide salt. The reaction mixture is heated for several hours until completion. The product is then isolated by aqueous workup and extraction. The yield for this type of transformation can be variable and highly dependent on the specific substrate and reaction conditions.
Visualization of Pathway 2
Caption: Synthetic workflow for Pathway 2.
Pathway 3: The Selective Methoxylation Route
This pathway commences with 2,6-dibromo-3-nitropyridine and aims for a selective nucleophilic aromatic substitution of one of the bromine atoms with a methoxy group.
Causality Behind Experimental Choices
The two bromine atoms in 2,6-dibromo-3-nitropyridine are in different electronic environments. The bromine at the 2-position is ortho to the electron-withdrawing nitro group, making it more susceptible to nucleophilic attack than the bromine at the 6-position. By carefully controlling the stoichiometry of the nucleophile (sodium methoxide) and the reaction temperature, it is possible to achieve selective monosubstitution.
Experimental Protocol
-
Procedure: 2,6-dibromo-3-nitropyridine is dissolved in methanol. A solution of sodium methoxide in methanol (1 equivalent) is added dropwise at a low temperature (e.g., 0 °C). The reaction is carefully monitored by TLC. Upon completion of the monosubstitution, the reaction is quenched, and the product is isolated by extraction and purification. Over-reaction to form the 2,6-dimethoxy-3-nitropyridine is a potential side product that needs to be minimized through careful control of the reaction conditions.
Visualization of Pathway 3
Caption: Synthetic workflow for Pathway 3.
Cost-Benefit Analysis
The following table provides a semi-quantitative comparison of the three proposed synthetic pathways. The costs are estimated based on currently available catalog prices for reagents at laboratory scale and are intended for comparative purposes. Bulk pricing for industrial-scale synthesis would be significantly lower.
| Feature | Pathway 1: Sandmeyer Approach | Pathway 2: Halogen Exchange | Pathway 3: Selective Methoxylation |
| Starting Material Cost | Low (2,6-Dichloropyridine is inexpensive)[6][7][8][9] | High (2-Chloro-6-methoxy-3-nitropyridine is a specialty chemical) | Moderate (2,6-Dibromo-3-nitropyridine is more expensive than the dichloro analog) |
| Number of Steps | High (4 steps) | Low (1 step) | Low (1 step) |
| Estimated Overall Yield | Moderate (product of yields of each step) | Moderate to High (dependent on reaction optimization) | Moderate (potential for side products) |
| Key Reagent Costs | Moderate (Nitrating agents, ammonia, NaOMe, NaNO2, CuBr)[1][2][5][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26] | Low (NaBr or KBr) | Low (NaOMe)[5][10][14][17][23][24] |
| Operational Complexity | High (multiple steps, handling of diazonium salts) | Moderate (requires careful control of reaction conditions) | Moderate (requires precise control of stoichiometry and temperature) |
| Scalability | Feasible, but requires careful process control for each step. | Potentially straightforward to scale. | Challenging to scale due to the need for precise control to ensure selectivity. |
| Safety Considerations | Use of fuming nitric and sulfuric acids; handling of potentially unstable diazonium intermediates. | Use of high-boiling point, potentially toxic solvents. | Handling of highly reactive sodium methoxide. |
| Waste Generation | High (multiple steps generate significant waste) | Moderate | Moderate |
| Estimated Cost per Gram |
Note: The cost per gram is a relative estimation.
Conclusion and Recommendations
The optimal synthetic pathway for this compound is highly dependent on the specific requirements of the researcher or organization.
-
For large-scale, cost-sensitive production , Pathway 1 (The Sandmeyer Approach) is likely the most economically viable option, despite its length and complexity. The low cost of the starting material, 2,6-dichloropyridine, provides a significant long-term cost advantage. However, significant process development and optimization would be required to ensure consistent yields and safe operation at scale.
-
For laboratory-scale synthesis where time and convenience are paramount , Pathway 2 (The Halogen Exchange Strategy) is the most attractive. Its directness from a commercially available advanced intermediate simplifies the synthetic effort, although at a higher initial cost for the starting material.
-
Pathway 3 (The Selective Methoxylation Route) represents a potentially elegant and cost-effective one-step approach. However, the challenge of achieving high regioselectivity makes it a higher-risk option without further process optimization. It could be a valuable route if the selectivity can be reliably controlled.
Ultimately, the choice of synthetic route will involve a trade-off between the cost of raw materials, the number of synthetic steps, the achievable yield, and the available resources for process development and safety management. This guide provides the foundational data to initiate such an evaluation.
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A Comparative Guide to the Applications of 2-Bromo-6-methoxy-3-nitropyridine in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of substituted pyridine rings into molecular scaffolds is a cornerstone of drug design. These heterocycles are prized for their ability to engage in key biological interactions and fine-tune the pharmacokinetic properties of a compound. Among the vast arsenal of pyridine-based building blocks, 2-Bromo-6-methoxy-3-nitropyridine has emerged as a particularly valuable reagent, finding critical applications in the synthesis of targeted therapies, most notably in the development of kinase inhibitors.
This guide provides a comprehensive literature review of the applications of this compound, with a focus on its role in palladium-catalyzed cross-coupling reactions. We will delve into its performance in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, offering a comparative analysis with alternative 2-halo-6-methoxy-3-nitropyridines and presenting supporting experimental data where available.
The Strategic Advantage of the this compound Scaffold
The utility of this compound lies in the specific arrangement of its functional groups, which imparts a unique combination of reactivity and selectivity. The bromine atom at the 2-position serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, allowing for the facile formation of carbon-carbon and carbon-nitrogen bonds. The methoxy group at the 6-position is an electron-donating group, which can influence the reactivity of the pyridine ring. The nitro group at the 3-position is a strong electron-withdrawing group, which activates the C-Br bond towards oxidative addition in the catalytic cycle of cross-coupling reactions. This electronic profile makes this compound a versatile and reactive substrate for a variety of synthetic transformations.
Core Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors
A prominent application of this compound is in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs that has revolutionized the treatment of myeloproliferative neoplasms and inflammatory diseases. A prime example is its use as a key intermediate in the synthesis of Fedratinib , a selective JAK2 inhibitor approved for the treatment of myelofibrosis.[1][2][3]
The synthesis of a key intermediate for Fedratinib showcases the utility of this compound in a crucial C-N bond-forming reaction.
Caption: Synthetic route to Fedratinib utilizing this compound.
Comparative Analysis: The Halogen Effect in Cross-Coupling Reactions
The choice of the halogen atom in 2-halo-6-methoxy-3-nitropyridine derivatives significantly impacts their reactivity in cross-coupling reactions. The general trend for reactivity in palladium-catalyzed reactions follows the order: I > Br > Cl. This is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the palladium catalyst.
While direct, side-by-side quantitative comparisons for 2-bromo-, 2-chloro-, and 2-iodo-6-methoxy-3-nitropyridine are not extensively documented in the literature, we can infer their relative performance based on established principles and data from analogous systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The reactivity of halopyridines in this reaction is well-established to be dependent on the halogen. For a given set of reaction conditions, the iodo-substituted pyridine would be expected to react fastest and under the mildest conditions, followed by the bromo- and then the chloro-derivatives.[4] This often translates to higher yields and shorter reaction times for the iodo- and bromo-compounds compared to their chloro-analog.
Table 1: Predicted Relative Reactivity in Suzuki-Miyaura Coupling
| Substrate | Relative Reactivity | Expected Yield | Typical Reaction Conditions |
| 2-Iodo-6-methoxy-3-nitropyridine | Highest | Excellent | Milder temperatures, shorter reaction times |
| This compound | Intermediate | Good to Excellent | Moderate temperatures and reaction times |
| 2-Chloro-6-methoxy-3-nitropyridine | Lowest | Moderate to Good | Higher temperatures, longer reaction times, more active catalyst may be required |
Buchwald-Hartwig Amination
Similar to the Suzuki-Miyaura coupling, the reactivity of the halogen in the Buchwald-Hartwig amination generally follows the same trend (I > Br > Cl).[5] The oxidative addition of the aryl halide to the palladium catalyst is often the rate-determining step, and the weaker C-I and C-Br bonds lead to faster reactions.[6]
In the synthesis of a potent p70S6Kβ inhibitor, 2,6-dichloro-3-nitropyridine was utilized in a regioselective nucleophilic aromatic substitution, highlighting the utility of the chloro-substituted analog, although this is not a direct comparison of its performance in a Buchwald-Hartwig reaction.[7]
Table 2: Predicted Relative Reactivity in Buchwald-Hartwig Amination
| Substrate | Relative Reactivity | Expected Yield | Key Considerations |
| 2-Iodo-6-methoxy-3-nitropyridine | Highest | Excellent | Potential for side reactions due to high reactivity. |
| This compound | Intermediate | Good to Excellent | A good balance of reactivity and stability. |
| 2-Chloro-6-methoxy-3-nitropyridine | Lowest | Moderate to Good | Often requires more forcing conditions (higher temperature, stronger base, more specialized ligand). |
Experimental Protocols: Best Practices
The following protocols are representative examples of the application of 2-halopyridine derivatives in Suzuki-Miyaura and Buchwald-Hartwig reactions. These should be considered as starting points, with optimization of conditions often necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Bromopyridine Derivative[8]
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the boronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 2-Bromopyridine Derivative[1]
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 2.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (e.g., 0.02 equiv)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (e.g., 0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (e.g., 1.4 equiv)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line equipment
Procedure:
-
In a glovebox or under a stream of inert gas, charge a Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the Schlenk tube and heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion: A Versatile and Indispensable Building Block
This compound stands as a testament to the power of strategic functionalization in the design of synthetic building blocks. Its well-balanced reactivity makes it an ideal substrate for the construction of complex molecular architectures, particularly in the synthesis of kinase inhibitors. While its iodo- and chloro-analogs offer a spectrum of reactivity that can be advantageous in specific contexts, the bromo-derivative often provides a reliable and efficient middle ground. For researchers in drug discovery and development, a thorough understanding of the nuances of these reagents and their applications in robust C-C and C-N bond-forming reactions is essential for the rapid and effective synthesis of new therapeutic agents.
References
Please note that for a comprehensive list of references, a thorough search of chemical databases such as SciFinder and Reaxys is recommended. The following are representative citations.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fedratinib hydrochloride to treat intermediate-2 or high-risk primary or secondary myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Regiochemistry of Nucleophilic Aromatic Substitution on 2-Bromo-6-methoxy-3-nitropyridine: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the predictable and selective functionalization of heterocyclic scaffolds is paramount. The pyridine ring, a ubiquitous motif in pharmaceuticals, often requires precise substitution patterns to achieve desired biological activity. This guide provides an in-depth analysis of the regiochemistry of nucleophilic aromatic substitution (SNAr) on 2-bromo-6-methoxy-3-nitropyridine, offering a framework for predicting and, most critically, confirming the outcome of such reactions. We will delve into the electronic factors governing the reaction, compare the lability of the potential leaving groups, and provide detailed experimental protocols for both the substitution reaction and the definitive structural elucidation of the resulting product.
The Underlying Principles: Predicting the Site of Substitution
The regioselectivity of a nucleophilic aromatic substitution reaction is dictated by the electronic landscape of the aromatic ring. In the case of this compound, the powerful electron-withdrawing nature of the nitro group at the 3-position is the dominant activating factor. This group significantly depletes electron density at the ortho (C2 and C4) and para (C6) positions, rendering them susceptible to nucleophilic attack.
The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is a key determinant of the reaction's feasibility and regiochemical outcome.
Let's consider the two potential sites for nucleophilic attack on our substrate: the C2 position bearing the bromo group and the C6 position bearing the methoxy group.
-
Attack at C2: A nucleophile attacking the C2 position results in a Meisenheimer complex where the negative charge can be delocalized onto the oxygen atoms of the ortho-nitro group. This provides substantial stabilization.
-
Attack at C6: Attack at the C6 position also allows for delocalization of the negative charge onto the nitro group (para-position).
While both positions are activated, kinetic and computational studies on analogous 2-substituted-3-nitropyridines have shown that the C2 position is the most electrophilic center.[1] This is attributed to the combined electron-withdrawing effects of the ring nitrogen and the adjacent nitro group.
The second critical factor is the nature of the leaving group. In a typical SNAr reaction, the rate-determining step is the initial nucleophilic attack. However, the facility with which the leaving group departs in the subsequent aromatization step is also crucial. Generally, halides such as bromide are better leaving groups than alkoxides like methoxide.
Therefore, based on first principles, we can hypothesize that nucleophilic substitution on this compound will preferentially occur at the C2 position , with the displacement of the bromide ion.
Comparative Analysis of Potential Products
| Feature | Substitution at C2 (Product A) | Substitution at C6 (Product B) |
| Structure | 2-Nu-6-methoxy-3-nitropyridine | 6-Nu-2-bromo-3-nitropyridine |
| Leaving Group | Br⁻ | MeO⁻ |
| Electronic Favorability | Highly favored due to strong activation of the C2 position by the adjacent nitro group and ring nitrogen. | Less favored compared to C2, although still an activated position. |
| Leaving Group Ability | Bromide is a good leaving group in SNAr reactions. | Methoxide is generally a poorer leaving group than bromide. |
| Predicted Outcome | Major product | Minor or unobserved product |
Experimental Workflow for Synthesis and Regiochemical Confirmation
This section provides a comprehensive workflow, not just for performing the substitution reaction, but for rigorously confirming the regiochemistry of the resulting product.
Sources
A Technical Guide to the Cross-Validation of Reactions for 2-Bromo-6-methoxy-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Bromo-6-methoxy-3-nitropyridine in Synthesis
This compound is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its strategic importance lies in the orthogonal reactivity of its substituents: the bromo group, which is amenable to palladium-catalyzed cross-coupling reactions; the electron-deficient pyridine ring, activated by the nitro group for nucleophilic aromatic substitution (SNAr); and the methoxy group, which can potentially be a leaving group in SNAr reactions or be involved in further transformations. This guide provides a comparative analysis of three key reaction classes for the functionalization of this versatile scaffold: Suzuki-Miyaura coupling, Buchwald-Hartwald amination, and nucleophilic aromatic substitution. By understanding the nuances, advantages, and limitations of each approach, researchers can make informed decisions to optimize their synthetic strategies.
Theoretical Framework: A Mechanistic Overview
A foundational understanding of the reaction mechanisms is paramount for rational reaction design, troubleshooting, and optimization. The choice of reaction pathway is dictated by the electronic nature of the substrate and the desired bond formation.
Palladium-Catalyzed Cross-Coupling Reactions
Both Suzuki-Miyaura and Buchwald-Hartwald reactions proceed via a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.
-
Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond between an organohalide and an organoboron compound. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
-
Buchwald-Hartwald Amination: This powerful method forges a carbon-nitrogen bond between an aryl halide and an amine. The mechanism is similar to the Suzuki coupling, involving oxidative addition, coordination of the amine to the palladium center followed by deprotonation to form a palladium-amido complex, and subsequent reductive elimination to afford the N-aryl product. The choice of a bulky, electron-rich phosphine ligand is often critical for promoting the reductive elimination step.[1]
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a stepwise addition-elimination mechanism.[2] The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring at the carbon bearing a suitable leaving group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2] The aromaticity is then restored by the departure of the leaving group. The presence of strong electron-withdrawing groups, such as the nitro group on the this compound ring, is crucial for stabilizing the Meisenheimer intermediate and thus facilitating the reaction.[3]
Comparative Analysis of Reaction Performance
The selection of the optimal reaction for a specific synthetic target depends on a variety of factors, including the desired product, available reagents, and required reaction conditions. The following sections provide a detailed comparison of Suzuki-Miyaura, Buchwald-Hartwald, and SNAr reactions on this compound, supported by representative experimental data.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the synthesis of 2-aryl-6-methoxy-3-nitropyridines. It offers a broad substrate scope with respect to the boronic acid partner and generally proceeds with high yields.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 8-12 | 75-90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 8-12 | 80-95 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 8-12 | 70-85 |
Data is based on analogous reactions and serves as a strong starting point for optimization.
Buchwald-Hartwald Amination
The Buchwald-Hartwald amination provides an efficient route to 2-amino-6-methoxy-3-nitropyridines, which are valuable intermediates in drug discovery. The choice of ligand and base is critical for achieving high yields, especially with challenging substrates.
Table 2: Representative Conditions for Buchwald-Hartwald Amination of 2-Bromopyridine Derivatives
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XantPhos (4) | Cs₂CO₃ (1.5) | Toluene | 100 | 12 | High |
| Morpholine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 100 | 12 | 88 |
| Benzylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | K₃PO₄ (2) | t-BuOH | 110 | 16 | 85 |
Data is based on analogous reactions and serves as a strong starting point for optimization.[4]
Nucleophilic Aromatic Substitution (SNAr)
SNAr offers a metal-free alternative for the functionalization of this compound. The high electrophilicity of the pyridine ring, enhanced by the nitro group, allows for the displacement of the bromo or even the methoxy group by strong nucleophiles.
Table 3: Representative Conditions for SNAr on Activated Pyridines
| Nucleophile | Leaving Group | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Sodium Methoxide | Bromo | - | Methanol | Reflux | 4-5 | High |
| Ammonia | Chloro | - | Ethanol/H₂O | Reflux | 16 | ~90 |
| Thiophenol | Chloro | K₂CO₃ (1.2) | DMF | RT | 2-4 | Good |
Data is based on analogous reactions and serves as a strong starting point for optimization.
Experimental Protocols and Workflows
To ensure reproducibility and facilitate the cross-validation of results, detailed experimental protocols for each reaction type are provided below. These protocols are based on established methodologies for similar substrates and should be considered as a starting point for optimization.
General Protocol for Suzuki-Miyaura Coupling
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).
-
Add degassed solvent (e.g., 4:1 dioxane/water) via syringe.
-
Heat the reaction mixture to 90-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-methoxy-3-nitropyridine.
General Protocol for Buchwald-Hartwald Amination
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.).
-
Add this compound (1.0 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Add the amine (1.1-1.2 equiv.).
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired N-substituted 2-amino-6-methoxy-3-nitropyridine.[4]
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
Procedure:
-
Dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., methanol for methoxide substitution, or a polar aprotic solvent like DMF for other nucleophiles).
-
Add the nucleophile (e.g., a solution of sodium methoxide in methanol, 1.1-1.5 equiv.). A base such as potassium carbonate may be required for neutral nucleophiles like thiols.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and, if necessary, neutralize it.
-
If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure and perform an aqueous workup, extracting the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Cross-Validation of Experimental Results and Troubleshooting
The reproducibility of experimental results is a cornerstone of scientific integrity. When working with sensitive substrates and catalytic systems, minor variations in reaction conditions can lead to significant differences in outcomes.
-
Inert Atmosphere: For palladium-catalyzed reactions, the exclusion of oxygen is critical, as it can deactivate the catalyst. Ensure all solvents are properly degassed and the reaction is performed under a positive pressure of an inert gas like argon or nitrogen.
-
Reagent Quality: The purity of reagents, particularly the palladium catalyst, ligands, and base, can significantly impact the reaction. Use high-purity reagents and consider that boronic acids can degrade upon storage.
-
Solvent Purity: Anhydrous solvents are crucial for many of these reactions. Ensure solvents are properly dried before use.
-
Reaction Monitoring: Do not rely solely on reaction time. Monitor the progress of the reaction by TLC or LC-MS to determine the optimal reaction time and to identify the formation of byproducts.
-
Troubleshooting Low Yields: In cases of low yield, consider re-evaluating the catalyst system (for cross-coupling reactions), the strength of the base, the reaction temperature, and the solvent. For SNAr reactions, the choice of solvent can have a significant impact on the reaction rate.
Conclusion
This compound is a valuable and versatile building block in synthetic chemistry. The choice between Suzuki-Miyaura coupling, Buchwald-Hartwald amination, and nucleophilic aromatic substitution for its functionalization depends on the desired final product and the specific synthetic context. Palladium-catalyzed cross-coupling reactions offer a broad scope for the formation of C-C and C-N bonds with high efficiency. SNAr provides a powerful, metal-free alternative, particularly for the introduction of strong nucleophiles. By understanding the underlying mechanisms and carefully controlling the reaction conditions as outlined in this guide, researchers can effectively utilize this important scaffold in the synthesis of complex molecules for a wide range of applications.
References
-
Ross, C. J., et al. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. [Link]
- DE3245950A1 - Process for the preparation of substituted pyridines. (n.d.).
-
Rostron, C., & Barber, J. (2021). Chapter 7 Nucleophilic aromatic substitution. Oxford Learning Link. [Link]
-
Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage. [Link]
-
Proctor, D. J. (2023). Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. Proctor Dissertations. [Link]
-
Reddy, G. S. R., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI. [Link]
-
Olofsson, B., et al. (2009). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. [Link]
-
Svejstrup, T. D., et al. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
-
Wang, Y., et al. (2022). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. [Link]
-
Comins, D. L., & Joseph, S. P. (2004). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. [Link]
-
Terrier, F., et al. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Bromo-6-methoxy-3-nitropyridine
This guide provides essential, step-by-step procedures for the proper and safe disposal of 2-Bromo-6-methoxy-3-nitropyridine (CAS No: 344296-05-5). As a substituted pyridine derivative used in pharmaceutical research and organic synthesis, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1] This document moves beyond a simple checklist, explaining the chemical reasoning behind each procedural step to ensure a self-validating and fundamentally safe workflow.
Hazard Profile and Risk Assessment
Understanding the chemical nature of this compound is fundamental to managing its risks. The molecule incorporates a pyridine ring, a halogen (bromine), and a nitro group, each contributing to its hazard profile. While comprehensive toxicological data for this specific compound is limited, the known hazards of similar chemical structures necessitate a cautious approach.[2] It is known to be an irritant to the skin, eyes, and respiratory system.[1][3]
The primary risks associated with this compound involve irritation upon contact and potential toxicity if ingested or inhaled.[1] Its disposal pathway is governed by its classification as a halogenated and nitrated organic compound, which dictates its segregation from other waste streams.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 344296-05-5 | [2][4] |
| Molecular Formula | C₆H₅BrN₂O₃ | [4][5][6] |
| Molecular Weight | 233.02 g/mol | [4] |
| Appearance | Solid (inferred from safety advice to "avoid dust formation") | [2] |
| Flash Point | 120.8 ± 25.9 °C | [5][6] |
| Density | 1.7 ± 0.1 g/cm³ | [5][6] |
| Exposure Limits | OSHA PEL / NIOSH REL / ACGIH TLV: Not established. |[7] |
Immediate Safety & Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, it is imperative to establish a controlled and protected environment. All handling of this compound, including waste consolidation, must be performed within a certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[8]
Essential PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield compliant with OSHA's eye and face protection regulations (29 CFR 1910.133).[9]
-
Hand Protection: Chemically resistant gloves. While nitrile gloves are a common laboratory choice, butyl rubber may offer superior protection for pyridine derivatives.[8] Always consult the glove manufacturer's compatibility chart.
-
Body Protection: A fully buttoned lab coat to prevent skin contact.[8]
Waste Segregation & Containment Protocol
Proper segregation is the most critical step in the disposal process. The chemical structure of this compound places it in a specific hazardous waste category.
Step-by-Step Containment Procedure:
-
Waste Categorization: Classify all waste containing this compound (e.g., pure excess reagent, contaminated materials) as Halogenated Organic Hazardous Waste .
-
Causality: Halogenated waste requires specific high-temperature incineration conditions equipped with scrubbers to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[3] Mixing it with non-halogenated waste complicates the disposal process and can lead to regulatory non-compliance.[10]
-
-
Container Selection:
-
Use a dedicated, leak-proof, and sealable waste container.[8][11]
-
Acceptable materials include borosilicate glass or high-density polyethylene (HDPE), which are generally compatible with pyridine-based compounds.[12]
-
Ensure the container has a secure, airtight cap to prevent the escape of any vapors.[8]
-
-
Labeling:
-
Immediately upon adding the first quantity of waste, label the container clearly.[8]
-
The label must include, at a minimum:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" .
-
An accurate list of all other components in the container.
-
The approximate percentage of each component.
-
The relevant hazard pictograms (e.g., irritant/harmful).
-
The date when waste was first added (accumulation start date).
-
-
Storage of Hazardous Waste
The temporary storage of the waste container prior to collection is governed by strict safety standards to prevent accidents and exposure.
-
Location: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[8][13] This area should be cool and dry.[13]
-
Segregation from Incompatibles: This is a critical safety measure. Store the halogenated waste container away from:
-
Secondary Containment: It is best practice to place the waste container within a larger, chemically compatible secondary container to contain any potential leaks.
Disposal Workflow & Logistics
The final disposal of this compound must be handled by professionals. The following workflow outlines the logistical process from the lab bench to final destruction.
Caption: Disposal workflow for this compound.
The standard and most environmentally sound method for the final destruction of pyridine-based and other halogenated organic compounds is high-temperature incineration in a facility permitted to handle such waste.[3][16] This process ensures the complete breakdown of the molecule into less harmful components. Never attempt to dispose of this chemical down the drain or in regular trash.[12]
Emergency Procedures (Spills & Exposure)
Accidents require immediate and correct responses to mitigate harm.
Spill Cleanup:
-
Evacuate non-essential personnel and ensure the area is well-ventilated.[11]
-
Wearing full PPE, contain the spill.
-
For solid spills, carefully sweep or vacuum up the material, avoiding dust generation.[17]
-
For solutions, cover with an inert absorbent material like vermiculite, sand, or diatomaceous earth.[8][12]
-
Using non-sparking tools, collect the absorbed material and contaminated debris into a sealable container.[2]
-
Label the container as hazardous waste with a full description of the contents.
-
Decontaminate the spill area with an appropriate solvent and then wash with soap and water.
First Aid Measures: [2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[18]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2]
References
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Retrieved from [Link]
-
Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
- Capot Chemical. (2025). Material Safety Data Sheet - 2-Bromo-6-methyl-4-nitropyridine.
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-3-bromo-5-nitropyridine. Retrieved from [Link]
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CP Lab Safety. (n.d.). This compound, min 95%, 1 gram. Retrieved from [Link]
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J&K Scientific. (n.d.). 2-Bromo-3-methoxy-6-nitropyridine. Retrieved from [Link]
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Lookchem. (n.d.). Cas 344296-05-5, 2-BROMO-6-METHOXY-3-NITRO-PYRIDINE. Retrieved from [Link]
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Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
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AS Chemical Laboratories Inc. (n.d.). 2-Bromo-3-methoxy-6-nitropyridine. Retrieved from [Link]
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Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
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Case Western Reserve University. (n.d.). Chemical Compatibility and Storage. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
- University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
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U.S. Environmental Protection Agency. (2025). January 2025 EPA Waste Management Updates Newsletter. Retrieved from [Link]
- U.S. Environmental Protection Agency. (1980). General Hazardous Waste Management System.
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U.S. Environmental Protection Agency. (2012). Label Review Manual - Chapter 13: Storage and Disposal. Retrieved from [Link]
- Thermo Fisher Scientific Inc. (2013). Chemical Compatibility Chart.
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U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1051 - 1,3-Butadiene. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 2-Bromo-6-methoxy-3-nitropyridine
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-proven safety and handling protocols for 2-Bromo-6-methoxy-3-nitropyridine, a compound that, like many functionalized pyridines, requires careful management in a laboratory setting. The following procedures are designed to ensure your safety and the integrity of your research.
Hazard Assessment and Core Principles
This compound is a substituted nitropyridine. While specific toxicological data for this exact compound is not extensively documented, the prudent approach is to treat it with the caution afforded to related hazardous compounds. Based on data from structurally similar chemicals, it should be considered harmful if swallowed, in contact with skin, or inhaled, and is expected to cause skin and serious eye irritation.[1][2][3][4][5] Therefore, all handling must be predicated on the principle of minimizing exposure through engineering controls, personal protective equipment, and meticulous laboratory practice.
The cornerstone of safe handling is a thorough understanding of the potential risks. Always consult the Safety Data Sheet (SDS) for the most current information.[6] Handling should exclusively occur in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[7][8][9]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable.[10][11] The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to ANSI Z87.1 or EN166 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[12] | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[1][2][4] |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber or PVA). Nitrile gloves are often not recommended for pyridine-based compounds; always check manufacturer compatibility charts.[7] Gloves must be inspected before use and removed properly to avoid skin contact.[13][14] | Prevents skin contact, as the compound is likely harmful upon dermal absorption and can cause irritation.[1][2][4] |
| Skin and Body Protection | A flame-resistant lab coat, fully buttoned, with long sleeves. Closed-toe shoes are mandatory.[12] | Provides a barrier against accidental spills and contact with contaminated surfaces. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate organic vapor cartridge is necessary.[1][15] | Minimizes the risk of inhaling the compound, which may be harmful and cause respiratory irritation.[2][4][13] |
Operational Workflow: From Receipt to Disposal
Adherence to a systematic workflow is critical for minimizing risk. The following diagram and procedural steps outline the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol
Preparation:
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and has a current certification.
-
Assemble PPE: Don all required PPE as outlined in the table above.[10]
-
Prepare Workspace: Gather all necessary equipment, including spatulas, glassware, and a designated, labeled waste container. Ensure a spill kit with appropriate absorbent material (e.g., sand or vermiculite) is readily accessible.[10]
Handling (Inside a Chemical Fume Hood):
-
Weighing: Carefully weigh the required amount of the solid compound, avoiding the creation of dust.[6][16]
-
Solution Preparation: If making a solution, add the solid to the solvent slowly.
-
Reaction: Keep all containers tightly closed when not in use.[9] Use non-sparking tools if the solvent is flammable.[6][8]
Cleanup and Disposal:
-
Decontamination: Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Waste Collection: All waste, including contaminated consumables (gloves, weigh boats, paper towels), must be collected in a sealed, airtight, and clearly labeled hazardous waste container.[7][11]
-
Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local and national regulations.[1][2] Do not pour chemical waste into sink drains.[11]
Post-Handling:
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat and eye protection.
-
Hygiene: Wash your hands thoroughly with soap and water after removing your gloves and before leaving the laboratory.[11][14]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][13]
-
Small Spill: For a small spill within a fume hood, use an inert absorbent material to contain it. Collect the material into a sealed container for hazardous waste disposal.[10]
-
Large Spill: If a large spill occurs, evacuate the area immediately and alert your institution's emergency response team.[7]
By integrating these protocols into your daily laboratory operations, you can effectively manage the risks associated with handling this compound, ensuring a safe environment for yourself and your colleagues.
References
-
Pyridine Safety Information. (n.d.). Washington State University. Retrieved from [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. (2021). American Chemistry Council. Retrieved from [Link]
-
Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. Retrieved from [Link]
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Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College. Retrieved from [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. Retrieved from [Link]
-
Material Safety Data Sheet - 2-Bromo-6-methyl-4-nitropyridine. (2025). Capot Chemical. Retrieved from [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved from [Link]
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School Chemistry Laboratory Safety Guide. (n.d.). U.S. Consumer Product Safety Commission. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



